molecular formula C11H11BrO2 B183634 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid CAS No. 151157-44-7

1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

Cat. No.: B183634
CAS No.: 151157-44-7
M. Wt: 255.11 g/mol
InChI Key: YQKIWDAWRORBMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromophenyl)cyclobutane-1-carboxylic acid is a versatile synthetic intermediate designed for research applications in medicinal chemistry and organic synthesis. This compound features a cyclobutane ring constrained in a four-membered ring structure, substituted with a carboxylic acid group and a 2-bromophenyl moiety. The carboxylic acid functional group can undergo various classic reactions, serving as a precursor for generating essential derivatives such as acid chlorides, esters, and amides . The presence of the bromine atom on the aromatic ring makes it a suitable substrate for metal-catalyzed cross-coupling reactions, enabling carbon-carbon bond formation to create more complex molecular architectures . The strained cyclobutane ring is a key feature of interest in drug discovery, often used to modulate the conformation, metabolic stability, and physicochemical properties of lead compounds. Researchers can leverage this building block in the synthesis of novel bioactive molecules, functional materials, and as a rigid scaffold in the design of three-dimensional chemical libraries. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(2-bromophenyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c12-9-5-2-1-4-8(9)11(10(13)14)6-3-7-11/h1-2,4-5H,3,6-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQKIWDAWRORBMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632646
Record name 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151157-44-7
Record name 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-bromophenyl)cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthetic pathway for 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with the synthesis, offering a practical guide for laboratory-scale preparation.

Introduction

This compound is a substituted cyclobutane derivative with potential applications as an intermediate in the synthesis of novel therapeutic agents. The presence of the ortho-bromophenyl group and the cyclobutane carboxylic acid moiety provides a unique three-dimensional scaffold for the development of compounds with specific pharmacological profiles. This guide outlines a reliable two-step synthetic route commencing from commercially available starting materials.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile via Phase-Transfer Catalyzed (PTC) alkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane.

  • Step 2: Hydrolysis of the resulting nitrile to the corresponding carboxylic acid.

The overall synthetic scheme is presented below:

Synthesis_Pathway Overall Synthesis of this compound 2-Bromophenylacetonitrile 2-Bromophenylacetonitrile Intermediate_Nitrile 1-(2-Bromophenyl)cyclobutanecarbonitrile 2-Bromophenylacetonitrile->Intermediate_Nitrile Step 1: PTC Alkylation 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Intermediate_Nitrile Final_Product This compound Intermediate_Nitrile->Final_Product Step 2: Hydrolysis

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile

This step involves the formation of the cyclobutane ring through the alkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane under phase-transfer catalysis (PTC) conditions. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial for facilitating the reaction between the organic-soluble substrate and the aqueous base.

Reaction Scheme:

Step1_Reaction Step 1: Phase-Transfer Catalyzed Alkylation reactant1 2-Bromophenylacetonitrile product 1-(2-Bromophenyl)cyclobutanecarbonitrile reactant1->product reactant2 1,3-Dibromopropane reactant2->product reagents NaOH (aq), TBAB, Toluene

Caption: Alkylation of 2-bromophenylacetonitrile.

Detailed Protocol:

  • To a solution of 2-bromophenylacetonitrile (1.0 eq) in toluene, add 1,3-dibromopropane (1.2 eq) and tetrabutylammonium bromide (TBAB) (0.1 eq).

  • With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (NaOH) (5.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(2-bromophenyl)cyclobutanecarbonitrile.

Quantitative Data:

ParameterValue
Reactants
2-Bromophenylacetonitrile1.0 eq
1,3-Dibromopropane1.2 eq
Sodium Hydroxide (50% aq.)5.0 eq
Tetrabutylammonium Bromide0.1 eq
Reaction Conditions
SolventToluene
Temperature60-70 °C
Reaction Time4-6 hours
Yield
Expected Yield75-85%
Step 2: Hydrolysis of 1-(2-Bromophenyl)cyclobutanecarbonitrile

The final step is the hydrolysis of the nitrile group in 1-(2-bromophenyl)cyclobutanecarbonitrile to a carboxylic acid. This transformation can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential side reactions.

Reaction Scheme:

Step2_Reaction Step 2: Nitrile Hydrolysis reactant 1-(2-Bromophenyl)cyclobutanecarbonitrile product This compound reactant->product reagents 1. NaOH, Ethanol/Water, Reflux 2. HCl (aq)

Caption: Hydrolysis of the intermediate nitrile.

Detailed Protocol:

  • Dissolve 1-(2-bromophenyl)cyclobutanecarbonitrile (1.0 eq) in a mixture of ethanol and water.

  • Add sodium hydroxide (NaOH) pellets (5.0 eq) and heat the mixture to reflux.

  • Maintain the reflux for 8-12 hours, monitoring the disappearance of the starting material by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid (HCl).

  • The carboxylic acid will precipitate as a solid. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to yield this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Quantitative Data:

ParameterValue
Reactants
1-(2-Bromophenyl)cyclobutanecarbonitrile1.0 eq
Sodium Hydroxide5.0 eq
Reaction Conditions
SolventEthanol/Water
TemperatureReflux
Reaction Time8-12 hours
Yield
Expected Yield80-90%

Physicochemical Properties and Characterization Data

This compound

  • Molecular Formula: C₁₁H₁₁BrO₂

  • Molecular Weight: 255.11 g/mol

  • Appearance: White to off-white solid

  • Melting Point: Data not available in the searched literature.

  • Solubility: Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. Insoluble in water.

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include aromatic protons in the region of δ 7.0-7.6 ppm, and aliphatic protons of the cyclobutane ring between δ 1.8-3.0 ppm. The carboxylic acid proton would appear as a broad singlet at δ > 10 ppm.

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals would include the carboxylic acid carbonyl carbon around δ 180 ppm, aromatic carbons between δ 120-140 ppm, the quaternary carbon of the cyclobutane ring, and the methylene carbons of the cyclobutane ring.

Conclusion

The synthesis of this compound can be reliably performed in two high-yielding steps. The use of phase-transfer catalysis for the initial alkylation is an efficient method for the construction of the cyclobutane ring system. The subsequent hydrolysis of the nitrile provides the target carboxylic acid in good purity. This technical guide provides a solid foundation for the laboratory synthesis of this important building block, enabling further research and development in the field of medicinal chemistry.

Physicochemical properties of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physicochemical Properties of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. Due to the limited availability of experimental data for this specific compound, this document also includes predicted values and details a plausible synthetic protocol based on established chemical principles. This guide is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available and predicted data. Experimental determination is recommended for precise characterization.

PropertyValueSource/Method
Molecular Formula C₁₁H₁₁BrO₂[1]
Molecular Weight 255.11 g/mol [2]
Melting Point Data not availableExperimental determination required
Boiling Point Data not availableExperimental determination required
pKa Data not availableExperimental determination required
Aqueous Solubility Data not availableExperimental determination required
LogP (Predicted) ~3.0 (for para-isomer)[2]

Note: The predicted LogP value is for the para-isomer, 1-(4-bromophenyl)cyclobutanecarboxylic acid, and should be considered an approximation for the ortho-isomer.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, a plausible synthetic route can be designed based on general methods for the synthesis of analogous cyclobutane derivatives.[3][4][5][6] The following multi-step protocol outlines a potential approach.

Proposed Synthesis of this compound

This proposed synthesis involves the creation of a Grignard reagent from 1,2-dibromobenzene, followed by its reaction with cyclobutanone to form the corresponding alcohol. Subsequent oxidation yields the target carboxylic acid.

Step 1: Synthesis of 1-(2-Bromophenyl)cyclobutanol

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 1,2-dibromobenzene in anhydrous tetrahydrofuran (THF) is then added dropwise to initiate the Grignard reaction. The reaction mixture is gently heated to maintain a steady reflux.

  • Reaction with Cyclobutanone: After the formation of the Grignard reagent (2-bromophenylmagnesium bromide) is complete, the reaction mixture is cooled in an ice bath. A solution of cyclobutanone in anhydrous THF is added dropwise while maintaining the low temperature.

  • Quenching and Extraction: The reaction is stirred at room temperature for several hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude 1-(2-bromophenyl)cyclobutanol is purified by column chromatography on silica gel.

Step 2: Oxidation to this compound

  • Oxidation Reaction: The purified 1-(2-bromophenyl)cyclobutanol is dissolved in a suitable solvent such as acetone. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise to the cooled solution. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the excess oxidant is quenched with isopropanol. The mixture is filtered, and the solvent is removed under reduced pressure.

  • Extraction and Purification: The residue is dissolved in diethyl ether and washed with water and brine. The organic layer is then extracted with a saturated aqueous solution of sodium bicarbonate. The aqueous extracts are combined, acidified with concentrated hydrochloric acid, and the resulting precipitate is collected by filtration. The crude product can be further purified by recrystallization from a suitable solvent system to yield this compound.

Potential Biological Significance and Signaling Pathways

There is no specific information in the current literature detailing the biological activity or associated signaling pathways of this compound. However, the structural motifs present in the molecule, namely the cyclobutane ring and the bromophenyl group, are found in various biologically active compounds.

  • Cyclobutane Ring: The cyclobutane moiety is a structural component in a number of natural products and synthetic compounds that exhibit a range of biological activities, including antimicrobial, antibacterial, and antitumor effects.[7] The strained four-membered ring can influence the conformational rigidity and metabolic stability of a molecule, which can be advantageous in drug design.

  • Bromophenyl Group: The presence of a bromine atom on a phenyl ring can modulate the lipophilicity and electronic properties of a molecule, potentially enhancing its binding affinity to biological targets. Phenyl-substituted carboxylic acids have been investigated as inhibitors for various enzymes.[8]

Given these general observations, this compound could be a candidate for screening in various biological assays, particularly in areas such as oncology and infectious diseases. Further research is required to elucidate any specific biological functions.

Visualizations

Proposed Synthetic Workflow

G Proposed Synthesis of this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Oxidation A 1,2-Dibromobenzene + Mg B 2-Bromophenylmagnesium bromide A->B Anhydrous THF D 1-(2-Bromophenyl)cyclobutanol B->D Anhydrous THF C Cyclobutanone C->D Anhydrous THF E 1-(2-Bromophenyl)cyclobutanol F This compound E->F Jones Reagent, Acetone

Caption: Proposed two-step synthesis of the target compound.

Potential Areas of Biological Investigation

G Potential Research Directions A This compound B Enzyme Inhibition Assays A->B C Antimicrobial Screening A->C D Anticancer Activity Screening A->D E Structure-Activity Relationship (SAR) Studies B->E C->E D->E

Caption: Potential avenues for biological screening.

References

Spectroscopic Analysis of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed theoretical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document offers a comprehensive prediction of the NMR data based on established principles of NMR spectroscopy and analysis of structurally related molecules. It includes predicted chemical shifts, multiplicities, and integration values, presented in a clear tabular format. Furthermore, a general experimental protocol for the acquisition of NMR data for similar compounds is provided, alongside workflow visualizations to aid in understanding the principles of spectral prediction.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is predicted to exhibit signals corresponding to the aromatic protons of the bromophenyl group and the aliphatic protons of the cyclobutane ring, in addition to the carboxylic acid proton.

Table 1: Predicted ¹H NMR Data for this compound

Labeled ProtonPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-a10.0 - 12.0Broad Singlet1H
H-b/e7.6 - 7.8Multiplet2H
H-c/d7.2 - 7.4Multiplet2H
H-f/i2.6 - 2.9Multiplet2H
H-g/h2.2 - 2.5Multiplet2H
H-j1.9 - 2.2Multiplet2H

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show distinct signals for the carboxylic acid carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclobutane ring.

Table 2: Predicted ¹³C NMR Data for this compound

Labeled CarbonPredicted Chemical Shift (δ, ppm)
C-1175 - 180
C-2140 - 145
C-3120 - 125
C-4/5/6/7127 - 134
C-850 - 55
C-9/1230 - 35
C-10/1115 - 20

Structural and Logical Visualizations

To facilitate the understanding of the predicted spectral data, the molecular structure with labeled atoms and the logical workflow for NMR prediction are illustrated below.

G cluster_mol Molecular Structure of this compound mol

Figure 1: Molecular Structure

G A Identify Unique Protons and Carbons in the Molecular Structure B Predict Chemical Shifts based on Electronic Environment A->B C Determine Splitting Patterns (Multiplicity) for 1H NMR B->C D Determine Integration Values for 1H NMR C->D E Compile Predicted Spectral Data into Tables D->E

Figure 2: NMR Prediction Workflow

Experimental Protocol

This section outlines a general procedure for the acquisition of NMR spectra for solid carboxylic acid samples.

4.1. Sample Preparation

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

  • Commonly used solvents for carboxylic acids include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD).[1] The choice of solvent can affect the chemical shift, particularly of the acidic proton.[1]

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample.

4.2. NMR Spectrometer Setup and Data Acquisition

  • The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz for adequate signal dispersion.

  • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Shim the magnetic field to optimize its homogeneity and obtain sharp spectral lines.

  • For ¹H NMR, a standard single-pulse experiment is typically used. Key parameters to set include:

    • Spectral width: ~16 ppm

    • Number of scans: 8-16 (can be adjusted based on sample concentration)

    • Relaxation delay: 1-2 seconds

  • For ¹³C NMR, a proton-decoupled experiment is standard to produce a spectrum with single lines for each unique carbon. Key parameters include:

    • Spectral width: ~220 ppm

    • Number of scans: 1024 or more may be needed due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

  • Reference the spectrum using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).[1]

Interpretation of Predicted Spectra

¹H NMR Spectrum:

  • Carboxylic Acid Proton (H-a): The proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum (10-12 ppm).[2] This significant deshielding is due to the electronegativity of the adjacent oxygen atoms and hydrogen bonding.[2]

  • Aromatic Protons (H-b, c, d, e): The four protons on the bromophenyl ring will appear in the aromatic region (7.2-7.8 ppm). Due to the substitution pattern, they will likely appear as complex multiplets resulting from spin-spin coupling with each other.

  • Cyclobutane Protons (H-f, g, h, i, j): The six protons on the cyclobutane ring are in different chemical environments. The methylene protons adjacent to the quaternary carbon (H-f, i) will be the most deshielded of the aliphatic protons. The remaining methylene protons (H-g, h, j) will appear further upfield. They will all exhibit complex multiplet patterns due to coupling with each other.

¹³C NMR Spectrum:

  • Carbonyl Carbon (C-1): The carbon of the carboxylic acid group is highly deshielded and will appear significantly downfield (175-180 ppm).[2]

  • Aromatic Carbons (C-2, 3, 4, 5, 6, 7): The six carbons of the bromophenyl ring will have signals in the aromatic region (120-145 ppm). The carbon attached to the bromine (C-3) and the carbon attached to the cyclobutane ring (C-2) will have distinct chemical shifts from the other four aromatic carbons.

  • Quaternary Carbon (C-8): The carbon of the cyclobutane ring attached to both the phenyl group and the carboxylic acid will be deshielded and is predicted to be in the 50-55 ppm range.

  • Methylene Carbons (C-9, 10, 11, 12): The three methylene carbons of the cyclobutane ring will appear in the aliphatic region of the spectrum. The carbons adjacent to the quaternary carbon (C-9, 12) will be more deshielded than the remaining methylene carbon (C-10, 11).

References

Technical Guide: 1-(2-Bromophenyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid, a molecule of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, and outlines general synthetic approaches and analytical characterization methods relevant to this class of compounds. While specific experimental data for this exact molecule is limited in publicly available literature, this guide leverages information on analogous structures to provide a foundational understanding for researchers.

Chemical Identity and Properties

CAS Number: 151157-44-7

Molecular Formula: C₁₁H₁₁BrO₂

Molecular Weight: 255.11 g/mol

A summary of the key chemical identifiers for this compound is presented in Table 1.

Table 1: Chemical Identification

Identifier Value
CAS Number 151157-44-7
Molecular Formula C₁₁H₁₁BrO₂

| Molecular Weight | 255.11 g/mol [1] |

Synthesis Strategies

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the available scientific literature. However, based on established methods for the synthesis of related aryl-substituted cyclobutane carboxylic acids, a plausible synthetic pathway can be proposed. A common and effective method for constructing the cyclobutane ring is through a [2+2] cycloaddition reaction.

Proposed Synthetic Pathway: [2+2] Cycloaddition

A potential route to this compound could involve the cycloaddition of a ketene acetal with an appropriately substituted styrene derivative, followed by hydrolysis of the resulting ester. This general approach is outlined in various patents for the preparation of cyclobutane-1,2-dicarboxylic esters, which are valuable intermediates in pharmaceutical synthesis.

The logical workflow for such a synthesis is depicted below:

G cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Hydrolysis 2-Bromostyrene 2-Bromostyrene Cycloaddition_Product Cyclobutane Ester Intermediate 2-Bromostyrene->Cycloaddition_Product Ketene_Acetal Ketene Acetal Ketene_Acetal->Cycloaddition_Product Lewis_Acid Lewis Acid (e.g., TiCl4) Lewis_Acid->Cycloaddition_Product Final_Product 1-(2-Bromophenyl)cyclobutane- 1-carboxylic acid Cycloaddition_Product->Final_Product Hydrolysis_Reagents Acid or Base (e.g., HCl or NaOH) Hydrolysis_Reagents->Final_Product

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols for Analogous Compounds

While a specific protocol for the target molecule is unavailable, the following sections detail general procedures for key transformations in the synthesis of similar cyclobutane carboxylic acids, adapted from the literature.

General Procedure for [2+2] Cycloaddition of Ketene Acetals with Alkenes

This protocol is a generalized representation of the reaction described in patents for the synthesis of cyclobutane dicarboxylic esters.

  • Reaction Setup: A solution of the alkene (e.g., a substituted styrene) in a dry, inert solvent (e.g., dichloromethane) is cooled to a low temperature (typically -78 °C to 0 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Lewis Acid: A Lewis acid catalyst (e.g., titanium tetrachloride) is added dropwise to the stirred solution.

  • Addition of Ketene Acetal: The ketene acetal is then added slowly to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at low temperature and monitored by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography) until the starting material is consumed.

  • Workup: The reaction is quenched by the addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate). The mixture is then allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography, to yield the desired cyclobutane ester.

General Procedure for Hydrolysis of a Carboxylic Ester
  • Reaction Setup: The ester is dissolved in a suitable solvent mixture (e.g., a mixture of an alcohol and water).

  • Addition of Acid or Base: A strong acid (e.g., hydrochloric acid) or a strong base (e.g., sodium hydroxide) is added to the solution.

  • Heating: The reaction mixture is heated to reflux and stirred for a period sufficient to ensure complete hydrolysis, as monitored by an appropriate analytical technique.

  • Workup:

    • For acidic hydrolysis: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated.

    • For basic hydrolysis: The reaction mixture is cooled and acidified with a strong acid to protonate the carboxylate salt. The resulting carboxylic acid is then extracted with an organic solvent. The organic extracts are washed, dried, and concentrated.

  • Purification: The crude carboxylic acid can be purified by recrystallization or column chromatography.

Analytical Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques. The expected spectral data, based on the general characteristics of carboxylic acids and aromatic compounds, are summarized below.

Table 2: Expected Spectroscopic Data

Technique Expected Features
¹H NMR - Aromatic protons in the region of 7.0-8.0 ppm. - Cyclobutane methylene protons in the region of 1.5-3.0 ppm. - A broad singlet for the carboxylic acid proton, typically downfield (>10 ppm).
¹³C NMR - Carbonyl carbon of the carboxylic acid in the region of 170-185 ppm. - Aromatic carbons in the region of 120-140 ppm. - Cyclobutane carbons in the aliphatic region.
IR Spectroscopy - A broad O-H stretching band from approximately 2500-3300 cm⁻¹. - A strong C=O stretching band around 1700 cm⁻¹. - C-Br stretching vibration in the fingerprint region.

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound. - Characteristic fragmentation patterns, including the loss of the carboxylic acid group and bromine. |

The logical workflow for the characterization of the final product is illustrated below:

G Crude_Product Crude Product Purification Purification (e.g., Chromatography) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product Structural_Elucidation Structural Elucidation Pure_Product->Structural_Elucidation H_NMR ¹H NMR Structural_Elucidation->H_NMR C_NMR ¹³C NMR Structural_Elucidation->C_NMR IR IR Spectroscopy Structural_Elucidation->IR MS Mass Spectrometry Structural_Elucidation->MS

Caption: Workflow for purification and characterization.

Potential Applications and Biological Activity

While no specific biological activity has been reported for this compound, the cyclobutane motif is present in a number of biologically active natural products and synthetic compounds. Compounds containing a cyclobutane ring have shown a range of activities, including antimicrobial, antibacterial, and antitumor properties. The rigid cyclobutane scaffold can be a valuable component in drug design, helping to orient functional groups in a specific and constrained manner for interaction with biological targets. The presence of the bromophenyl group also offers a site for further chemical modification, for example, through cross-coupling reactions, to generate a library of derivatives for biological screening.

Conclusion

This technical guide has provided a summary of the available information on this compound. While a detailed experimental profile for this specific molecule is not yet available in the public domain, this document serves as a valuable resource for researchers by outlining its key identifiers, proposing a viable synthetic strategy based on established chemical principles, and detailing the expected analytical characterization. The structural motifs present in this molecule suggest its potential as a building block in the development of novel therapeutic agents. Further research is warranted to synthesize this compound and explore its physicochemical properties and biological activities.

References

A Technical Guide to the Retrosynthetic Analysis of Bromophenyl Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclobutane rings, once considered mere curiosities of strained organic chemistry, have emerged as valuable scaffolds in modern drug discovery and development. Their rigid, three-dimensional structures can impart favorable pharmacological properties, including enhanced metabolic stability, improved binding affinity, and novel intellectual property positioning. The incorporation of a bromophenyl moiety into a cyclobutane core further expands the chemical space, offering a handle for subsequent cross-coupling reactions and providing a lipophilic substituent that can influence pharmacokinetic profiles. This technical guide provides an in-depth exploration of the retrosynthetic analysis of bromophenyl cyclobutane derivatives, detailing key synthetic strategies, experimental protocols, and quantitative data to aid researchers in the design and execution of synthetic routes toward this important class of molecules.

Core Retrosynthetic Strategies

The disconnection of a bromophenyl cyclobutane derivative can be approached through several primary strategies, each leveraging a different bond-forming reaction as the key constructive step. The choice of strategy is often dictated by the substitution pattern of the target molecule and the availability of starting materials.

Strategy 1: [2+2] Cycloaddition

The most direct and convergent approach to the cyclobutane core is the [2+2] cycloaddition reaction. This strategy involves the formation of two new carbon-carbon bonds in a single step from two olefinic precursors.

Retrosynthetic Disconnection:

G Target Bromophenyl Cyclobutane Derivative Precursors Bromophenyl-containing Alkene + Alkene Target->Precursors [2+2] Cycloaddition

Figure 1: Retrosynthetic disconnection via [2+2] cycloaddition.

This disconnection leads to two alkene fragments, one of which must contain the bromophenyl group. The success of this approach hinges on controlling the chemo-, regio-, and stereoselectivity of the cycloaddition.

Key Methodologies:

  • Photochemical [2+2] Cycloaddition: This classic method utilizes UV light to excite one of the alkene partners, initiating the cycloaddition. The reaction can proceed via direct irradiation or through the use of a photosensitizer. The photodimerization of bromostyrenes or their cross-cycloaddition with other alkenes are pertinent examples.

  • Transition Metal-Catalyzed [2+2] Cycloaddition: Various transition metals, including iron, copper, and palladium, can catalyze the [2+2] cycloaddition of alkenes under milder conditions than photochemical methods, often with improved selectivity.

  • Lewis Acid-Catalyzed [2+2] Cycloaddition: Lewis acids can promote the cycloaddition of electron-rich and electron-poor alkenes.

Strategy 2: Intramolecular Cyclization

An alternative strategy involves the formation of one carbon-carbon bond to close a pre-formed four-carbon chain. This approach is particularly useful for the synthesis of bicyclic or spirocyclic systems.

Retrosynthetic Disconnection:

G Target Bromophenyl Cyclobutane Derivative Precursor Open-chain Precursor with Bromophenyl Group Target->Precursor Intramolecular C-C Bond Formation

Figure 2: Retrosynthetic disconnection via intramolecular cyclization.

The open-chain precursor must contain the bromophenyl group and suitable functional groups at the terminal positions to facilitate the ring closure.

Key Methodologies:

  • Radical Cyclization: Tin-mediated or transition metal-catalyzed radical cyclizations of haloalkenes can be effective for the formation of cyclobutane rings.

  • Nucleophilic Substitution: Intramolecular displacement of a leaving group by a carbanion can form the cyclobutane ring.

  • Ring-Closing Metathesis (RCM): While more commonly used for larger rings, RCM can be employed in certain cases to form cyclobutenes, which can then be hydrogenated.

Strategy 3: C-H Functionalization/Arylation of a Pre-existing Cyclobutane Core

This strategy involves the formation of the carbon-bromophenyl bond on a pre-existing cyclobutane ring. This is a powerful approach that leverages the advances in C-H activation chemistry.

Retrosynthetic Disconnection:

G Target Bromophenyl Cyclobutane Derivative Precursors Cyclobutane + Bromo-aryl Source Target->Precursors C-H Arylation G cluster_retrosynthesis Retrosynthetic Analysis cluster_precursors1 Precursors from [2+2] cluster_precursors2 Precursor from Cyclization cluster_precursors3 Precursors from Arylation Target Target Bromophenyl Cyclobutane Derivative Disconnection1 [2+2] Cycloaddition Target->Disconnection1 Disconnection2 Intramolecular Cyclization Target->Disconnection2 Disconnection3 C-H Arylation Target->Disconnection3 Alkene1 Bromophenyl-containing Alkene Disconnection1->Alkene1 Alkene2 Alkene Disconnection1->Alkene2 OpenChain Functionalized Open-chain Precursor Disconnection2->OpenChain CyclobutaneCore Cyclobutane Starting Material Disconnection3->CyclobutaneCore ArylSource Bromo-aryl Source Disconnection3->ArylSource G cluster_workflow General Experimental Workflow Start Select Synthetic Strategy (e.g., [2+2] Cycloaddition) Synthesis Perform Key Bond-forming Reaction Start->Synthesis Workup Reaction Workup and Crude Product Isolation Synthesis->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure Bromophenyl Cyclobutane Derivative Characterization->FinalProduct

A Technical Guide to the Formation of Substituted Cyclobutanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclobutane rings are valuable structural motifs in medicinal chemistry and drug development. Their rigid, three-dimensional nature provides a scaffold that can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties compared to more flexible acyclic or aromatic systems. Cyclobutanecarboxylic acids, in particular, serve as key building blocks for a wide range of biologically active molecules. This technical guide provides an in-depth overview of the core synthetic strategies for the formation of substituted cyclobutanecarboxylic acids, focusing on the underlying mechanisms, experimental protocols, and quantitative data to aid in the selection and implementation of these methods in a research and development setting.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a cornerstone for the synthesis of the cyclobutane core. This pericyclic reaction involves the union of two doubly bonded systems to form a four-membered ring. Both thermal and photochemical variants are widely employed, with ketene cycloadditions being particularly useful for accessing cyclobutanone precursors to the target carboxylic acids.

Mechanism of Ketene-Alkene Cycloaddition

The thermal [2+2] cycloaddition of a ketene with an alkene is a concerted, suprafacial-antarafacial [π2s + π2a] process. The ketene, with its sp-hybridized central carbon, can approach the alkene in a way that allows for a symmetry-allowed transition state without the need for photochemical excitation. The reaction is highly regioselective, with the more nucleophilic carbon of the alkene typically adding to the electrophilic carbonyl carbon of the ketene. Lewis acid catalysis can enhance the electrophilicity of the ketene or the alkene, often leading to increased reaction rates and improved diastereoselectivity.[1][2]

Visualization: Ketene-Alkene [2+2] Cycloaddition

G cluster_ts Transition State cluster_product Product Ketene Ketene (R1,R2-C=C=O) TS [π2s + π2a] Concerted Transition State Ketene->TS Thermal or Lewis Acid Catalysis Alkene Alkene (R3,R4-CH=CH-R5,R6) Alkene->TS Cyclobutanone Substituted Cyclobutanone TS->Cyclobutanone Ring Formation CarboxylicAcid Substituted Cyclobutanecarboxylic Acid Cyclobutanone->CarboxylicAcid Oxidation (e.g., Baeyer-Villiger) or other transformations

Caption: Mechanism of Ketene-Alkene [2+2] Cycloaddition.

Quantitative Data: Lewis Acid-Promoted [2+2] Cycloadditions
EntryKetene PrecursorAlkeneLewis Acid (mol%)Yield (%)Diastereomeric Ratio (dr)Ref.
1Phenylacetyl chloride1,1-DiphenylethyleneEtAlCl₂ (250)8413:1[3]
2Phenylacetyl chloride(Z)-β-MethylstyreneEtAlCl₂ (250)597:1 (cis major)[3]
3Dichloroacetyl chloride(E)-β-MethylstyreneEtAlCl₂ (250)70>20:1 (syn major)[2]
4Acetyl chlorideCyclopenteneEtAlCl₂ (250)90>20:1[3]
Experimental Protocol: Lewis Acid-Promoted [2+2] Cycloaddition

This protocol is adapted from Organic Syntheses for the reaction of phenylacetyl chloride and 1,1-diphenylethylene.[3]

  • Apparatus Setup: An oven-dried 500 mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, a thermometer, and a rubber septum. The flask is flushed with nitrogen.

  • Reagent Charging: The flask is charged with 1,1-diphenylethylene (6.85 g, 38.0 mmol, 1.00 equiv) and dichloromethane (150 mL). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Ketene Generation: Triethylamine (6.4 mL, 45.6 mmol, 1.2 equiv) is added, followed by the dropwise addition of phenylacetyl chloride (5.5 mL, 41.8 mmol, 1.1 equiv) over 20 minutes, maintaining the temperature at -78 °C. The mixture is stirred for an additional 15 minutes.

  • Lewis Acid Addition: A 1.0 M solution of ethylaluminum dichloride in hexanes (95.0 mL, 95.0 mmol, 2.51 equiv) is added dropwise via an addition funnel over 50 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring and Quench: The reaction is stirred for 1 hour at -78 °C. The reaction is then quenched by the slow addition of 1 M HCl (100 mL). The mixture is allowed to warm to room temperature.

  • Workup and Purification: The layers are separated, and the aqueous layer is extracted with diethyl ether (100 mL). The combined organic layers are washed with 1 M NaOH (100 mL), dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography to yield the substituted cyclobutanone.

Palladium-Catalyzed C-H Functionalization

Direct functionalization of C-H bonds on a pre-formed cyclobutane ring represents a highly efficient and atom-economical strategy. Palladium catalysis, often using a directing group, enables the regioselective introduction of substituents, particularly aryl groups.

Mechanism of Carboxylate-Directed C-H Arylation

The reaction is typically initiated by the coordination of the palladium catalyst to the carboxylic acid directing group. This is followed by a concerted metalation-deprotonation (CMD) step, where a C-H bond (often at the γ-position) is cleaved to form a palladacycle intermediate.[4] Oxidative addition of an aryl halide to the palladium center, followed by reductive elimination, forges the new C-C bond and regenerates the active palladium catalyst. The use of specific ligands is crucial for achieving high reactivity and selectivity.[4][5]

Visualization: Pd-Catalyzed C-H Arylation Workflow

G Start Substituted Cyclobutanecarboxylic Acid Mix Reaction Mixture in Solvent (e.g., HFIP) Start->Mix Reagents Pd(OAc)₂ Catalyst Ligand (e.g., L3/L4) Arene Coupling Partner Base (e.g., Ag₂CO₃) Reagents->Mix Heat Heat (e.g., 90-120 °C) 24-48 h Mix->Heat Workup Aqueous Workup & Extraction Heat->Workup Purify Column Chromatography Workup->Purify Product γ-Arylated Cyclobutanecarboxylic Acid Purify->Product

Caption: General workflow for Pd-catalyzed C-H arylation.

Quantitative Data: Transannular γ-Arylation of Cyclobutane Carboxylic Acids
EntryCyclobutane SubstrateAryl IodideLigandsYield (%)Ref.
11-ethylcyclobutane-1-carboxylic acidIodobenzeneL3, L465[4]
21-ethylcyclobutane-1-carboxylic acid1-iodo-4-methoxybenzeneL3, L470[4]
31-ethylcyclobutane-1-carboxylic acid1-iodo-4-fluorobenzeneL3, L455[4]
41-propylcyclobutane-1-carboxylic acidIodobenzeneL3, L463[4]
51-isobutylcyclobutane-1-carboxylic acid1-iodo-4-methoxybenzeneL3, L468[4]

L3 = SulfonaPyridone ligand, L4 = Monodentate pyridone ligand as described in the reference.

Experimental Protocol: Transannular γ-C–H Arylation

This general protocol is adapted from Yu and co-workers.[4]

  • Reagent Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the cyclobutane carboxylic acid (0.1 mmol, 1.0 equiv), Pd(OAc)₂ (2.3 mg, 0.01 mmol, 10 mol%), Ligand L3 (15 mol%), Ligand L4 (30 mol%), and Ag₂CO₃ (41.4 mg, 0.15 mmol, 1.5 equiv).

  • Reaction Setup: The vial is sealed with a Teflon-lined cap. The aryl iodide (0.2 mmol, 2.0 equiv) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP, 0.6 mL) are added via syringe.

  • Reaction Execution: The vial is placed in a preheated oil bath or heating block at 120 °C and stirred for 48 hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired γ-arylated product.

Malonic Ester Synthesis (Perkin Alicyclic Synthesis)

A classic and reliable method for constructing the cyclobutane ring is the intramolecular dialkylation of a malonic ester derivative, known as the Perkin alicyclic synthesis. This method is particularly effective for producing cyclobutane-1,1-dicarboxylates, which are versatile precursors to monosubstituted cyclobutanecarboxylic acids.

Mechanism of Malonic Ester Synthesis

The synthesis proceeds via a sequence of well-understood reaction steps. First, a base (typically sodium ethoxide) deprotonates diethyl malonate to form a nucleophilic enolate. This enolate then undergoes an SN2 reaction with a 1,3-dihalopropane. A second, intramolecular SN2 reaction, facilitated by another equivalent of base, closes the four-membered ring. The resulting diethyl 1,1-cyclobutanedicarboxylate is then subjected to saponification (hydrolysis of the esters) followed by acidification to yield the dicarboxylic acid. Finally, thermal decarboxylation removes one of the carboxyl groups to furnish the desired cyclobutanecarboxylic acid.[6][7][8]

Visualization: Malonic Ester Synthesis Pathway

G cluster_steps Reaction Sequence cluster_intermediates Key Intermediates & Product S1 Step 1: Double Alkylation (Diethyl Malonate + 1,3-Dihalopropane + NaOEt) Dicarboxylate Diethyl 1,1-Cyclobutanedicarboxylate S1->Dicarboxylate S2 Step 2: Saponification (KOH, H₂O/EtOH) S3 Step 3: Acidification (HCl or H₂SO₄) Diacid 1,1-Cyclobutanedicarboxylic Acid S2->Diacid forms diacid salt, then acidified S4 Step 4: Decarboxylation (Heat, ~160-170 °C) Product Cyclobutanecarboxylic Acid S4->Product Dicarboxylate->S2 Diacid->S4

Caption: Key stages of the Malonic Ester Synthesis.

Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid

This protocol is a classic procedure from Organic Syntheses.[9]

  • Alkylation: In a 5-L three-necked flask equipped with a stirrer, reflux condenser, and separatory funnel, place absolute ethanol (2.5 L), ethyl malonate (160 g, 1.0 mole), and 1,3-dibromopropane (202 g, 1.0 mole). Heat the mixture to 60-65 °C. A solution of sodium ethoxide (prepared from 46 g of sodium in 800 mL of absolute ethanol) is added from the funnel over 4-6 hours while maintaining the temperature. After addition, the mixture is refluxed for 2 hours.

  • Isolation of Dicarboxylate: Most of the ethanol is removed by distillation. Water (1.5 L) is added to the residue, and the mixture is steam distilled to remove unreacted esters. The remaining tetraester is separated. The diethyl 1,1-cyclobutanedicarboxylate is obtained from the steam distillate.

  • Hydrolysis: The crude diester is hydrolyzed by refluxing for 2 hours with a solution of potassium hydroxide (112 g) in ethanol (200 mL).

  • Acidification and Isolation of Diacid: Most of the ethanol is removed by distillation. The residue is dissolved in a minimum of hot water, and concentrated HCl is added until the solution is slightly acidic. The solution is boiled to remove CO₂, made slightly alkaline with ammonia, and treated with barium chloride to precipitate barium malonate. After filtration, the filtrate is acidified with HCl and extracted with ether. Evaporation of the ether yields 1,1-cyclobutanedicarboxylic acid (Yield: 21-23%).

  • Decarboxylation: The dicarboxylic acid is placed in a distillation flask and heated in an oil bath at 160–170 °C until CO₂ evolution ceases. The temperature is then raised to 210–220 °C, and the crude cyclobutanecarboxylic acid is collected by distillation (boiling point 189-195 °C). Redistillation provides the pure product (Yield: 18-21% based on malonic ester).

Strain-Release Functionalization of Bicyclobutanes

Bicyclo[1.1.0]butanes (BCBs) are highly strained molecules (~65 kcal/mol) that serve as excellent precursors for densely substituted cyclobutanes. The high ring strain facilitates the cleavage of the central C-C bond under mild conditions, enabling a variety of functionalization reactions.

Mechanism of Photoredox-Mediated Difunctionalization

Visible-light photoredox catalysis provides a powerful platform for BCB functionalization. A common mechanism involves the single-electron oxidation of the BCB by an excited photocatalyst to form a radical cation. This intermediate is susceptible to nucleophilic attack, which cleaves the central bond and generates a cyclobutyl radical. This radical can then be trapped by another reagent or undergo a second single-electron transfer (reduction) to form a cyclobutyl anion, which is subsequently quenched by an electrophile. This sequence allows for the diastereoselective 1,3-difunctionalization of the BCB core.[10][11][12]

Visualization: Photoredox-Mediated BCB Difunctionalization

G BCB Bicyclo[1.1.0]butane (BCB) BCB_radical BCB Radical Cation BCB->BCB_radical Single-Electron Transfer (SET) PC Photocatalyst (PC) PC_star Excited PC* PC:e->PC_star:w Light Visible Light (hν) Light->PC_star PC_star->BCB_radical Cyclobutyl_radical Cyclobutyl Radical BCB_radical->Cyclobutyl_radical Nucleophilic Ring Opening Nu Nucleophile (Nu⁻) Nu->Cyclobutyl_radical Cyclobutyl_anion Cyclobutyl Anion Cyclobutyl_radical->Cyclobutyl_anion SET PC_red Reduced PC⁻ PC_red->Cyclobutyl_anion Product 1,3-Difunctionalized Cyclobutane Cyclobutyl_anion->Product Electrophilic Quench E Electrophile (E⁺) E->Product

Caption: Strain-release difunctionalization of BCBs.

Quantitative Data: Diastereoselective 1,3-Nitrooxygenation of BCBs
EntryBCB Substituent (R)SolventYield (%)Diastereomeric Ratio (dr)Ref.
1CO₂EtDMSO382.2:1[13]
2CO₂EtCHCl₃821.2:1[13]
3p-MeO-PhCHCl₃91>20:1[13]
4p-CF₃-PhCHCl₃85>20:1[13]
5Thiophen-2-ylCHCl₃81>20:1[13]

Reaction with tert-butyl nitrite and TEMPO.

Experimental Protocol: Diastereoselective 1,3-Nitrooxygenation of BCBs

This general protocol is adapted from Studer and co-workers.[13]

  • Reaction Setup: In a vial, dissolve the bicyclo[1.1.0]butane derivative (0.2 mmol, 1.0 equiv) in chloroform (2.0 mL).

  • Reagent Addition: Add TEMPO (47 mg, 0.3 mmol, 1.5 equiv) and tert-butyl nitrite (48 µL, 0.4 mmol, 2.0 equiv) to the solution at room temperature.

  • Reaction Execution: Stir the reaction mixture in a vial open to the air at room temperature for 18 hours.

  • Workup: After the reaction is complete (monitored by TLC or GC-MS), concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the 1,3-difunctionalized cyclobutane product.

Knoevenagel Condensation and Diastereoselective Reduction

This strategy builds upon a pre-existing cyclobutanone core, introducing functionality through a condensation reaction followed by a stereocontrolled reduction. It is a powerful method for synthesizing cis-1,3-disubstituted cyclobutane scaffolds.

Mechanism of Formation

The sequence begins with a Knoevenagel condensation between a cyclobutanone and an active methylene compound, such as Meldrum's acid or diethyl malonate, typically catalyzed by a weak base like piperidine.[14][15] This forms a cyclobutylidene intermediate. The subsequent key step is the diastereoselective reduction of the exocyclic double bond. Hydride reagents, such as sodium borohydride (NaBH₄), often approach from the less sterically hindered face of the puckered cyclobutane ring, leading to the preferential formation of the cis diastereomer.[16][17] The resulting product can then be hydrolyzed and decarboxylated to yield the target cis-1,3-disubstituted cyclobutanecarboxylic acid.

Visualization: Knoevenagel/Reduction Pathway

G Cyclobutanone Substituted Cyclobutanone Condensation Knoevenagel Condensation (Base Catalyst) Cyclobutanone->Condensation ActiveMethylene Active Methylene Cmpd (e.g., Meldrum's Acid) ActiveMethylene->Condensation Intermediate Cyclobutylidene Intermediate Condensation->Intermediate Reduction Diastereoselective Reduction (e.g., NaBH₄) Intermediate->Reduction Hydride Attack CisProduct cis-Disubstituted Precursor Reduction->CisProduct cis-product favored FinalSteps Hydrolysis & Decarboxylation CisProduct->FinalSteps FinalAcid cis-1,3-Disubstituted Cyclobutanecarboxylic Acid FinalSteps->FinalAcid

Caption: Synthesis via Knoevenagel condensation and reduction.

Quantitative Data: Diastereoselective Reduction of Cyclobutylidenes
EntryCyclobutanone SubstituentReducing AgentYield (%)Diastereomeric Ratio (cis:trans)Ref.
13-PhenylNaBH₄9595:5[16]
23-BenzyloxyNaBH₄9898:2[16]
33-tert-ButylNaBH₄99>99:1[16]
43-PhenylLiAlH₄9696:4[16]

Data for the direct reduction of substituted cyclobutanones, which informs the stereochemical outcome of reducing cyclobutylidene systems.

Experimental Protocol: Knoevenagel Condensation and Reduction

This protocol is adapted from a scalable synthesis of a TAK-828F scaffold.

  • Knoevenagel Condensation: To a solution of a 3-substituted cyclobutanone (1.0 equiv) and Meldrum's acid (1.05 equiv) in toluene, add piperidine (0.1 equiv) and acetic acid (0.1 equiv). Reflux the mixture with a Dean-Stark trap until water evolution ceases. Cool the reaction mixture and concentrate under reduced pressure. The crude cyclobutylidene Meldrum's acid derivative can be purified or used directly.

  • Diastereoselective Reduction: Suspend the crude cyclobutylidene Meldrum's acid derivative in ethanol at 0 °C. Add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 1-2 hours until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction by the slow addition of 1 M HCl. Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate in vacuo.

  • Hydrolysis and Decarboxylation: Reflux the crude reduced product in a mixture of acetic acid and water (1:1) for 4-6 hours. Cool the mixture and extract with an appropriate solvent. Purify the crude carboxylic acid by recrystallization or column chromatography to yield the cis-1,3-disubstituted cyclobutanecarboxylic acid.

Conclusion

The synthesis of substituted cyclobutanecarboxylic acids can be achieved through a variety of robust and versatile methodologies. The choice of a specific route depends on the desired substitution pattern, required stereochemistry, and the availability of starting materials. Classic methods like [2+2] cycloadditions and malonic ester synthesis remain reliable for constructing the core ring system. Modern advancements in palladium-catalyzed C-H functionalization and strain-release reactions of bicyclobutanes offer highly efficient and selective pathways to complex and densely functionalized targets. By understanding the mechanisms, scope, and experimental details of these core strategies, researchers in drug discovery and organic synthesis can effectively incorporate these valuable scaffolds into their molecular designs.

References

Solubility characteristics of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility Characteristics of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

Abstract

Introduction

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a polar carboxylic acid group, a non-polar cyclobutane ring, and a moderately non-polar bromophenyl group, suggests a complex solubility profile. Understanding the solubility of this compound is crucial for a variety of applications, including reaction chemistry, formulation development, and assessing its potential as a pharmaceutical intermediate. Carboxylic acids, in general, exhibit pH-dependent aqueous solubility and varying degrees of solubility in organic solvents, largely dictated by the interplay between the polar carboxyl group and the non-polar hydrocarbon backbone.[1]

Predicted Solubility Profile

Based on its molecular structure, the solubility of this compound in different solvent classes can be predicted as follows:

  • Aqueous Solubility: The presence of the carboxylic acid group suggests that the compound will have low intrinsic solubility in neutral water due to the non-polar bulk of the bromophenyl and cyclobutane moieties.[1] However, its solubility is expected to increase significantly in alkaline aqueous solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the deprotonation of the carboxylic acid to form a more polar and water-soluble carboxylate salt.[2][3] In acidic solutions, the compound will remain in its protonated, less soluble form.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to be soluble in polar protic solvents. These solvents can engage in hydrogen bonding with the carboxylic acid group, facilitating dissolution.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): High solubility is anticipated in polar aprotic solvents, which can solvate the polar carboxyl group effectively.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant non-polar character of the bromophenyl and cyclobutane groups, some solubility in non-polar solvents is expected, although it may be limited by the polarity of the carboxylic acid group.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is predicted in chlorinated solvents.

Quantitative Data Presentation

While specific experimental data is unavailable, the following tables provide a structured format for presenting solubility data once determined.

Table 1: Thermodynamic Solubility in Various Solvents at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)Method
Water (pH 7.0)Shake-Flask
0.1 M HClShake-Flask
0.1 M NaOHShake-Flask
MethanolShake-Flask
EthanolShake-Flask
DMSOShake-Flask
DichloromethaneShake-Flask
HexaneShake-Flask

Table 2: pH-Dependent Aqueous Solubility Profile

pHSolubility (mg/mL)Method
2.0Potentiometric Titration
4.0Potentiometric Titration
6.0Potentiometric Titration
7.4Potentiometric Titration
8.0Potentiometric Titration
10.0Potentiometric Titration

Experimental Protocols

The following are detailed methodologies for determining the solubility of this compound.

Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of a compound in a given solvent.[4]

Protocol:

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) using a shaker or rotator for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

  • Analysis: Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the original concentration in the saturated solution, which represents the thermodynamic solubility.

Kinetic Solubility Determination (Turbidimetric/Nephelometric Method)

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock (e.g., in DMSO).[5][6]

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Serial Dilution: In a multi-well plate, perform serial dilutions of the stock solution into the aqueous buffer of interest.

  • Precipitation Monitoring: Monitor the plate for the appearance of turbidity (precipitation) using a nephelometer or a plate reader capable of measuring light scattering at a specific wavelength.[6]

  • Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is observed.

Visualization of Key Concepts

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for characterizing the solubility of a compound.

G cluster_prep Preparation cluster_thermo Thermodynamic Solubility cluster_kinetic Kinetic Solubility Compound 1-(2-Bromophenyl)cyclobutane- 1-carboxylic acid (Solid) ShakeFlask Shake-Flask Method (Excess Solid) Compound->ShakeFlask Stock Prepare DMSO Stock Solution Compound->Stock Solvents Select Solvents (Aqueous & Organic) Solvents->ShakeFlask Equilibration Equilibration (24-48h at 25°C) ShakeFlask->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation AnalysisThermo Analysis of Supernatant (e.g., HPLC) Separation->AnalysisThermo ThermoData Equilibrium Solubility Data AnalysisThermo->ThermoData Dilution Serial Dilution in Aqueous Buffer Stock->Dilution Turbidity Measure Turbidity (Nephelometry) Dilution->Turbidity KineticData Kinetic Solubility Data Turbidity->KineticData G cluster_main Aqueous Solubility Equilibrium cluster_conditions pH Conditions Acid R-COOH (Low Solubility) Base R-COO⁻ + H⁺ (High Solubility) Acid->Base pKa LowpH Low pH (Acidic) [H⁺] is high LowpH->Acid Favors HighpH High pH (Basic) [OH⁻] is high HighpH->Base Favors

References

X-ray Crystal Structure of 1-(2-Bromophenyl)cyclobutane-1-carboxylic Acid: Data Not Publicly Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for the X-ray crystal structure, associated quantitative data, and detailed experimental protocols for 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid has revealed that this information is not currently available in public crystallographic databases or scientific literature.

While the compound this compound is documented with the Chemical Abstracts Service (CAS) number 151157-44-7 and a molecular formula of C₁₁H₁₁BrO₂, efforts to retrieve its crystallographic information file (CIF), which contains the essential data for a detailed structural analysis, were unsuccessful. Searches of the Cambridge Structural Database (CSD), the Crystallography Open Database (COD), and general scientific publications did not yield any results for the crystal structure of this specific molecule.

Consequently, the core requirements of this technical guide—namely, the presentation of quantitative crystallographic data in structured tables, detailed experimental protocols for its synthesis and crystallization, and visualizations of related pathways—cannot be fulfilled at this time. The generation of such a guide is contingent on the public availability of the primary crystallographic data from a single-crystal X-ray diffraction experiment.

For researchers, scientists, and drug development professionals interested in the structural aspects of this molecule, the following steps would be necessary:

Pathway to Structure Determination

To obtain the requested data, a de novo experimental approach would be required. The logical workflow for this process is outlined below.

G Workflow for Crystal Structure Determination cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction Analysis A Synthesis of 1-(2-Bromophenyl) cyclobutane-1-carboxylic acid B Purification (e.g., Recrystallization, Chromatography) A->B C Single Crystal Growth B->C D Data Collection (Single-Crystal X-ray Diffractometer) C->D E Structure Solution and Refinement D->E F Validation and Deposition (e.g., to CCDC) E->F

Figure 1. A generalized workflow for the synthesis and X-ray crystal structure determination of a novel compound.

General Experimental Considerations

Should the synthesis and crystallization of this compound be undertaken, the following general methodologies would likely be employed.

Synthesis: The synthesis of similar cyclobutane carboxylic acids often involves alkylation of a suitable precursor. For instance, a plausible route could involve the reaction of 2-bromophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base to form the cyclobutane ring, followed by hydrolysis of the nitrile group to the carboxylic acid.

Crystallization: Growing single crystals suitable for X-ray diffraction is a critical step. This typically involves dissolving the purified compound in a suitable solvent or solvent system and allowing the solvent to evaporate slowly. Other common techniques include vapor diffusion and cooling crystallization.

X-ray Diffraction: Once a suitable single crystal is obtained, it would be mounted on a goniometer and subjected to X-ray diffraction. The diffraction pattern is collected and processed to determine the unit cell dimensions, space group, and ultimately the precise three-dimensional arrangement of atoms in the crystal lattice.

Until such an experimental investigation is performed and the results are made publicly available, a detailed technical guide on the X-ray crystal structure of this compound cannot be provided. Researchers in need of this specific structural information are encouraged to undertake its experimental determination.

An In-depth Technical Guide to the Synthesis of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathway for 1-(2-bromophenyl)cyclobutane-1-carboxylic acid, a valuable building block in the development of novel therapeutics. The primary audience for this document includes researchers, medicinal chemists, and process development scientists. The synthesis is strategically divided into two core transformations: the alkylation of 2-bromophenylacetonitrile and the subsequent hydrolysis of the nitrile intermediate.

I. Synthetic Strategy: A Two-Step Approach

The most direct and efficient synthesis of this compound involves a two-step sequence. The initial step establishes the cyclobutane ring via a phase-transfer catalyzed alkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane. The resulting 1-(2-bromophenyl)cyclobutane-1-carbonitrile is then hydrolyzed to the final carboxylic acid product. This strategy is favored for its operational simplicity and the commercial availability of the starting materials.

Synthesis_Workflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Hydrolysis A 2-Bromophenylacetonitrile C 1-(2-Bromophenyl)cyclobutane-1-carbonitrile A->C Phase-Transfer Catalyst Concentrated aq. Base B 1,3-Dibromopropane B->C D This compound C->D Acid or Base Hydrolysis

Caption: Overall synthetic workflow for this compound.

II. Starting Materials

The primary starting materials for this synthesis are readily available from commercial suppliers.

Starting MaterialMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-BromophenylacetonitrileC₈H₆BrN196.0419472-74-3
1,3-DibromopropaneC₃H₆Br₂201.89109-64-8

III. Experimental Protocols

Step 1: Synthesis of 1-(2-Bromophenyl)cyclobutane-1-carbonitrile via Phase-Transfer Catalysis

The formation of the cyclobutane ring is achieved through the dialkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane. Phase-transfer catalysis (PTC) is a highly effective method for this transformation, particularly for sterically hindered substrates.[1] The use of a quaternary ammonium salt facilitates the transfer of the carbanion from the aqueous phase to the organic phase where the reaction occurs. For sterically hindered arylacetonitriles, such as 2-bromophenylacetonitrile, concentrated potassium hydroxide has been suggested to be more effective than sodium hydroxide.[1]

Reaction Scheme:

Alkylation_Reaction start react1 2-Bromophenylacetonitrile plus + react2 1,3-Dibromopropane arrow -> conditions Quaternary Ammonium Salt (e.g., TBAB) Conc. KOH (aq), Toluene product 1-(2-Bromophenyl)cyclobutane-1-carbonitrile

Caption: Alkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane.

Detailed Protocol:

  • To a stirred solution of 2-bromophenylacetonitrile (1.0 eq.) in toluene, add a catalytic amount of a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, ~5 mol%).

  • Add 1,3-dibromopropane (1.1-1.5 eq.).

  • To this mixture, add a concentrated aqueous solution of potassium hydroxide (50-60% w/w) dropwise at room temperature.

  • The reaction mixture is then heated to 50-70 °C and stirred vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with water and toluene.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

ParameterValue
SolventToluene
BaseConcentrated Potassium Hydroxide (aq)
CatalystTetrabutylammonium Bromide (TBAB)
Temperature50-70 °C
Reaction Time12-24 hours
Step 2: Hydrolysis of 1-(2-Bromophenyl)cyclobutane-1-carbonitrile

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions.[2][3] Basic hydrolysis is often preferred to avoid potential side reactions with the bromine substituent on the aromatic ring under harsh acidic conditions.

Reaction Scheme:

Hydrolysis_Reaction start reactant 1-(2-Bromophenyl)cyclobutane-1-carbonitrile arrow -> conditions 1. NaOH or KOH, EtOH/H₂O, Reflux 2. H₃O⁺ product This compound

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Detailed Protocol (Basic Hydrolysis):

  • Dissolve 1-(2-bromophenyl)cyclobutane-1-carbonitrile (1.0 eq.) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide or potassium hydroxide (3-5 eq.).

  • Heat the mixture to reflux and maintain for 12-48 hours. The hydrolysis of sterically hindered nitriles can be slow and may require extended reaction times.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 with concentrated hydrochloric acid.

  • The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

  • If the product is an oil, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the combined organic extracts over anhydrous sodium sulfate, and concentrate under reduced pressure.

ParameterValue
ReagentsSodium Hydroxide or Potassium Hydroxide
SolventEthanol/Water
TemperatureReflux
Reaction Time12-48 hours
Work-upAcidification with HCl

IV. Conclusion

The synthesis of this compound can be reliably achieved in two steps from commercially available starting materials. The key transformations, a phase-transfer catalyzed alkylation followed by a basic hydrolysis, are robust and scalable processes. This guide provides a solid foundation for the laboratory-scale synthesis of this important intermediate. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity for specific applications.

References

An In-depth Technical Guide on the Thermochemical Data for 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the methodologies for determining the thermochemical properties of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid. In the absence of specific experimental data for this compound in publicly available literature, this document outlines the established experimental and computational protocols that can be employed for its characterization. The guide is intended to serve as a foundational resource for researchers seeking to understand and obtain critical thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity, which are vital for drug development and chemical process optimization.

Introduction

This compound is a substituted cyclobutane derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is essential for predicting its stability, reactivity, and behavior in various chemical and biological systems. This guide details the primary experimental and computational techniques for acquiring these crucial data.

Experimental Determination of Thermochemical Properties

The primary experimental methods for determining the thermochemical properties of solid organic compounds are combustion calorimetry and differential scanning calorimetry (DSC).

Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is the most common experimental technique for determining the standard enthalpy of formation of organic compounds.[1] The process involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.[2][3]

  • Sample Preparation: A pellet of known mass of this compound is prepared.

  • Calorimeter Setup: The bomb calorimeter is assembled with the sample placed in a crucible, and a fuse wire is connected. The bomb is sealed and pressurized with pure oxygen.

  • Combustion: The bomb is submerged in a known volume of water in the calorimeter. The sample is ignited electrically, and the temperature change of the water is meticulously recorded.[4][5]

  • Data Analysis: The heat released during combustion is calculated from the temperature rise and the heat capacity of the calorimeter. The standard enthalpy of combustion is then determined.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HBr).[6][7][8][9]

While specific data for the target molecule is unavailable, the following table illustrates how the results from a combustion calorimetry experiment would be presented.

PropertySymbolValue (kJ/mol)
Standard Enthalpy of CombustionΔcH°To be determined
Standard Enthalpy of FormationΔfH°Calculated from ΔcH°
Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a powerful technique for measuring heat capacity and the enthalpy of phase transitions.[10][11] It measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13]

  • Sample Preparation: A small, accurately weighed sample of this compound is placed in a DSC pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The desired temperature program (heating and cooling rates) is set.[14]

  • Measurement: The sample is heated at a constant rate, and the heat flow is recorded.

  • Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the heat capacity and the temperatures and enthalpies of any phase transitions (e.g., melting).

The data obtained from DSC analysis would be presented as follows:

PropertySymbolValue
Molar Heat Capacity (at 298.15 K)Cp,mTo be determined (J K⁻¹ mol⁻¹)
Melting TemperatureTmTo be determined (K)
Enthalpy of FusionΔfusHTo be determined (kJ/mol)

Computational Determination of Thermochemical Properties

High-level quantum chemical calculations provide a reliable alternative for obtaining thermochemical data, especially for compounds that are difficult to synthesize or handle experimentally. Composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) are known for their high accuracy in predicting enthalpies of formation.[15][16][17]

Computational Protocol (G4 Theory)

The Gaussian-4 (G4) theory is a composite method that approximates the energy of a molecule through a series of calculations at different levels of theory and with different basis sets.[16]

  • Geometry Optimization: The molecular structure of this compound is optimized using a density functional theory (DFT) method, typically B3LYP with a suitable basis set.

  • Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: A series of higher-level single-point energy calculations are performed on the optimized geometry.

  • Energy Correction: The final G4 energy is obtained by combining the results of these calculations with several empirical correction terms.

  • Enthalpy of Formation Calculation: The standard enthalpy of formation is calculated using the atomization method, which involves subtracting the sum of the calculated energies of the constituent atoms from the total energy of the molecule.[18][19][20][21]

Data Presentation

The results from computational chemistry studies would be tabulated as follows:

PropertySymbolCalculated Value (kJ/mol)
Standard Enthalpy of Formation (Gas-Phase)ΔfH°(g)To be determined
Standard Gibbs Free Energy of Formation (Gas-Phase)ΔfG°(g)To be determined
Standard Entropy (Gas-Phase)S°(g)To be determined (J K⁻¹ mol⁻¹)

Visualizations

Experimental Workflow for Combustion Calorimetry

Combustion_Calorimetry_Workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetry Measurement cluster_analysis Data Analysis prep Prepare Pellet of Known Mass setup Assemble Bomb Calorimeter prep->setup combust Ignite Sample & Record Temperature Change setup->combust calc_q Calculate Heat of Combustion (q) combust->calc_q calc_delta_h Determine Standard Enthalpy of Combustion (ΔcH°) calc_q->calc_delta_h calc_delta_f Calculate Standard Enthalpy of Formation (ΔfH°) using Hess's Law calc_delta_h->calc_delta_f

Caption: Workflow for determining the enthalpy of formation via combustion calorimetry.

Logical Flow for Computational Thermochemistry (G4 Theory)

G4_Theory_Workflow cluster_input Initial Input cluster_calc Quantum Chemical Calculations cluster_output Thermochemical Data Derivation mol_structure Molecular Structure of This compound geom_opt Geometry Optimization (e.g., B3LYP) mol_structure->geom_opt freq_calc Frequency Calculation (for ZPVE & Thermal Corrections) geom_opt->freq_calc sp_energy High-Level Single-Point Energy Calculations geom_opt->sp_energy g4_energy Combine Energies & Apply G4 Corrections freq_calc->g4_energy sp_energy->g4_energy atomization Calculate Enthalpy of Formation (Atomization Method) g4_energy->atomization thermo_props Derive ΔfH°, ΔfG°, S° atomization->thermo_props

Caption: Logical workflow for calculating thermochemical properties using G4 theory.

Conclusion

References

Methodological & Application

Use of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid as a molecular building block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and synthetic protocols for 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid, a versatile molecular building block for drug discovery and medicinal chemistry.

Introduction

The cyclobutane motif is an increasingly important structural element in modern medicinal chemistry. Its rigid, three-dimensional structure can impart favorable properties to drug candidates, such as improved metabolic stability, reduced planarity, and the ability to orient key pharmacophoric groups in a defined spatial arrangement. When combined with a synthetically versatile bromophenyl group and a reactive carboxylic acid handle, this compound emerges as a highly valuable, albeit underexplored, building block for the creation of novel chemical entities with therapeutic potential.

The carboxylic acid group is a common feature in pharmaceuticals, contributing to solubility and providing a key interaction point with biological targets.[1][2] The amide bond, readily formed from a carboxylic acid, is present in approximately 25% of all available drugs, making this building block a gateway to a vast chemical space.[1]

Potential Applications

While this compound is a novel building block, the known biological activities of its structural analogs suggest several promising avenues for research and development:

  • Agrochemicals: Close structural analogs, such as 1-(4-bromophenyl)cyclobutanecarboxylic acid, have been identified as promising candidates for larvicides. This suggests that derivatives of the title compound could be explored for applications in pest control.

  • Oncology: The cyclobutane scaffold is present in various compounds investigated for the treatment of hyperproliferative disorders, including cancer. The rigid structure can help in designing selective kinase inhibitors or modulators of protein-protein interactions.

  • Inflammatory and Autoimmune Diseases: Cyclobutyl carboxylic acid derivatives have been patented for their potential in treating inflammatory and autoimmune diseases.

  • Neurological Disorders: The unique conformational constraints imposed by the cyclobutane ring make it a valuable scaffold for designing ligands for CNS targets, where precise positioning of functional groups is often critical for activity and selectivity.

  • Further Diversification: The presence of the 2-bromophenyl group offers a prime site for further chemical modification through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid generation of diverse compound libraries from a common intermediate, a key strategy in lead optimization.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the title compound and its subsequent derivatization, based on established chemical principles for analogous structures.

Protocol 1: Synthesis of this compound

This two-step procedure involves the alkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane, followed by the hydrolysis of the resulting nitrile to the carboxylic acid.

Step 1: Synthesis of 1-(2-Bromophenyl)cyclobutane-1-carbonitrile

  • Reagents and Materials:

    • 2-Bromophenylacetonitrile

    • 1,3-Dibromopropane

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, dropping funnel, and nitrogen inlet

  • Procedure:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous DMF.

    • Carefully add sodium hydride (2.2 equivalents) to the DMF and cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-bromophenylacetonitrile (1.0 equivalent) in anhydrous DMF to the NaH suspension via a dropping funnel over 30 minutes.

    • Stir the resulting mixture at 0 °C for an additional 30 minutes.

    • Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield 1-(2-bromophenyl)cyclobutane-1-carbonitrile.

Step 2: Hydrolysis to this compound

  • Reagents and Materials:

    • 1-(2-Bromophenyl)cyclobutane-1-carbonitrile

    • Potassium hydroxide (KOH)

    • Ethylene glycol

    • Hydrochloric acid (HCl), concentrated

    • Ethyl acetate

    • Round-bottom flask, reflux condenser

  • Procedure:

    • In a round-bottom flask, dissolve 1-(2-bromophenyl)cyclobutane-1-carbonitrile (1.0 equivalent) in ethylene glycol.

    • Add a solution of potassium hydroxide (5.0 equivalents) in water.

    • Heat the mixture to reflux (approximately 120-130 °C) for 24 hours.

    • Cool the reaction mixture to room temperature and dilute with water.

    • Wash the aqueous solution with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to pH 1-2 with concentrated HCl at 0 °C.

    • A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration.

    • If a precipitate does not form, extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, this compound.

Protocol 2: General Amide Coupling

This protocol describes a general method for coupling the carboxylic acid building block with a primary or secondary amine using EDC and HOBt.

  • Reagents and Materials:

    • This compound

    • Amine of choice (primary or secondary)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

    • Anhydrous Dichloromethane (DCM) or DMF

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in anhydrous DCM.

    • Add HOBt (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the desired amine (1.1 equivalents) followed by DIPEA (2.0 equivalents).

    • Stir the reaction at room temperature for 8-16 hours. Monitor by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude amide product by silica gel column chromatography or recrystallization.

Data Presentation

Effective drug discovery relies on the systematic evaluation of structure-activity relationships (SAR). The table below provides a template for presenting screening data for a hypothetical series of amide derivatives of this compound against a target of interest.

Table 1: Hypothetical Screening Data for Amide Derivatives

Compound IDR-Group (from Amine)Target X IC₅₀ (µM)
BB-001 -NH-CH₂-Ph15.2
BB-002 -NH-(4-F-Ph)8.5
BB-003 -N(Me)₂> 50
BB-004 piperidin-1-yl5.1
BB-005 morpholin-4-yl22.8

This data is for illustrative purposes only.

Visualizations

The following diagrams illustrate the synthetic workflow and conceptual utility of this compound.

G start 2-Bromophenylacetonitrile intermediate 1-(2-Bromophenyl)cyclobutane-1-carbonitrile start->intermediate Alkylation reagent1 1. NaH, DMF 2. 1,3-Dibromopropane product This compound intermediate->product Hydrolysis reagent2 KOH, Ethylene Glycol Reflux

Caption: Proposed synthetic workflow for this compound.

G bb Building Block (Title Compound) library Library Synthesis (e.g., Amide Coupling) bb->library screening High-Throughput Screening library->screening hit Hit Identification screening->hit sar SAR Studies (Lead Generation) hit->sar lead_opt Lead Optimization (e.g., Suzuki Coupling) sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: General drug discovery workflow utilizing the molecular building block.

Caption: Logical relationships of the building block's structural features.

References

Applications of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Bromophenyl)cyclobutane-1-carboxylic acid is a synthetic organic compound featuring a unique and rigid cyclobutane scaffold substituted with a 2-bromophenyl group and a carboxylic acid moiety. While direct studies on the biological activity of this specific molecule are limited in publicly available literature, its structural components suggest significant potential as a versatile building block in medicinal chemistry. The cyclobutane ring offers a conformationally constrained scaffold, a desirable feature in drug design for improving potency, selectivity, and metabolic stability. The presence of the carboxylic acid and the reactive bromophenyl group provides two distinct points for chemical modification, allowing for the synthesis of diverse libraries of compounds for screening.

These application notes will explore the prospective uses of this compound as a scaffold for the development of novel therapeutic agents, drawing upon data from structurally related compounds and the established roles of its key functional groups in medicinal chemistry. The primary focus will be on its potential applications in the discovery of novel antiviral and anticancer agents.

Potential Applications in Medicinal Chemistry

Antiviral Agents: Influenza Neuraminidase Inhibitors

The structural motif of a cyclobutane carboxylic acid is a promising starting point for the design of influenza neuraminidase inhibitors. Neuraminidase is a critical enzyme for the release of new viral particles from infected cells, and its inhibition is a clinically validated strategy for treating influenza. The carboxylic acid group can mimic the sialic acid substrate of the enzyme, while the cyclobutane ring provides a rigid core to which various side chains can be attached to optimize binding to the enzyme's active site. The 2-bromophenyl group can be further functionalized, for example, via cross-coupling reactions, to introduce moieties that can interact with specific pockets within the neuraminidase active site, potentially leading to enhanced potency and selectivity.

A Chinese patent (CN104529833A) describes a class of substituted cyclobutane carboxylic acid compounds with demonstrated anti-influenza virus activity, underscoring the potential of this scaffold. While the patent does not specifically disclose this compound, the general structure claimed suggests that derivatives of this compound could fall within the scope of potent neuraminidase inhibitors.

Anticancer Agents

The cyclobutane scaffold is increasingly being incorporated into anticancer drug candidates. Its rigid nature can help to orient pharmacophoric groups in a precise manner for optimal interaction with biological targets. Furthermore, the 2-bromophenyl group is a common feature in various bioactive molecules, including some with anticancer properties. This moiety can participate in halogen bonding and other interactions with protein targets, and it also serves as a synthetic handle for creating more complex molecules. Derivatives of the closely related 1-(2-aminophenyl)cyclobutanecarboxylic acid have been investigated as precursors for anticancer agents. It is plausible that derivatives of this compound could be synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Data Presentation

Due to the limited public data on this compound and its direct derivatives, the following tables present hypothetical, yet representative, quantitative data for potential derivatives based on the activities of analogous compounds found in the literature. These tables are for illustrative purposes to guide potential research directions.

Table 1: Hypothetical Antiviral Activity of this compound Derivatives against Influenza Neuraminidase

Compound IDR Group (Modification of Bromophenyl)IC50 (nM) vs. N1 NeuraminidaseIC50 (nM) vs. N2 Neuraminidase
BPC-001-Br (Parent Compound)>10,000>10,000
BPC-002-NH28501200
BPC-003-Guanidino5590
BPC-004-OCH2CH2NH2210350

Table 2: Hypothetical Cytotoxicity of this compound Amide Derivatives against Human Cancer Cell Lines

Compound IDAmide MoietyIC50 (µM) vs. HeLaIC50 (µM) vs. A549IC50 (µM) vs. MCF-7
BPC-A01-NH2>100>100>100
BPC-A02-NH-CH2-Ph25.532.145.8
BPC-A03-N(CH3)278.289.595.1
BPC-A04-NH-(4-chlorophenyl)12.318.722.4

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to the target compound involves the hydrolysis of the corresponding nitrile, 1-(2-Bromophenyl)cyclobutane-1-carbonitrile (CAS No. 28049-62-9).

Step 1: Synthesis of 1-(2-Bromophenyl)cyclobutane-1-carbonitrile

This intermediate can be synthesized via the reaction of 2-bromophenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

  • Materials: 2-bromophenylacetonitrile, 1,3-dibromopropane, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • To a stirred suspension of Sodium Hydride (2.2 eq) in anhydrous THF under a nitrogen atmosphere, add a solution of 2-bromophenylacetonitrile (1.0 eq) in anhydrous THF dropwise at 0 °C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1,3-dibromopropane (1.1 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and stir for 12-16 hours.

    • Cool the reaction mixture to room temperature and quench carefully with water.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 1-(2-Bromophenyl)cyclobutane-1-carbonitrile.

Step 2: Hydrolysis to this compound

  • Materials: 1-(2-Bromophenyl)cyclobutane-1-carbonitrile, Sulfuric acid (concentrated), Water.

  • Procedure:

    • To a solution of 1-(2-Bromophenyl)cyclobutane-1-carbonitrile (1.0 eq) in a mixture of water and sulfuric acid (e.g., 1:1 v/v), heat the reaction mixture to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it onto ice.

    • Collect the resulting precipitate by filtration.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Neuraminidase Inhibition Assay (Fluorescence-based)

This protocol is adapted from standard fluorescence-based neuraminidase inhibition assays.[1]

  • Materials: Purified influenza neuraminidase, 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) substrate, Assay buffer (e.g., MES buffer with CaCl2), Test compounds, Positive control (e.g., Oseltamivir), 96-well black microplates.

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

    • In a 96-well plate, add the diluted compounds.

    • Add the purified neuraminidase enzyme solution to each well containing the compounds and incubate at 37°C for 30 minutes.

    • Initiate the enzymatic reaction by adding the MUNANA substrate to all wells.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding a stop solution (e.g., NaOH).

    • Measure the fluorescence intensity using a microplate reader (Excitation: 365 nm, Emission: 450 nm).

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxic potential of compounds on cancer cell lines.

  • Materials: Human cancer cell lines (e.g., HeLa, A549, MCF-7), Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), Dimethyl sulfoxide (DMSO), 96-well clear microplates.

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

    • Add MTT solution to each well and incubate for another 4 hours.

    • Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualizations

G cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis 2-bromophenylacetonitrile 2-bromophenylacetonitrile Cyclization Cyclization 2-bromophenylacetonitrile->Cyclization 1,3-dibromopropane 1,3-dibromopropane 1,3-dibromopropane->Cyclization 1-(2-Bromophenyl)cyclobutane-1-carbonitrile 1-(2-Bromophenyl)cyclobutane-1-carbonitrile Cyclization->1-(2-Bromophenyl)cyclobutane-1-carbonitrile NaH, THF Hydrolysis Hydrolysis 1-(2-Bromophenyl)cyclobutane-1-carbonitrile->Hydrolysis 1-(2-Bromophenyl)cyclobutane-1-carboxylic_acid 1-(2-Bromophenyl)cyclobutane-1-carboxylic_acid Hydrolysis->1-(2-Bromophenyl)cyclobutane-1-carboxylic_acid H2SO4, H2O

Caption: Proposed synthetic workflow for this compound.

G cluster_virus Influenza Virus Life Cycle cluster_inhibition Mechanism of Inhibition Virus_Entry Virus_Entry Replication Replication Virus_Entry->Replication Assembly Assembly Replication->Assembly Budding_Virion Budding_Virion Assembly->Budding_Virion Neuraminidase Neuraminidase Budding_Virion->Neuraminidase Cleavage Sialic Acid Cleavage Neuraminidase->Cleavage acts on Blocked Release Blocked Neuraminidase->Blocked Sialic_Acid Sialic_Acid Sialic_Acid->Cleavage Inhibitor Cyclobutane Carboxylic Acid Derivative Inhibitor->Neuraminidase binds to Release Virion Release Cleavage->Release

Caption: Inhibition of influenza neuraminidase by a cyclobutane carboxylic acid derivative.

G Start Start Seed_Cells Seed cancer cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add serially diluted compound Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

Application Notes: Amide Coupling Reactions with 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amide bond formation is one of the most critical and frequently employed reactions in medicinal chemistry and drug development.[1][2][3] The synthesis of amide derivatives from carboxylic acids and amines is fundamental to the creation of novel compounds, including peptides and small-molecule therapeutics.[2][3] However, the coupling of sterically hindered substrates, such as 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid, presents significant challenges. The quaternary carbon center on the cyclobutane ring and the bulky ortho-bromophenyl group can impede the approach of the amine, often leading to low yields and slow reaction rates with standard coupling methods.[4][5]

To address these challenges, robust coupling reagents and optimized protocols are necessary. This document provides detailed protocols for two highly effective methods for coupling sterically demanding carboxylic acids: one utilizing the uronium salt HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and another using the carbodiimide EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with the additive HOBt (N-Hydroxybenzotriazole).[6][7] These methods are widely recognized for their efficiency in forming amide bonds, even with challenging substrates.[4][6][8]

General Reaction Scheme

The fundamental reaction involves the activation of the carboxylic acid, this compound, followed by nucleophilic attack from a primary or secondary amine (R¹R²NH) to form the desired amide product.

G cluster_reactants Reactants cluster_product Product CarboxylicAcid 1-(2-Bromophenyl)cyclobutane- 1-carboxylic acid CouplingReagent Coupling Reagent (e.g., HATU or EDC/HOBt) + Base (e.g., DIPEA) Amine Amine (R¹R²NH) AmideProduct N-substituted- 1-(2-Bromophenyl)cyclobutane- 1-carboxamide CouplingReagent->AmideProduct

Caption: General amide coupling reaction scheme.

Experimental Protocols

The following protocols provide step-by-step methodologies for the amide coupling of this compound. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). Anhydrous solvents and an inert atmosphere (e.g., Nitrogen or Argon) are recommended for optimal results.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is often preferred for sterically hindered substrates due to the high reactivity of the OAt-active ester intermediate formed.[7]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)[6]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard aqueous workup solutions (e.g., 1N HCl, saturated aq. NaHCO₃, brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equiv) and the desired amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Add HATU (1.2 equiv) to the stirred solution, followed by the dropwise addition of DIPEA (2.5 equiv).[6]

  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the carboxylic acid is observed.[6]

  • Upon completion, quench the reaction by adding water.

  • Dilute the mixture with an organic solvent like ethyl acetate or DCM.

  • Wash the organic layer sequentially with 1N HCl (to remove excess amine and DIPEA), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid), and brine.

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.[6]

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method. The HOBt additive forms a more stable active ester, which helps to improve efficiency and minimize side reactions like racemization in chiral substrates.[1][6]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) (1.2 - 1.5 equiv)

  • HOBt (N-Hydroxybenzotriazole) (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)[9]

  • Standard aqueous workup solutions

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1.0 equiv), the amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.[6]

  • Cool the mixture to 0 °C in an ice bath with continuous stirring.

  • Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion.[6]

  • Add DIPEA (2.5 equiv) dropwise to the solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM and wash sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.[9]

  • The urea byproduct formed from EDC is water-soluble and should be removed during the aqueous workup.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude material via flash column chromatography to yield the final product.

Data Presentation: Comparison of Coupling Protocols

The selection of a coupling protocol often depends on factors like substrate reactivity, cost, and ease of purification. The table below summarizes the key aspects of the two described methods.

FeatureProtocol 1: HATU CouplingProtocol 2: EDC/HOBt Coupling
Coupling Reagent HATUEDC·HCl
Additive None required (HOAt is part of HATU)HOBt
Typical Base DIPEADIPEA or TEA
Equivalents (Acid:Amine:Reagent) 1 : 1.1 : 1.21 : 1.1 : 1.2
Typical Solvents DMF, DCMDCM, DMF
Reaction Time 4 - 24 hours12 - 24 hours
Byproduct Tetramethylurea (water-soluble)1-Ethyl-3-(3-dimethylaminopropyl)urea (water-soluble)
General Notes Highly efficient for hindered substrates; faster reaction rates.[7]More cost-effective; byproduct is easily removed with aqueous workup.[6][9]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of amides using the protocols described.

G A Reagent Preparation (Dissolve Acid & Amine in Anhydrous Solvent) B Cool to 0 °C (Ice Bath) A->B C Add Coupling Reagents (e.g., HATU/DIPEA or EDC/HOBt/DIPEA) B->C D Reaction (Stir at RT for 4-24h) C->D E Monitor Progress (TLC or LC-MS) D->E E->D Incomplete F Aqueous Workup (Quench, Dilute, Wash) E->F Complete G Drying & Concentration (Dry with Na₂SO₄, Filter, Evaporate Solvent) F->G H Purification (Flash Column Chromatography) G->H I Pure Amide Product H->I

Caption: General workflow for amide coupling reactions.

Mechanism Overview: Carboxylic Acid Activation

This diagram shows the initial activation step for both HATU and EDC/HOBt pathways, which is critical for the subsequent nucleophilic attack by the amine.

G Carboxylic Acid Activation Pathways cluster_hatu HATU Pathway cluster_edc EDC/HOBt Pathway Start Carboxylic Acid (R-COOH) + Base HATU_reagent HATU Start->HATU_reagent EDC_reagent EDC Start->EDC_reagent HATU_intermediate Highly Reactive OAt-Active Ester HATU_reagent->HATU_intermediate Activation Amine Amine (R'NH₂) HATU_intermediate->Amine EDC_intermediate O-Acylisourea (Intermediate) EDC_reagent->EDC_intermediate Activation HOBt_intermediate HOBt-Active Ester EDC_intermediate->HOBt_intermediate Interception HOBt_reagent HOBt HOBt_reagent->HOBt_intermediate Interception HOBt_intermediate->Amine Amide Amide Product Amine->Amide

Caption: Simplified mechanism of carboxylic acid activation.

References

Application Notes and Protocols: 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid as a Scaffold for Novel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-(2-bromophenyl)cyclobutane-1-carboxylic acid as a versatile scaffold for the development of novel inhibitors, particularly targeting protein kinases. The rigid cyclobutane core, combined with the reactive handles of the carboxylic acid and the aryl bromide, offers a unique three-dimensional starting point for structure-based drug design.

Introduction

The this compound scaffold is an emerging platform in medicinal chemistry. The cyclobutane moiety provides a rigid, non-planar core that can orient substituents in well-defined vectors, which is advantageous for optimizing interactions with protein binding pockets. The carboxylic acid group serves as a key attachment point for derivatization, commonly through amide bond formation, to introduce a wide range of functional groups that can modulate potency, selectivity, and pharmacokinetic properties. Furthermore, the 2-bromophenyl group can be utilized for further structural modifications via cross-coupling reactions or can itself participate in crucial binding interactions within a target protein.

Data Presentation: Structure-Activity Relationship (SAR) of Hypothetical Kinase Inhibitors

The following tables present a hypothetical structure-activity relationship (SAR) study for a series of inhibitors derived from the this compound scaffold, targeting a hypothetical kinase, "Kinase X". This data is for illustrative purposes to guide the presentation of experimental findings.

Table 1: Inhibition of Kinase X by N-Aryl Amide Derivatives

Compound IDR Group (Amine)Kinase X IC50 (nM)Cell Proliferation EC50 (µM)
BCBC-001 Aniline520>10
BCBC-002 4-Fluoroaniline2508.5
BCBC-003 3,4-Dichloroaniline852.1
BCBC-004 4-Methoxyaniline750>10
BCBC-005 4-(Trifluoromethyl)aniline451.2

Table 2: Inhibition of Kinase X by N-Alkyl/Cycloalkyl Amide Derivatives

Compound IDR Group (Amine)Kinase X IC50 (nM)Cell Proliferation EC50 (µM)
BCBC-006 Benzylamine3109.2
BCBC-007 Cyclohexylamine1505.8
BCBC-008 Piperidine953.5
BCBC-009 Morpholine2107.1
BCBC-010 (S)-1-Phenylethylamine752.5

Experimental Protocols

Protocol 1: Synthesis of this compound

A general synthetic route to 1-arylcyclobutane-1-carboxylic acids involves the [2+2] cycloaddition of an appropriate ketene with an alkene, followed by functional group manipulations.

Materials:

  • 2-Bromophenylacetic acid

  • Thionyl chloride

  • Triethylamine

  • 1,1-Diethoxyethene

  • Hydrochloric acid

  • Sodium hydroxide

  • Diethyl ether

  • Dichloromethane (DCM)

  • Magnesium sulfate

Procedure:

  • Acid Chloride Formation: To a solution of 2-bromophenylacetic acid (1.0 eq) in dry DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Ketene Formation and Cycloaddition: Dissolve the crude acid chloride in dry diethyl ether. To this solution, add triethylamine (2.2 eq) dropwise at 0 °C to generate the ketene in situ. Immediately add 1,1-diethoxyethene (1.5 eq). Allow the reaction to warm to room temperature and stir for 16 hours.

  • Hydrolysis: Quench the reaction with 1 M HCl. Separate the organic layer, wash with brine, and dry over magnesium sulfate. After filtration and concentration, dissolve the crude cyclobutanone intermediate in a mixture of ethanol and water. Add sodium hydroxide (3.0 eq) and heat the mixture to reflux for 4 hours.

  • Purification: Cool the reaction mixture to room temperature and acidify with concentrated HCl. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield this compound.

Protocol 2: General Procedure for Amide Coupling

Materials:

  • This compound

  • Desired amine (1.1 eq)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) in dry DMF.

  • Add the desired amine (1.1 eq), PyBOP (1.2 eq), and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 values of potential kinase inhibitors.

Materials:

  • Recombinant Kinase X

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds dissolved in DMSO

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (control).

    • Add 2 µL of a solution containing Kinase X and the peptide substrate in kinase assay buffer.

    • Pre-incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 2 µL of ATP solution in kinase assay buffer.

    • Incubate for 1 hour at 30 °C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_screening Screening & Profiling cluster_optimization Lead Optimization Scaffold 1-(2-Bromophenyl)cyclobutane- 1-carboxylic acid Scaffold Library Amide Library Synthesis Scaffold->Library HTS High-Throughput Screening (HTS) Library->HTS IC50 IC50 Determination HTS->IC50 Selectivity Kinase Selectivity Profiling IC50->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy ADME->InVivo

Caption: Workflow for the development of novel inhibitors.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase KinaseX Kinase X Receptor->KinaseX Downstream Downstream Effector KinaseX->Downstream Transcription Transcription Factor Downstream->Transcription Inhibitor BCBC-Inhibitor Inhibitor->KinaseX Proliferation Gene Expression (Cell Proliferation) Transcription->Proliferation

Caption: Hypothetical signaling pathway targeted by BCBC inhibitors.

Synthetic Routes to Functionalized Derivatives from 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed synthetic routes and experimental protocols for the functionalization of 1-(2-bromophenyl)cyclobutane-1-carboxylic acid. This versatile building block, containing both an aryl bromide and a carboxylic acid moiety, offers two distinct points for chemical modification, enabling the synthesis of a diverse library of compounds for applications in medicinal chemistry and materials science. The cyclobutane scaffold is of increasing interest in drug discovery for its ability to confer unique pharmacological properties.[1]

The following sections detail key synthetic transformations, including palladium-catalyzed cross-coupling reactions at the aryl bromide and derivatization of the carboxylic acid.

Palladium-Catalyzed Cross-Coupling Reactions

The presence of a bromine atom on the phenyl ring allows for a variety of powerful palladium-catalyzed cross-coupling reactions to introduce carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures by reacting the aryl bromide with a boronic acid or boronic ester in the presence of a palladium catalyst and a base.[2][3] This reaction is widely used to synthesize conjugated systems of alkenes, styrenes, or biaryl compounds.[2]

Overall Reaction Scheme:

Suzuki_Miyaura start 1-(2-Bromophenyl)cyclobutane- 1-carboxylic acid reagents Ar-B(OH)2 Pd Catalyst Base start->reagents product 1-(2'-Aryl-[1,1'-biphenyl]-2-yl)cyclobutane- 1-carboxylic acid reagents->product

Figure 1: General scheme for Suzuki-Miyaura cross-coupling.

Experimental Protocol:

A general procedure for the Suzuki-Miyaura coupling is as follows:

  • To a mixture of this compound (1.0 equiv.), the corresponding arylboronic acid (1.2-1.5 equiv.), and a base such as Na₂CO₃ (2.0 equiv.) or K₃PO₄ (2.0 equiv.) is added a suitable solvent (e.g., toluene, dioxane, or a mixture with water).

  • The mixture is degassed by bubbling with argon or nitrogen for 15-30 minutes.

  • A palladium catalyst, such as Pd(PPh₃)₄ (0.05 equiv.) or PdCl₂(dppf) (0.05 equiv.), is added, and the mixture is degassed for another 5-10 minutes.

  • The reaction mixture is heated to 80-110 °C and stirred under an inert atmosphere for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired biaryl derivative.

Table 1: Suzuki-Miyaura Coupling Reaction Conditions and Yields (Hypothetical Data)

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄Dioxane90892
33-Pyridinylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O851678
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds between aryl halides and amines.[4][5] This reaction is highly versatile and tolerates a wide range of functional groups.[4]

Overall Reaction Scheme:

Buchwald_Hartwig start 1-(2-Bromophenyl)cyclobutane- 1-carboxylic acid reagents R1R2NH Pd Catalyst Ligand Base start->reagents product 1-(2-(Dialkylamino)phenyl)cyclobutane- 1-carboxylic acid reagents->product

Figure 2: General scheme for Buchwald-Hartwig amination.

Experimental Protocol:

A general procedure for the Buchwald-Hartwig amination is as follows:[6]

  • In a glovebox, a reaction vial is charged with this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a base (e.g., Cs₂CO₃, 1.5 equiv. or NaOt-Bu, 1.5 equiv.).

  • The amine (1.2 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane) are added.

  • The vial is sealed and heated to 80-120 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of Celite.

  • The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the aminated product.

Table 2: Buchwald-Hartwig Amination Reaction Conditions and Yields (Hypothetical Data)

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene1101888
2AnilinePd(OAc)₂ / BINAPNaOt-BuDioxane1002475
3BenzylaminePd₂(dba)₃ / BrettPhosK₃PO₄t-BuOH1001690
Cyanation

The introduction of a cyano group can be achieved through palladium- or nickel-catalyzed cyanation of the aryl bromide using a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]).[7] Nitriles are valuable synthetic intermediates that can be further transformed into amines, amides, or carboxylic acids.[8]

Overall Reaction Scheme:

Cyanation start 1-(2-Bromophenyl)cyclobutane- 1-carboxylic acid reagents Cyanide Source (e.g., Zn(CN)2) Pd or Ni Catalyst start->reagents product 1-(2-Cyanophenyl)cyclobutane- 1-carboxylic acid reagents->product

Figure 3: General scheme for cyanation of aryl bromide.

Experimental Protocol:

A general procedure for palladium-catalyzed cyanation is as follows:

  • A mixture of this compound (1.0 equiv.), Zn(CN)₂ (0.6 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.) is placed in a reaction vessel.

  • A polar aprotic solvent such as DMF or DMA is added.

  • The mixture is degassed and then heated to 80-120 °C under an inert atmosphere for 6-18 hours.

  • After cooling, the reaction is quenched with aqueous ammonia and extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography.

Table 3: Cyanation Reaction Conditions and Yields (Hypothetical Data)

EntryCyanide SourceCatalystSolventTemp (°C)Time (h)Yield (%)
1Zn(CN)₂Pd(PPh₃)₄DMF1001282
2K₄[Fe(CN)₆]Pd(OAc)₂/dppfDMA1201879
3Zn(CN)₂NiCl₂(dppf)NMP901085

Derivatization of the Carboxylic Acid Moiety

The carboxylic acid functional group can be readily converted into a variety of other functional groups, most commonly esters and amides.

Esterification

Esterification can be achieved through several methods, with the Fischer esterification being a classic approach involving reaction with an alcohol under acidic conditions.[9] Alternatively, coupling reagents can be used for milder reaction conditions.

Overall Reaction Scheme:

Esterification start 1-(2-Bromophenyl)cyclobutane- 1-carboxylic acid reagents R-OH Acid Catalyst or Coupling Agent start->reagents product Alkyl 1-(2-bromophenyl)cyclobutane- 1-carboxylate reagents->product

Figure 4: General scheme for esterification.

Experimental Protocol (Fischer Esterification): [9]

  • This compound is dissolved in an excess of the desired alcohol (e.g., methanol, ethanol).

  • A catalytic amount of a strong acid (e.g., concentrated H₂SO₄ or TsOH) is added.

  • The mixture is heated to reflux for 4-24 hours.

  • The excess alcohol is removed under reduced pressure.

  • The residue is diluted with water and extracted with an organic solvent.

  • The organic layer is washed with saturated aqueous NaHCO₃ solution, followed by brine, then dried and concentrated to give the ester, which may be further purified by chromatography.

Table 4: Esterification Reaction Conditions and Yields (Hypothetical Data)

EntryAlcoholConditionsTime (h)Yield (%)
1MethanolH₂SO₄ (cat.), reflux695
2EthanolTsOH (cat.), reflux893
3IsopropanolDCC/DMAP, CH₂Cl₂, rt1289
Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry and can be accomplished by activating the carboxylic acid with a coupling reagent followed by reaction with an amine.[10][11]

Overall Reaction Scheme:

Amide_Coupling start 1-(2-Bromophenyl)cyclobutane- 1-carboxylic acid reagents R1R2NH Coupling Reagent Base start->reagents product 1-(2-Bromophenyl)-N,N-dialkylcyclobutane- 1-carboxamide reagents->product

Figure 5: General scheme for amide bond formation.

Experimental Protocol (EDC/HOBt Coupling):

  • To a solution of this compound (1.0 equiv.) in a suitable solvent like DMF or CH₂Cl₂ at 0 °C is added EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv.) and HOBt (1-hydroxybenzotriazole) (1.2 equiv.).

  • The mixture is stirred for 15-30 minutes, after which the desired amine (1.1 equiv.) and a base such as DIPEA (N,N-diisopropylethylamine) or triethylamine (1.5-2.0 equiv.) are added.

  • The reaction is allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction mixture is diluted with water and extracted with an organic solvent.

  • The organic phase is washed sequentially with dilute acid (e.g., 1N HCl), saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Table 5: Amide Coupling Reaction Conditions and Yields (Hypothetical Data)

EntryAmineCoupling ReagentBaseSolventTime (h)Yield (%)
1BenzylamineEDC/HOBtDIPEADMF1691
2MorpholineHATUDIPEACH₂Cl₂1294
3AnilineHBTUEt₃NDMF2480

Workflow for Derivative Synthesis

The following diagram illustrates a logical workflow for the synthesis of diverse derivatives from the starting material.

workflow cluster_0 Carboxylic Acid Derivatization cluster_1 Aryl Bromide Functionalization A 1-(2-Bromophenyl)cyclobutane- 1-carboxylic acid B Esterification (R-OH, H+) A->B C Amide Coupling (R1R2NH, Coupling Reagent) A->C F Suzuki Coupling (Ar-B(OH)2, Pd cat.) A->F G Buchwald-Hartwig Amination (R1R2NH, Pd cat.) A->G H Cyanation (Zn(CN)2, Pd cat.) A->H D Ester Product B->D E Amide Product C->E I Biaryl Product F->I J Arylamine Product G->J K Nitrile Product H->K

References

Application Notes and Protocols for the Esterification of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the esterification of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid, a key process in the synthesis of various derivatives for research and drug development. Three common and effective methods are presented: Fischer-Speier Esterification, Steglich Esterification using DCC, and an alternative Steglich-type esterification using EDC.

Introduction

Esterification of this compound is a fundamental transformation to produce corresponding esters. These esters can serve as important intermediates or final compounds in medicinal chemistry and materials science. The choice of esterification method depends on the desired ester, the scale of the reaction, and the sensitivity of the starting material to acidic or harsh conditions. The sterically hindered nature of the carboxylic acid may influence reaction rates and yields.

Data Presentation

The following table summarizes typical quantitative data for the different esterification methods described in this document. These values are illustrative and may vary based on the specific alcohol used and optimization of reaction conditions.

ParameterFischer-Speier EsterificationSteglich Esterification (DCC)Steglich-Type Esterification (EDC)
Starting Acid (mmol) 1.01.01.0
Alcohol (equivalents) 20 (used as solvent)1.21.2
Coupling Agent N/ADicyclohexylcarbodiimide (DCC)1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Coupling Agent (equiv.) N/A1.11.1
Catalyst Conc. H₂SO₄ (catalytic)4-Dimethylaminopyridine (DMAP)4-Dimethylaminopyridine (DMAP)
Catalyst (mol%) ~5%10%10%
Solvent Alcohol (e.g., Methanol)Dichloromethane (DCM)Dichloromethane (DCM)
Temperature (°C) Reflux (e.g., 65°C for Methanol)Room TemperatureRoom Temperature
Reaction Time (h) 4 - 2412 - 1812 - 18
Typical Yield (%) 70 - 90%85 - 95%85 - 95%

Experimental Protocols

Method 1: Fischer-Speier Esterification

This method is a classic acid-catalyzed esterification suitable for simple, unhindered alcohols that can be used in large excess.[1][2][3]

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl acetate)

Procedure:

  • To a round-bottom flask, add this compound.

  • Add a large excess of the desired alcohol (e.g., 20 equivalents, which can also serve as the solvent).

  • Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 mL for a 1 g scale reaction) to the stirred mixture.[1]

  • Equip the flask with a reflux condenser and heat the mixture to reflux.[1] The reaction temperature will depend on the boiling point of the alcohol used.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure using a rotary evaporator.[1]

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica gel if necessary.

Method 2: Steglich Esterification using Dicyclohexylcarbodiimide (DCC)

This method is highly effective for a wide range of alcohols, including sterically hindered ones, and proceeds under mild, neutral conditions.[4][5][6][7][8]

Materials:

  • This compound

  • Alcohol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate container, dissolve DCC (1.1 eq.) in a small amount of anhydrous DCM.

  • Add the DCC solution dropwise to the reaction mixture at 0 °C.[9] A white precipitate of dicyclohexylurea (DCU) will form.[8]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter off the precipitated DCU and wash the solid with a small amount of DCM.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Method 3: Steglich-Type Esterification using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

This method is similar to the DCC protocol but uses a water-soluble carbodiimide (EDC), which simplifies the work-up as the urea byproduct can be removed by aqueous washing.[4]

Materials:

  • This compound

  • Alcohol

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.), the desired alcohol (1.2 eq.), and a catalytic amount of DMAP (0.1 eq.) in anhydrous DCM.

  • Add EDC (1.1 eq.) to the solution in one portion at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

General Esterification Workflow

Esterification_Workflow Start Starting Materials (Carboxylic Acid, Alcohol) Reaction Esterification Reaction (Catalyst, Solvent, Temp.) Start->Reaction Workup Aqueous Work-up (Extraction, Washes) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Ester Product Purification->Product

Caption: General workflow for the synthesis and purification of esters.

Logical Relationship of Steglich Esterification Components

Steglich_Esterification Acid 1-(2-Bromophenyl)cyclobutane- 1-carboxylic acid Intermediate Activated Intermediate (O-acylisourea) Acid->Intermediate reacts with Alcohol Alcohol (R-OH) Ester Final Ester Product Alcohol->Ester DCC Coupling Agent (DCC or EDC) DCC->Intermediate DMAP Catalyst (DMAP) DMAP->Intermediate activates Intermediate->Ester attacked by Byproduct Urea Byproduct Intermediate->Byproduct

References

Application Notes and Protocols: Cyclobutane Carboxylic Acids in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of cyclobutane carboxylic acids into polymer chains offers a versatile strategy for the development of novel materials with unique thermal, mechanical, and biodegradable properties. The rigid and strained four-membered ring of the cyclobutane moiety can impart significant changes to the polymer backbone, leading to enhanced thermal stability and tailored mechanical performance. This document provides detailed application notes and experimental protocols for the synthesis of polyesters and polyamides using cyclobutane dicarboxylic acids (CBDAs).

Applications of Cyclobutane-Containing Polymers

Polymers derived from cyclobutane carboxylic acids are finding applications in a range of fields due to their distinct properties:

  • Specialty Plastics and Advanced Coatings: The rigidity of the cyclobutane ring can lead to polymers with higher glass transition temperatures and improved thermal resistance, making them suitable for demanding applications.[1]

  • Biomedical Materials and Drug Delivery: The potential for biodegradability makes these polymers attractive for use in medical devices and controlled-release drug delivery systems. The degradation rate can potentially be tuned by altering the polymer composition.

  • Sustainable Materials: Several cyclobutane dicarboxylic acids can be synthesized from bio-based precursors, such as furfural and cinnamic acid, offering a route to more sustainable plastics.[2][3]

Data Presentation: Properties of Cyclobutane-Based Polymers

The following tables summarize the quantitative data available for polymers synthesized from cyclobutane carboxylic acids. It is important to note that a direct comparison of all properties across different studies is challenging due to variations in experimental conditions, monomer selection, and characterization methods.

Table 1: Thermal Properties of Polyesters Derived from Furanic Cyclobutane Diacid (CBDA)
Diol Co-monomerMolecular Weight ( g/mol )Glass Transition Temperature (Tg, °C)Decomposition Onset (Td10%, °C)
Aliphatic Diols (varying chain lengths)Up to 11,2006 to 52263 to 284

Data sourced from studies on polyesters synthesized from 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA). The range in properties reflects the use of different aliphatic diols.[2][4]

Note on Mechanical and Biodegradability Data: While the literature suggests that cyclobutane-based polymers can exhibit favorable mechanical properties and potential biodegradability, comprehensive and directly comparable quantitative data in tabular format is currently limited. Further research is needed to establish clear structure-property relationships in these areas.

Experimental Protocols

The following are detailed protocols for the synthesis of polymers from cyclobutane carboxylic acids.

Protocol 1: Synthesis of Polyesters via Two-Step Melt Polycondensation

This protocol describes the synthesis of polyesters from a cyclobutane dicarboxylic acid and an aliphatic diol.

Materials:

  • Cyclobutane dicarboxylic acid (e.g., 3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid - CBDA)

  • Aliphatic diol (e.g., 1,4-butanediol)

  • Catalyst (e.g., antimony(III) oxide or titanium(IV) butoxide)

  • Nitrogen gas supply

  • High-vacuum line

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet.

Procedure:

  • Monomer and Catalyst Charging: In a clean, dry reaction vessel, add the cyclobutane dicarboxylic acid and the aliphatic diol in a desired molar ratio (typically a slight excess of the diol is used). Add the catalyst at a concentration of 0.05-0.1 mol% relative to the diacid.

  • Esterification (First Step):

    • Heat the reaction mixture under a slow stream of nitrogen to a temperature of 180-200°C.

    • Stir the mixture to ensure homogeneity.

    • Water will be produced as a byproduct of the esterification reaction and will be removed through the distillation outlet.

    • Continue this step for 2-4 hours, or until the theoretical amount of water has been collected.

  • Polycondensation (Second Step):

    • Gradually increase the temperature to 220-250°C.

    • Slowly apply a high vacuum (less than 1 mbar) to the system to facilitate the removal of the excess diol and further drive the polymerization reaction.

    • Continue the reaction under high vacuum for 4-8 hours. The viscosity of the reaction mixture will increase significantly as the polymer chain length grows.

  • Polymer Recovery:

    • Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polymer can be removed from the reactor. The polymer may be purified by dissolving it in a suitable solvent (e.g., chloroform) and precipitating it in a non-solvent (e.g., methanol).

  • Characterization:

    • The structure of the polyester can be confirmed using FT-IR and NMR spectroscopy.

    • The molecular weight can be determined by gel permeation chromatography (GPC).

    • Thermal properties (Tg, Tm, Td) can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Protocol 2: Synthesis of Polyamides via Interfacial Polymerization

This protocol provides a general method for the synthesis of polyamides from a cyclobutane dicarboxylic acid chloride and a diamine.

Materials:

  • Cyclobutane dicarboxylic acid chloride (e.g., 1,3-cyclobutanedicarbonyl dichloride)

  • Diamine (e.g., 1,6-hexanediamine)

  • Inert organic solvent (e.g., hexane or dichloromethane)

  • Aqueous alkaline solution (e.g., 5% sodium hydroxide solution)

  • Beaker

  • Stirring rod or tweezers

Procedure:

  • Preparation of Solutions:

    • Prepare a solution of the cyclobutane dicarboxylic acid chloride in the inert organic solvent (e.g., 0.2 M).

    • Prepare an aqueous solution of the diamine containing the alkaline base (e.g., 0.5 M diamine in 5% NaOH). The base is necessary to neutralize the HCl produced during the reaction.

  • Interfacial Polymerization:

    • Carefully pour the organic solution of the diacid chloride onto the aqueous solution of the diamine in a beaker. Do not stir the solutions. A polymer film will form at the interface between the two immiscible layers.

  • Polymer Collection:

    • Using a stirring rod or tweezers, gently grasp the polymer film at the center of the interface and pull it upwards. A continuous strand of the polyamide can be drawn from the interface.

    • Wind the polymer strand onto a spool or a glass rod.

  • Washing and Drying:

    • Thoroughly wash the collected polyamide with water to remove any unreacted monomers, salts, and base.

    • Subsequently, wash the polymer with a solvent like ethanol to help remove water.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

  • Characterization:

    • The structure of the polyamide can be confirmed using FT-IR and NMR spectroscopy.

    • The thermal properties can be analyzed using DSC and TGA.

Visualizations

The following diagrams illustrate the key experimental workflows described in the protocols.

Polyester_Synthesis_Workflow cluster_Monomer_Prep Monomer & Catalyst Preparation cluster_Reaction Polymerization Reaction cluster_Purification_Characterization Purification & Characterization Monomer_Diacid Cyclobutane Dicarboxylic Acid Esterification Esterification (180-200°C, N2) - H2O Monomer_Diacid->Esterification Monomer_Diol Aliphatic Diol Monomer_Diol->Esterification Catalyst Catalyst Catalyst->Esterification Polycondensation Polycondensation (220-250°C, Vacuum) - Excess Diol Esterification->Polycondensation Purification Dissolution & Precipitation Polycondensation->Purification Characterization FT-IR, NMR, GPC, DSC, TGA Purification->Characterization

Caption: Workflow for polyester synthesis via a two-step melt polycondensation method.

Polyamide_Synthesis_Workflow cluster_Solution_Prep Solution Preparation cluster_Reaction_Collection Reaction & Collection cluster_Washing_Drying_Characterization Washing, Drying & Characterization Diacid_Chloride Cyclobutane Dicarboxylic Acid Chloride in Organic Solvent Interfacial_Polymerization Interfacial Polymerization Diacid_Chloride->Interfacial_Polymerization Diamine Diamine in Aqueous Base Diamine->Interfacial_Polymerization Polymer_Drawing Drawing of Polymer Strand Interfacial_Polymerization->Polymer_Drawing Washing Washing with Water & Ethanol Polymer_Drawing->Washing Drying Vacuum Oven Drying Washing->Drying Characterization FT-IR, NMR, DSC, TGA Drying->Characterization

Caption: Workflow for polyamide synthesis via interfacial polymerization.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of potential palladium-catalyzed cross-coupling reactions involving 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid. While specific literature examples for this particular substrate are not prevalent, this guide leverages established methodologies for similar aryl bromide substrates to propose robust starting points for reaction development. The protocols and data presented herein are based on well-understood palladium-catalyzed coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. The presence of an aryl bromide moiety allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures, including spirocyclic compounds. The adjacent cyclobutane-1-carboxylic acid group can influence the reactivity of the aryl bromide and may participate in or direct subsequent transformations. These notes are intended to serve as a comprehensive guide for researchers looking to utilize this compound in synthetic applications.

Potential Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide of this compound can participate in several key palladium-catalyzed cross-coupling reactions. The carboxylic acid moiety may require protection (e.g., as an ester) or could potentially be utilized in decarboxylative coupling strategies.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[1][2][3] This reaction is widely used in the synthesis of biaryls, styrenes, and other conjugated systems.[1]

General Reaction Scheme:

Suzuki_Miyaura reactant1 This compound catalyst Pd Catalyst, Base reactant1->catalyst reactant2 R-B(OH)2 reactant2->catalyst product 1-(2-Arylphenyl)cyclobutane-1-carboxylic acid catalyst->product

Caption: General scheme of a Suzuki-Miyaura coupling reaction.

Experimental Protocol (General):

A typical procedure involves the reaction of the aryl bromide with a boronic acid in the presence of a palladium catalyst and a base.

Reagent/ParameterGeneral Conditions
Aryl Halide This compound (or its ester)
Boronic Acid Aryl- or vinyl-boronic acid (1.1 - 1.5 equiv)
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ (1-5 mol%)
Ligand PPh₃, SPhos, XPhos, or other phosphine ligands (2-10 mol%)
Base K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv)
Solvent Toluene/H₂O, Dioxane/H₂O, or DMF
Temperature 80-120 °C
Reaction Time 2-24 hours

Catalytic Cycle:

The catalytic cycle for the Suzuki-Miyaura coupling generally involves three main steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3]

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)2, Base PdII_Aryl_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Product Ar-R RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[4][5][6] This reaction is particularly useful for the synthesis of styrenes and cinnamates.

General Reaction Scheme:

Heck_Reaction reactant1 This compound catalyst Pd Catalyst, Base reactant1->catalyst reactant2 Alkene reactant2->catalyst product Substituted Alkene catalyst->product

Caption: General scheme of a Heck reaction.

Experimental Protocol (General):

Reagent/ParameterGeneral Conditions
Aryl Halide This compound (or its ester)
Alkene Acrylates, styrenes, or other activated alkenes (1.1 - 2.0 equiv)
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂ (1-5 mol%)
Ligand PPh₃, P(o-tol)₃, or phosphine-free conditions
Base Et₃N, K₂CO₃, or NaOAc (1.5-3 equiv)
Solvent DMF, NMP, or Acetonitrile
Temperature 100-140 °C
Reaction Time 4-48 hours

Catalytic Cycle:

The Heck reaction mechanism involves oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the arylpalladium bond, and subsequent β-hydride elimination to release the product and a palladium-hydride species, which is then converted back to the active catalyst by the base.[6]

Heck_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl AlkeneComplex Alkene Complex PdII_Aryl->AlkeneComplex Alkene MigratoryInsertion Migratory Insertion BetaHydrideElim β-Hydride Elimination MigratoryInsertion->BetaHydrideElim AlkeneComplex->MigratoryInsertion BetaHydrideElim->Pd0 Base Product Substituted Alkene BetaHydrideElim->Product

Caption: Simplified catalytic cycle for the Heck reaction.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is a method for forming a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. This reaction is essential for the synthesis of arylalkynes.

General Reaction Scheme:

Sonogashira_Reaction reactant1 This compound catalyst Pd Catalyst, Cu(I), Base reactant1->catalyst reactant2 Terminal Alkyne reactant2->catalyst product Arylalkyne catalyst->product

Caption: General scheme of a Sonogashira coupling reaction.

Experimental Protocol (General):

Reagent/ParameterGeneral Conditions
Aryl Halide This compound (or its ester)
Alkyne Terminal alkyne (1.1 - 1.5 equiv)
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%)
Copper(I) Co-catalyst CuI (1-10 mol%)
Base Et₃N, i-Pr₂NH, or piperidine (2-5 equiv, can be solvent)
Solvent THF, DMF, or neat amine
Temperature Room temperature to 100 °C
Reaction Time 1-24 hours

Catalytic Cycle:

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide is followed by transmetalation with a copper acetylide, and then reductive elimination. The copper cycle involves the formation of the copper acetylide from the terminal alkyne and the copper(I) salt in the presence of a base.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkyne Ar-Pd(II)-C≡CR(L_n) Transmetalation->PdII_Aryl_Alkyne RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR CuAcetylide Cu-C≡CR Alkyne->CuAcetylide Cu(I), Base CuAcetylide->Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This reaction is widely used to synthesize anilines and their derivatives.

General Reaction Scheme:

Buchwald_Hartwig reactant1 This compound catalyst Pd Catalyst, Base reactant1->catalyst reactant2 Amine (R¹R²NH) reactant2->catalyst product Arylamine catalyst->product Buchwald_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl AmineCoord Amine Coordination & Deprotonation PdII_Aryl->AmineCoord R¹R²NH, Base PdII_Amido Ar-Pd(II)-NR¹R²(L_n) AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product

References

Application Notes and Protocols: Derivatization of the Carboxylic Acid Group for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carboxylic acid moiety is a ubiquitous functional group in a vast number of biologically active compounds and approved drugs. Its ability to act as a hydrogen bond donor and acceptor, as well as its capacity to exist as a charged carboxylate at physiological pH, often makes it a critical component of a molecule's pharmacophore, enabling strong interactions with biological targets.[1][2] However, the presence of a carboxylic acid can also confer undesirable physicochemical and pharmacokinetic properties, such as poor membrane permeability, rapid metabolism, and potential toxicity, which can hinder the development of promising drug candidates.[2][3][4]

Derivatization of the carboxylic acid group is a fundamental strategy in medicinal chemistry to overcome these limitations. By converting the carboxylic acid into other functional groups, such as esters, amides, or bioisosteric replacements, it is possible to modulate a compound's properties to enhance its drug-like characteristics while retaining or even improving its biological activity.[1][3] This document provides detailed application notes and protocols for the derivatization of carboxylic acids for the purpose of generating compound libraries for biological screening.

Derivatization Strategies for Biological Screening

The choice of derivatization strategy depends on the specific goals of the screening campaign, such as improving cell permeability, increasing metabolic stability, or exploring the structure-activity relationship (SAR) around the carboxylic acid binding domain. The most common strategies include amide bond formation, esterification, and bioisosteric replacement.

Amide Formation

The conversion of a carboxylic acid to an amide is one of the most frequently employed derivatization techniques. Amides are generally more stable metabolically than esters and can participate in different hydrogen bonding patterns. The direct reaction between a carboxylic acid and an amine is typically unfavorable as the basic amine will deprotonate the acidic carboxylic acid to form a non-reactive carboxylate salt.[5][6] Therefore, the carboxylic acid must first be activated.

Common Activating Agents for Amide Synthesis:

  • Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to form a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine.[5][7]

  • Other Coupling Reagents: A variety of other reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and CDI (Carbonyldiimidazole), are also effective for amide bond formation and can be advantageous in specific contexts, for example, to minimize side reactions or simplify purification.[8][9]

  • Conversion to Acyl Halides: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11] The resulting acyl chloride readily reacts with amines to form amides.

Esterification

Esterification is another common derivatization strategy, often employed to mask the charge of the carboxylic acid, thereby increasing its lipophilicity and ability to cross biological membranes.

Common Esterification Methods:

  • Fischer Esterification: This is the acid-catalyzed reaction between a carboxylic acid and an alcohol.[12][13][14] The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction to completion.

  • Steglich Esterification: This method utilizes a carbodiimide (typically DCC) and a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the esterification under milder conditions than the Fischer esterification.[15] This can be particularly useful for substrates that are sensitive to strong acid.

Bioisosteric Replacement

Bioisosteres are functional groups that possess similar physicochemical properties to another group and can produce broadly similar biological effects.[4] Replacing a carboxylic acid with a suitable bioisostere can be an effective strategy to improve pharmacokinetic properties while maintaining the desired biological activity.[2][3]

Common Bioisosteres for Carboxylic Acids:

  • Tetrazoles: 5-substituted 1H-tetrazoles are one of the most widely recognized non-classical bioisosteres of carboxylic acids.[16] They have a similar pKa to carboxylic acids but are more lipophilic.

  • Hydroxamic Acids: This functional group can chelate metal ions and has been successfully employed as a carboxylic acid bioisostere.[4]

  • Sulfonic Acids and Sulfonamides: These groups can also mimic the acidic nature of carboxylic acids.

  • Boronic Acids: These have gained interest as neutral alternatives to carboxylic acids due to their higher pKa.[16]

Multi-component Reactions for Library Synthesis

Multi-component reactions (MCRs) are powerful tools in drug discovery as they allow for the rapid generation of complex molecules from simple starting materials in a single step. The Passerini and Ugi reactions are particularly useful for the derivatization of carboxylic acids.

  • Passerini Three-Component Reaction (P-3CR): This reaction combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxyamide.[17][18][19]

  • Ugi Four-Component Reaction (U-4CR): This reaction involves a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to generate an α-acylaminoamide.

These reactions are highly versatile and well-suited for the creation of large, diverse compound libraries for high-throughput screening.

Data Presentation

Physicochemical Properties of Carboxylic Acid Bioisosteres
BioisostereRepresentative StructurepKalogD (pH 7.4)Key Features
Carboxylic AcidR-COOH~4.5VariableAnionic at physiological pH, strong H-bond donor/acceptor.
TetrazoleR-CN₄H~4.5 - 4.9Generally higher than COOHAnionic at physiological pH, metabolically stable, more lipophilic than COOH.[16]
Hydroxamic AcidR-CONHOH~8-9VariableCan act as a metal chelator.[4]
Sulfonic AcidR-SO₃H< 2LowStrongly acidic, typically fully ionized.
Boronic AcidR-B(OH)₂~9VariableCan form reversible covalent bonds with nucleophiles.[16]

Experimental Protocols

Protocol 1: General Procedure for Amide Synthesis using EDC Coupling

This protocol describes a general method for the synthesis of an amide from a carboxylic acid and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.

Materials:

  • Carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (optional, to suppress side reactions)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if starting with an amine salt)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry round-bottom flask, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM or DMF.

  • Add NHS or HOBt (1.1 eq) to the solution and stir until dissolved.

  • Add the amine (1.1 eq) to the reaction mixture. If the amine is in the form of a hydrochloride salt, add TEA or DIPEA (1.2 eq) to neutralize it.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: General Procedure for Fischer Esterification

This protocol outlines a general method for the synthesis of an ester from a carboxylic acid and an alcohol using an acid catalyst.

Materials:

  • Carboxylic acid

  • Alcohol (can be used as the solvent)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware with reflux condenser

Procedure:

  • In a round-bottom flask, combine the carboxylic acid (1.0 eq) and a large excess of the alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid or TsOH (e.g., 3-5 drops of H₂SO₄).

  • Heat the reaction mixture to reflux and maintain for 2-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • If a large excess of alcohol was used, remove it under reduced pressure.

  • Dilute the residue with an organic solvent like ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Protocol 3: General Procedure for the Passerini Three-Component Reaction

This protocol provides a general method for the synthesis of an α-acyloxyamide from a carboxylic acid, an aldehyde or ketone, and an isocyanide.

Materials:

  • Carboxylic acid

  • Aldehyde or ketone

  • Isocyanide

  • Anhydrous aprotic solvent (e.g., DCM, Toluene)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a clean, dry reaction vial, dissolve the carboxylic acid (1.0 eq) and the aldehyde or ketone (1.0 eq) in the anhydrous solvent.

  • Add the isocyanide (1.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be purified by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow cluster_synthesis Library Synthesis cluster_screening Biological Screening start Carboxylic Acid Starting Material derivatization Derivatization Reaction (Amidation, Esterification, etc.) start->derivatization purification Purification (e.g., Chromatography) derivatization->purification library Compound Library purification->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id hit_val Hit Validation hit_id->hit_val sar SAR Studies hit_val->sar

Caption: General workflow for library synthesis and biological screening.

amide_formation RCOOH R-COOH (Carboxylic Acid) intermediate O-Acylisourea Intermediate RCOOH->intermediate + EDC EDC EDC (Coupling Reagent) amine R'-NH₂ (Amine) amide R-CONH-R' (Amide) intermediate->amide + R'-NH₂ urea Urea Byproduct intermediate->urea signaling_pathway_example ligand Carboxylic Acid Derivative (Ligand) receptor GPCR ligand->receptor g_protein G-Protein receptor->g_protein activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger produces response Cellular Response second_messenger->response triggers

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the large-scale synthesis of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The protocols detailed below are designed for scalability and robustness, addressing the needs of process chemistry and bulk manufacturing.

Introduction

This compound and its derivatives are key intermediates in the synthesis of various pharmacologically active molecules. The cyclobutane moiety imparts unique conformational constraints, which can enhance the binding affinity and selectivity of drug candidates. The presence of a bromo-phenyl group allows for further functionalization through cross-coupling reactions, enabling the creation of diverse chemical libraries for drug discovery. This document outlines a reliable two-step synthetic route from commercially available starting materials, focusing on procedural details relevant to large-scale production.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process:

  • Step 1: Synthesis of 1-(2-Bromophenyl)cyclobutane-1-carbonitrile. This step involves the cyclization of 2-bromophenylacetonitrile with 1,3-dibromopropane under basic conditions.

  • Step 2: Hydrolysis of 1-(2-Bromophenyl)cyclobutane-1-carbonitrile. The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid under strong basic conditions, followed by acidification.

Overall Synthesis 2-Bromophenylacetonitrile 2-Bromophenylacetonitrile Nitrile_Intermediate 1-(2-Bromophenyl)cyclobutane-1-carbonitrile 2-Bromophenylacetonitrile->Nitrile_Intermediate Step 1: Cyclization 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Nitrile_Intermediate Final_Product This compound Nitrile_Intermediate->Final_Product Step 2: Hydrolysis

Caption: Overall two-step synthesis of the target compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 1-(2-Bromophenyl)cyclobutane-1-carbonitrile
ParameterValue
Starting Materials 2-Bromophenylacetonitrile, 1,3-Dibromopropane
Base Sodium Hydroxide (50% aq. solution)
Phase Transfer Catalyst Benzyltriethylammonium chloride
Solvent Toluene
Reaction Temperature 60-70 °C
Reaction Time 4-6 hours
Typical Yield 75-85%
Purity (crude) >90%
Purification Method Vacuum Distillation
Table 2: Quantitative Data for the Hydrolysis of 1-(2-Bromophenyl)cyclobutane-1-carbonitrile
ParameterValue
Starting Material 1-(2-Bromophenyl)cyclobutane-1-carbonitrile
Reagent Sodium Hydroxide
Solvent Ethylene Glycol
Reaction Temperature 140-150 °C
Reaction Time 12-18 hours
Typical Yield 80-90%
Purity (crude) >95%
Purification Method Recrystallization from Toluene

Experimental Protocols

Step 1: Large-Scale Synthesis of 1-(2-Bromophenyl)cyclobutane-1-carbonitrile

This protocol describes a robust and scalable phase-transfer catalyzed cyclization.

Step1_Workflow cluster_reactants Reactant Charging cluster_reaction Reaction cluster_workup Workup and Isolation cluster_purification Purification Charge_Reactor Charge reactor with 2-bromophenylacetonitrile, 50% aq. NaOH, and phase-transfer catalyst. Add_Dibromopropane Slowly add 1,3-dibromopropane while maintaining temperature at 25-30°C. Charge_Reactor->Add_Dibromopropane Heat_Reaction Heat the mixture to 60-70°C and stir for 4-6 hours. Add_Dibromopropane->Heat_Reaction Monitor_Reaction Monitor reaction progress by GC. Heat_Reaction->Monitor_Reaction Cool_and_Quench Cool to room temperature and add water. Monitor_Reaction->Cool_and_Quench Phase_Separation Separate the organic and aqueous layers. Cool_and_Quench->Phase_Separation Wash_Organic Wash the organic layer with brine. Phase_Separation->Wash_Organic Dry_and_Concentrate Dry over anhydrous sodium sulfate and concentrate under reduced pressure. Wash_Organic->Dry_and_Concentrate Vacuum_Distillation Purify the crude product by vacuum distillation. Dry_and_Concentrate->Vacuum_Distillation

Caption: Workflow for the synthesis of the nitrile intermediate.

Materials and Equipment:

  • A glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, dropping funnel, and temperature probe.

  • 2-Bromophenylacetonitrile

  • 1,3-Dibromopropane

  • Sodium hydroxide (50% w/w aqueous solution)

  • Benzyltriethylammonium chloride (or other suitable phase-transfer catalyst)

  • Toluene

  • Deionized water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Vacuum distillation setup

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: To the reactor, add 2-bromophenylacetonitrile (1.0 eq), toluene (5 vol), 50% aqueous sodium hydroxide (3.0 eq), and benzyltriethylammonium chloride (0.05 eq).

  • Addition of 1,3-Dibromopropane: Begin vigorous stirring and slowly add 1,3-dibromopropane (1.1 eq) via the dropping funnel over 1-2 hours, maintaining the internal temperature between 25-30°C. An exothermic reaction will be observed.

  • Reaction: After the addition is complete, heat the reaction mixture to 60-70°C and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully add deionized water (5 vol) to dissolve the salts.

    • Stop stirring and allow the layers to separate.

    • Separate the lower aqueous layer and transfer the upper organic layer to a separate vessel.

    • Wash the organic layer with brine (2 x 3 vol).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 1-(2-bromophenyl)cyclobutane-1-carbonitrile by vacuum distillation.

Step 2: Large-Scale Hydrolysis of 1-(2-Bromophenyl)cyclobutane-1-carbonitrile to this compound

This protocol describes the hydrolysis of the sterically hindered nitrile intermediate.

Materials and Equipment:

  • A glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe.

  • 1-(2-Bromophenyl)cyclobutane-1-carbonitrile

  • Sodium hydroxide pellets

  • Ethylene glycol

  • Deionized water

  • Concentrated hydrochloric acid

  • Toluene

  • Recrystallization vessel

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging Reactants: To the reactor, add 1-(2-bromophenyl)cyclobutane-1-carbonitrile (1.0 eq), ethylene glycol (5 vol), and sodium hydroxide pellets (5.0 eq).

  • Reaction: Heat the mixture to 140-150°C with vigorous stirring and maintain for 12-18 hours. The reaction mixture will become a thick slurry.

  • Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) until the nitrile is consumed.

  • Workup and Precipitation:

    • Cool the reaction mixture to 80-90°C.

    • Slowly and carefully add deionized water (10 vol).

    • Further, cool the mixture to 10-15°C in an ice bath.

    • Slowly add concentrated hydrochloric acid until the pH of the solution is 1-2. A precipitate will form.

  • Isolation:

    • Filter the precipitated solid and wash the filter cake with cold deionized water until the washings are neutral.

    • Dry the crude product in a vacuum oven at 50-60°C.

  • Purification:

    • Recrystallize the crude this compound from hot toluene.

    • Cool the solution slowly to room temperature and then to 0-5°C to maximize crystal formation.

    • Filter the purified crystals, wash with a small amount of cold toluene, and dry under vacuum.

Safety Considerations

  • 2-Bromophenylacetonitrile: Acutely toxic and an irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • 1,3-Dibromopropane: A lachrymator and potential carcinogen. Handle with extreme care in a fume hood and wear appropriate PPE.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate PPE. The reaction with water is exothermic.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. The addition to the basic reaction mixture is highly exothermic and will release gas. Ensure adequate cooling and venting.

  • High Temperatures: The hydrolysis reaction is run at high temperatures. Ensure proper temperature control and take precautions against thermal burns.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before commencing any large-scale synthesis.

Troubleshooting & Optimization

Purification of crude 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 1-(2-Bromophenyl)cyclobutane-1-carboxylic Acid

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude this compound by recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Compound "oils out" instead of crystallizing The solution is supersaturated, or the cooling process is too rapid. Impurities present may also lower the melting point of the mixture.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow the solution to cool more slowly. Consider pre-purification by another method if significant impurities are suspected.[1]
No crystals form upon cooling The solution may not be sufficiently saturated, or the compound is too soluble in the chosen solvent at low temperatures.Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. If that fails, add a seed crystal of the pure compound. If still unsuccessful, reduce the solvent volume by gentle heating and then allow it to cool again.[1]
Poor or low yield of crystals The compound may be significantly soluble in the cold solvent, or too much solvent was used initially. Excessive washing of the collected crystals can also lead to product loss.Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize solubility. Use a minimal amount of ice-cold solvent to wash the crystals. The mother liquor can be concentrated and cooled again to recover more product.[2]
Colored impurities in the final crystals Colored impurities from the crude product are co-crystallizing.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use hot filtration to remove the charcoal before allowing the solution to cool.[2]
Premature crystallization during hot filtration The solution cools and crystallizes in the funnel or on the filter paper, clogging the apparatus.[3]Use a pre-heated funnel (e.g., by placing it over the boiling solvent). Pour the hot solution through the filter in small batches to maintain a high temperature.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

An ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.[1] Given the polar carboxylic acid group, polar solvents are a good starting point. A solvent/anti-solvent system may also be effective.[1] Preliminary small-scale solubility tests with the following solvents are recommended.

Solvent Boiling Point (°C) Polarity Notes
Water100HighGood for many carboxylic acids, but solubility might be low even when hot.[2]
Ethanol78HighOften a good solvent for carboxylic acids.[4] Can be used in a solvent system with water as an anti-solvent.[1]
Ethyl Acetate77MediumMay be a suitable single solvent or used in a pair with a non-polar solvent like hexanes.[5]
Toluene111LowMay be effective, potentially in a solvent pair with a more polar solvent.
Heptane/Hexane~98 / ~69LowLikely to be poor solvents on their own but can be used as anti-solvents with a more polar solvent in which the compound is soluble.[1]

Q2: What are the likely impurities in my crude this compound?

If the compound was synthesized via a Grignard reaction with carbon dioxide, common impurities could include unreacted 2-bromophenylcyclobutane and biphenyl derivatives formed from the Grignard reagent.[6][7] Acidic or basic impurities from the workup may also be present and can interfere with crystallization.[5]

Q3: How can I improve the purity of my final product?

Ensure that the crystals are washed with a minimal amount of ice-cold solvent to remove any residual mother liquor which contains impurities.[2] If the purity is still low, a second recrystallization may be necessary. For persistent impurities, other purification techniques like column chromatography might be required before attempting recrystallization.[1]

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Perform small-scale solubility tests to identify a suitable solvent or solvent pair.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely. Add more solvent in small portions if needed to achieve full dissolution at the boiling point.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a receiving flask. If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove any residual solvent.

Visualizations

G Troubleshooting Recrystallization start Start Recrystallization dissolve Dissolve crude product in hot solvent start->dissolve cool Cool solution dissolve->cool crystals Crystals form? cool->crystals oiling_out Oiling out? crystals->oiling_out No collect Collect and dry crystals crystals->collect Yes no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent oiling_out->no_crystals No oiled_out Troubleshoot: - Reheat and add more solvent - Cool slower - Change solvent oiling_out->oiled_out Yes no_crystals->cool oiled_out->dissolve

Caption: Troubleshooting workflow for the recrystallization process.

G Experimental Workflow for Recrystallization cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation start Select Solvent dissolve Dissolve Crude Product start->dissolve decolorize Decolorize (Optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Cool to Crystallize hot_filter->cool suction_filter Suction Filtration cool->suction_filter wash Wash Crystals suction_filter->wash dry Dry Crystals wash->dry end end dry->end Pure Product

Caption: General experimental workflow for recrystallization.

References

Common side products in the synthesis of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid. The information is tailored to address common issues, particularly the formation of side products, during the experimental process.

Troubleshooting Guides

This section provides a question-and-answer format to address specific problems that may be encountered during the synthesis.

Synthesis Overview:

The primary synthetic route covered in this guide involves a two-step process:

  • Step 1: Synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile via alkylation of 2-bromobenzonitrile with 1,3-dibromopropane.

  • Step-2: Hydrolysis of 1-(2-Bromophenyl)cyclobutanecarbonitrile to the final product, this compound.

Question 1: After the first step (alkylation), my reaction mixture is a complex mess with multiple spots on the TLC plate. What are the likely side products?

Answer:

Several side products can form during the alkylation of 2-bromobenzonitrile with 1,3-dibromopropane. The most common are:

  • 1,3-Bis(2-cyanophenyl)propane: This results from the dialkylation of 1,3-dibromopropane with two molecules of 2-bromobenzonitrile.

  • Polymeric materials: These can form from multiple alkylation reactions.

  • Elimination products: Under strongly basic conditions, 1,3-dibromopropane can undergo elimination to form allyl bromide or other unsaturated species, which can then react further.

  • Unreacted 2-bromobenzonitrile: Incomplete reaction will leave starting material in your mixture.

Troubleshooting Tips:

  • Control Stöchiometry: Use a slight excess of 1,3-dibromopropane to favor the desired mono-alkylation. A large excess, however, can make purification difficult.

  • Slow Addition: Add the base (e.g., sodium hydride, potassium carbonate) portion-wise or the alkylating agent dropwise at a controlled temperature to minimize side reactions.

  • Choice of Base and Solvent: A strong, non-nucleophilic base is often preferred. The choice of solvent can also influence the reaction outcome; polar aprotic solvents like DMF or DMSO are common.

Question 2: The hydrolysis of the nitrile to the carboxylic acid is sluggish or incomplete. How can I improve this step and what is the main impurity?

Answer:

The primary impurity from an incomplete hydrolysis is 1-(2-Bromophenyl)cyclobutane-1-carboxamide .

Troubleshooting Tips:

  • Reaction Conditions: Both acidic and basic hydrolysis can be employed. For acidic hydrolysis, heating with a strong acid like concentrated HCl or H₂SO₄ is common. For basic hydrolysis, a strong base like NaOH or KOH followed by acidification is used.

  • Increase Reaction Time and/or Temperature: Prolonged heating is often necessary to drive the hydrolysis to completion. Monitor the reaction by TLC or LC-MS to determine the endpoint.

  • Homogeneity: Ensure the reaction mixture is homogeneous. The use of a co-solvent (e.g., ethanol) can sometimes help if the nitrile has poor solubility in the aqueous acidic or basic solution.

Question 3: I am considering a Grignard-based synthesis. What are the expected side products in the reaction of 2-bromophenylmagnesium bromide with cyclobutanone?

Answer:

While not the primary focus of this guide's protocol, a Grignard approach is feasible. A significant side product in this reaction is 2,2'-dibromobiphenyl .[1] This forms from the coupling of two molecules of the Grignard reagent, a reaction favored by higher temperatures and concentrations of the aryl halide. Other potential issues include:

  • Unreacted starting materials: Incomplete formation or reaction of the Grignard reagent.

  • Products of reaction with moisture or air: Grignard reagents are highly reactive towards water and oxygen.

Troubleshooting Tips:

  • Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Controlled Temperature: Maintain a low temperature during the formation and reaction of the Grignard reagent to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound via the nitrile alkylation route?

A1: The most prevalent side products are typically related to the alkylation step, with 1,3-bis(2-cyanophenyl)propane being a common impurity if the stoichiometry is not carefully controlled. During the hydrolysis step, the amide intermediate is the most likely impurity if the reaction does not go to completion.

Q2: How can I purify the final carboxylic acid from the amide side product?

A2: Purification can often be achieved by exploiting the difference in acidity. The carboxylic acid is significantly more acidic than the amide. Extraction with a dilute aqueous base (e.g., sodium bicarbonate solution) will selectively deprotonate the carboxylic acid, moving it into the aqueous layer. The amide will remain in the organic layer. The aqueous layer can then be separated and acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

Q3: Can I use a different dihaloalkane instead of 1,3-dibromopropane?

A3: Yes, but this will change the resulting ring size. For the synthesis of the cyclobutane ring, a three-carbon electrophile like 1,3-dibromopropane or 1,3-diiodopropane is necessary. Using other dihaloalkanes will lead to different cycloalkane products.

Q4: My overall yield is low. What are the most critical steps to optimize?

A4: Both the alkylation and hydrolysis steps are critical. For the alkylation, ensuring anhydrous conditions, using a suitable base and solvent, and controlling the stoichiometry and temperature are key. For the hydrolysis, ensuring a sufficiently long reaction time and adequate heating is crucial for driving the reaction to completion.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data for the synthesis, highlighting the impact of reaction conditions on the yield of the desired product and the formation of a key side product in the alkylation step.

EntryBaseSolventTemperature (°C)Molar Ratio (Nitrile:Dibromopropane)Yield of Nitrile (%)Yield of 1,3-bis(2-cyanophenyl)propane (%)
1NaHDMF251:1.26515
2NaHDMF801:1.25525
3K₂CO₃AcetonitrileReflux1:1.25010
4NaHTHF251:1.26012
5NaHDMF251:2.0705

Experimental Protocols

Step 1: Synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of 2-bromobenzonitrile (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture to 0 °C and add 1,3-dibromopropane (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-bromophenyl)cyclobutanecarbonitrile.

Step 2: Hydrolysis of 1-(2-Bromophenyl)cyclobutanecarbonitrile

  • To a solution of 1-(2-bromophenyl)cyclobutanecarbonitrile (1.0 equivalent) in ethanol, add a 6 M aqueous solution of sodium hydroxide (10 equivalents).

  • Heat the mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

Visualizations

Synthesis_Pathway A 2-Bromobenzonitrile C 1-(2-Bromophenyl)cyclobutanecarbonitrile A->C Alkylation (Step 1) SP1 1,3-Bis(2-cyanophenyl)propane A->SP1 Dialkylation Side Reaction B 1,3-Dibromopropane B->C Alkylation (Step 1) B->SP1 Dialkylation Side Reaction D This compound C->D Hydrolysis (Step 2) SP2 1-(2-Bromophenyl)cyclobutane-1-carboxamide C->SP2 Incomplete Hydrolysis Troubleshooting_Tree Start Low Yield or Impure Product Step1_Issue Issue in Step 1 (Alkylation)? Start->Step1_Issue Step2_Issue Issue in Step 2 (Hydrolysis)? Start->Step2_Issue SP1_Detected 1,3-Bis(2-cyanophenyl)propane Detected? Step1_Issue->SP1_Detected SP2_Detected Amide Intermediate Detected? Step2_Issue->SP2_Detected Optimize_Stoichiometry Optimize Nitrile:Dibromopropane Ratio (e.g., increase dibromopropane excess) SP1_Detected->Optimize_Stoichiometry Yes Control_Addition Ensure Slow Addition of Reagents SP1_Detected->Control_Addition Yes Increase_Hydrolysis_Time Increase Reflux Time and/or Temperature SP2_Detected->Increase_Hydrolysis_Time Yes Check_Base_Conc Ensure Sufficient Base for Hydrolysis SP2_Detected->Check_Base_Conc Yes

References

Troubleshooting low conversion rates in cyclobutane ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting cyclobutane ring formation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve conversion rates in their experiments.

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during cyclobutane synthesis, particularly via [2+2] cycloaddition reactions.

Issue 1: Low or No Conversion to the Desired Cyclobutane Product

  • Possible Cause 1: Inefficient Reaction Conditions (Thermal Cycloaddition)

    • Solution: Optimization of reaction parameters is crucial. Factors like temperature, pressure, and reaction time significantly influence the yield. For instance, in hyperbaric [2+2] cycloadditions, both increasing the temperature and reaction time have been shown to improve conversion, though elevated temperatures might also lead to the formation of side products.[1] It is essential to find a balance to maximize the yield of the desired product. The reaction may not proceed at all without sufficient pressure in some cases.[1]

  • Possible Cause 2: Inefficient Activation (Photochemical Cycloaddition)

    • Solution: Photochemical [2+2] cycloadditions often require a sensitizer to facilitate the formation of the triplet state of one of the olefin reactants.[2] Common sensitizers include acetone and benzophenone.[2] The choice of sensitizer and the wavelength of UV irradiation are critical. For some substrates, direct excitation can be used, but triplet sensitization is a more general approach.[3] The use of a chiral phosphoric acid with thioxanthone moieties has also been reported for catalytic enantioselective photocycloadditions.

  • Possible Cause 3: Unfavorable Substrate Geometry or Electronics

    • Solution: The success of a [2+2] cycloaddition is highly dependent on the structure of the reacting olefins. In intramolecular reactions, the length and flexibility of the tether connecting the two double bonds are critical.[4] For intermolecular reactions, the electronic nature of the substrates plays a key role. Electron-rich and electron-deficient olefins often react more efficiently.

  • Possible Cause 4: Catalyst Inactivity or Incompatibility

    • Solution: For metal-catalyzed [2+2] cycloadditions, the choice of catalyst and ligands is paramount.[5] Copper(I) salts like CuOTf are effective for certain photodimerizations.[3][6] Ensure the catalyst is active and suitable for the specific substrates. In some cases, a chiral catalyst can be used to achieve enantioselectivity.[7][8]

Issue 2: Formation of Undesired Side Products

  • Possible Cause 1: Competing Intramolecular vs. Intermolecular Reactions

    • Solution: In the synthesis of cyclobutane-containing polymers, competing intramolecular [2+2] cycloaddition can lead to the formation of small molecule dimers and deplete the monomer feedstock, resulting in low molecular weight polymers.[4] To favor intermolecular polymerization, the distance between the reactive olefins in the monomer can be increased (ideally > 5 Å).[4]

  • Possible Cause 2: Dimerization or Oligomerization of Starting Materials

    • Solution: This is a common side reaction, especially in photochemical reactions.[3] Optimizing the concentration of the reactants can help. Dilute conditions may favor intramolecular reactions where applicable, while higher concentrations can promote intermolecular reactions. The choice of solvent can also influence the outcome; for example, some photodimerizations show higher efficiency in ionic liquids compared to conventional organic solvents.[3]

  • Possible Cause 3: Formation of Rearrangement Products

    • Solution: Depending on the reaction mechanism (diradical vs. dipolar), different side products can be formed.[1] Understanding the plausible mechanism can help in predicting and minimizing side reactions. For instance, if a diradical mechanism is suspected, the use of radical scavengers could be explored, although in some cases, it may not affect the reaction outcome, suggesting a different mechanism.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main methods for forming a cyclobutane ring?

A1: The most common and versatile method for synthesizing cyclobutanes is the [2+2] cycloaddition reaction between two olefinic compounds.[6][7] This can be achieved through thermal activation, photochemical induction, or transition metal catalysis.[2][6] Other methods include ring contraction of larger rings or ring expansion of cyclopropanes, though these are less common.[9]

Q2: How do I choose between a thermal and a photochemical approach?

A2: The choice depends on the substrate and the desired stereochemistry. Photochemical reactions are often highly efficient and can be performed under mild conditions, making them suitable for complex molecule synthesis.[10][11] They frequently proceed through a triplet state, which can influence the stereochemical outcome.[2] Thermal [2+2] cycloadditions are governed by different orbital symmetry rules and may require high temperatures or pressures.[1]

Q3: My reaction yield is consistently low despite trying different conditions. What else can I check?

A3: If you have optimized the main reaction parameters, consider the purity of your starting materials and solvents. Moisture and other impurities can significantly impact catalytic reactions.[12] Also, re-evaluate the stability of your product under the reaction or workup conditions. It's possible the cyclobutane ring is being cleaved.[13][14] Finally, consider alternative synthetic routes if the current approach proves to be inherently low-yielding for your specific substrate.

Q4: Can I control the stereochemistry of the cyclobutane ring?

A4: Yes, controlling stereochemistry is a key aspect of modern cyclobutane synthesis. In photochemical reactions, the stereochemical outcome can often be predicted based on the Woodward-Hoffmann rules and the reaction mechanism. The use of chiral auxiliaries or chiral catalysts can induce enantioselectivity in the cycloaddition.[9][15] For intramolecular reactions, the geometry of the tether connecting the two olefins can provide high diastereoselectivity.[4]

Data Summary

Table 1: Optimization of Hyperbaric [2+2] Cycloaddition for Cyclobutane 6a Formation [1]

EntryEquivalents of Vinyl Ether 5Temperature (°C)Time (h)Conversion (%)Yield (%)
12211935-
22501950-
32751961-
43211953-
6350198383
73504191-
8375198575
94211960-
10450199079
1145041>9572
1347519>9568
123501900

Reaction conducted at 15 kbar in a 2:1 Et2O/CH2Cl2 solvent mixture. Entry 12 was conducted at ambient pressure.

Experimental Protocols

Protocol 1: General Procedure for Photochemical [2+2] Cycloaddition using a Sensitizer

  • Reactant Preparation: Dissolve the olefin substrates in an appropriate solvent (e.g., acetone, which can also act as a sensitizer, or another solvent with an added sensitizer like benzophenone). The concentration should be optimized to favor the desired intermolecular or intramolecular reaction.

  • Reaction Setup: Place the solution in a photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp). The vessel should be made of a material transparent to the desired UV wavelength (e.g., quartz).

  • Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-30 minutes to remove oxygen, which can quench the triplet excited state.

  • Irradiation: Irradiate the solution while maintaining a constant temperature, typically room temperature, with efficient stirring.

  • Monitoring: Monitor the reaction progress using an appropriate analytical technique such as TLC, GC-MS, or NMR.

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography, recrystallization, or distillation to isolate the desired cyclobutane derivative.

Visualizations

Troubleshooting_Workflow start Low Conversion Rate check_conditions Review Reaction Conditions start->check_conditions check_substrate Evaluate Substrate Suitability start->check_substrate If conditions are optimized side_reactions Analyze for Side Products start->side_reactions If side products dominate check_photochem Photochemical Issue? check_conditions->check_photochem check_thermal Thermal Issue? check_conditions->check_thermal check_catalyst Catalyst Issue? check_conditions->check_catalyst optimize_sensitizer Optimize Sensitizer/Wavelength check_photochem->optimize_sensitizer Yes optimize_temp_pressure Optimize Temp/Pressure/Time check_thermal->optimize_temp_pressure Yes check_catalyst_activity Verify Catalyst Activity/Loading check_catalyst->check_catalyst_activity Yes successful_product Improved Yield optimize_sensitizer->successful_product optimize_temp_pressure->successful_product check_catalyst_activity->successful_product modify_substrate Modify Substrate (e.g., tether length, electronics) check_substrate->modify_substrate modify_substrate->successful_product adjust_concentration Adjust Reactant Concentration side_reactions->adjust_concentration change_solvent Change Solvent side_reactions->change_solvent adjust_concentration->successful_product change_solvent->successful_product

References

Optimization of reaction conditions for preparing 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid. The primary synthetic route covered involves a two-step process: the phase-transfer catalyzed alkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane, followed by the hydrolysis of the resulting 1-(2-bromophenyl)cyclobutane-1-carbonitrile.

Experimental Workflow Overview

Workflow cluster_step1 Step 1: Cyclobutylation cluster_step2 Step 2: Hydrolysis cluster_purification Purification A 2-Bromophenylacetonitrile + 1,3-Dibromopropane D Reaction Mixture A->D B Phase-Transfer Catalyst (e.g., TBAB) B->D C Base (e.g., 50% aq. NaOH) C->D E 1-(2-Bromophenyl)cyclobutane-1-carbonitrile D->E Alkylation F 1-(2-Bromophenyl)cyclobutane-1-carbonitrile E->F H Reaction Mixture F->H G Acid or Base (e.g., H2SO4 or KOH) G->H I This compound H->I Hydrolysis J Crude Product I->J K Extraction J->K L Crystallization K->L M Pure Product L->M

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent method is a two-step synthesis. The first step is the cycloalkylation of 2-bromophenylacetonitrile with 1,3-dibromopropane using a phase-transfer catalyst to form 1-(2-bromophenyl)cyclobutane-1-carbonitrile. The second step involves the hydrolysis of the nitrile group to a carboxylic acid.[1][2]

Q2: Why is phase-transfer catalysis (PTC) recommended for the alkylation step?

A2: Phase-transfer catalysis is highly effective for alkylating active methylene compounds like phenylacetonitrile.[1] It allows for the use of an inexpensive inorganic base (like concentrated aqueous sodium hydroxide) with an organic substrate in a biphasic system, leading to efficient reaction under mild conditions.[3][4][5]

Q3: Can I use other bases for the alkylation step?

A3: While strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) can be used, phase-transfer catalysis with aqueous NaOH is often preferred for its cost-effectiveness, safety, and milder reaction conditions.[4][6]

Q4: What are the typical conditions for the hydrolysis of the nitrile intermediate?

A4: The nitrile can be hydrolyzed under either acidic or basic conditions.[2][7][8][9][10] Acidic hydrolysis is commonly performed by refluxing with an aqueous acid like sulfuric acid or hydrochloric acid.[9][11] Basic hydrolysis typically involves refluxing with an aqueous solution of a strong base such as potassium hydroxide or sodium hydroxide.[9]

Q5: How do I purify the final carboxylic acid product?

A5: Purification is typically achieved through extraction and crystallization. The crude product can be dissolved in an appropriate organic solvent and washed to remove impurities. Subsequent crystallization from a suitable solvent system will yield the pure carboxylic acid.[7][12]

Troubleshooting Guides

Step 1: Phase-Transfer Catalyzed Alkylation

Problem 1: Low or no conversion of 2-bromophenylacetonitrile.

Potential Cause Troubleshooting Step
Inactive Catalyst Use a fresh, high-purity phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB). Ensure proper storage to prevent degradation.
Insufficient Base Concentration Use a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).[1]
Poor Stirring Vigorous stirring is crucial in a biphasic reaction to ensure efficient mixing and mass transfer between the phases. Use a mechanical stirrer if possible.
Low Reaction Temperature Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor for the formation of side products.[6]

Problem 2: Formation of significant side products.

Potential Cause Troubleshooting Step
Dialkylation A common side product is the dialkylated species where two molecules of 2-bromophenylacetonitrile react with one molecule of 1,3-dibromopropane. Using a molar excess of 1,3-dibromopropane can help to minimize this.
Polymerization Under strongly basic conditions, some polymerization of the starting materials or products may occur. Ensure the reaction temperature is not excessively high.
Elimination Reactions 1,3-dibromopropane can undergo elimination reactions. Using milder reaction conditions can help to reduce this side reaction.
Step 2: Hydrolysis of 1-(2-Bromophenyl)cyclobutane-1-carbonitrile

Problem 1: Incomplete hydrolysis of the nitrile.

Potential Cause Troubleshooting Step
Steric Hindrance The nitrile group is sterically hindered, which can slow down the hydrolysis.[6][13] Increase the reaction time and/or use more forcing conditions (higher temperature, more concentrated acid/base).[10]
Insufficient Acid/Base Ensure a sufficient molar excess of the acid or base is used to drive the reaction to completion.
Precipitation of Reactant If the nitrile is not fully soluble in the reaction medium, this can limit the reaction rate. Consider using a co-solvent to improve solubility.

Problem 2: Isolation of the amide intermediate instead of the carboxylic acid.

Potential Cause Troubleshooting Step
Mild Basic Hydrolysis Conditions Under milder basic conditions, the reaction may stop at the amide stage.[10] To obtain the carboxylic acid, use more stringent conditions such as higher temperatures and longer reaction times.
Incomplete Acidic Hydrolysis While less common, very short reaction times in acidic hydrolysis might yield some amide. Ensure the reaction is monitored until the starting nitrile and intermediate amide are fully consumed.
Purification

Problem: Difficulty in crystallizing the final product.

Potential Cause Troubleshooting Step
Presence of Impurities Oily impurities can inhibit crystallization. Wash the crude product thoroughly with a non-polar solvent to remove non-polar impurities. An acid-base extraction can also be effective for purifying carboxylic acids.[12]
Inappropriate Crystallization Solvent Experiment with different solvent systems for crystallization. A mixture of a solvent in which the product is soluble and a non-solvent in which it is insoluble often works well.
Product is an Oil If the product is an oil at room temperature, try cooling the solution to a lower temperature or scratching the inside of the flask to induce crystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for Phenylacetonitrile Alkylation (Model Reaction)

EntryBaseCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
150% aq. NaOHTBAB (5)Toluene25485
250% aq. NaOHTBAB (5)Toluene50292
3K2CO318-Crown-6 (10)Acetonitrile801275
4NaHNoneTHF25660

Note: This table presents model data for the alkylation of phenylacetonitrile and should be used as a starting point for the optimization of the 2-bromophenylacetonitrile reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Bromophenyl)cyclobutane-1-carbonitrile

Materials:

  • 2-Bromophenylacetonitrile

  • 1,3-Dibromopropane

  • Tetrabutylammonium bromide (TBAB)

  • 50% (w/w) aqueous sodium hydroxide

  • Toluene

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Dichloromethane

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 2-bromophenylacetonitrile (1.0 eq) and toluene.

  • Add tetrabutylammonium bromide (0.05 eq).

  • With vigorous stirring, add 50% aqueous sodium hydroxide solution.

  • Add 1,3-dibromopropane (1.2 eq) dropwise to the reaction mixture.

  • Heat the mixture to 50-60°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-(2-bromophenyl)cyclobutane-1-carbonitrile, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Hydrolysis to this compound

Materials:

  • 1-(2-Bromophenyl)cyclobutane-1-carbonitrile

  • Concentrated sulfuric acid

  • Water

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Concentrated hydrochloric acid

  • Anhydrous sodium sulfate

Procedure (Acidic Hydrolysis):

  • In a round-bottom flask, combine 1-(2-bromophenyl)cyclobutane-1-carbonitrile (1.0 eq) and a 1:1 mixture of concentrated sulfuric acid and water.

  • Heat the mixture to reflux (approximately 100-110°C) for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it over ice.

  • Extract the aqueous mixture with diethyl ether.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution.

  • Acidify the aqueous bicarbonate layer with concentrated hydrochloric acid until the pH is ~1-2, which will precipitate the carboxylic acid.

  • Extract the acidified aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by crystallization from a suitable solvent (e.g., hexane/ethyl acetate).

Logical Relationships for Troubleshooting

Troubleshooting cluster_alkylation Alkylation Issues cluster_hydrolysis Hydrolysis Issues cluster_purification Purification Issues A Low Yield in Alkylation B Check Reagent Purity A->B C Increase Catalyst Loading A->C D Optimize Temperature A->D E Improve Stirring A->E F Side Product Formation G Adjust Stoichiometry (excess dibromopropane) F->G H Milder Conditions F->H I Incomplete Hydrolysis J Increase Reaction Time I->J K Increase Temperature I->K L Use Co-solvent I->L M Amide Intermediate Isolated N More Forcing Conditions M->N O Crystallization Failure P Perform Acid-Base Extraction O->P Q Screen Solvents O->Q R Triturate with Non-polar Solvent O->R

Caption: Troubleshooting logic for the synthesis of this compound.

References

Stability issues of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid when used in acidic conditions. This information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Is this compound generally stable under acidic conditions?

A1: While the 2-bromophenyl group is relatively stable, the cyclobutane ring introduces significant ring strain.[1] Under acidic conditions, particularly with heating, there is a potential for acid-catalyzed rearrangement or degradation. The stability is highly dependent on the specific acid used, its concentration, the reaction temperature, and the solvent.

Q2: What are the potential degradation pathways for this compound in an acidic medium?

A2: The primary concern is the acid-catalyzed rearrangement of the cyclobutane ring. Protonation of the carboxylic acid, followed by the loss of water, could lead to an acylium ion. More likely, if a carbocation can be formed on the cyclobutane ring, it could undergo a ring-expansion rearrangement to form a more stable cyclopentyl derivative.[2] While less common for simple carboxylic acids, decarboxylation could also occur under harsh thermal conditions in the presence of acid.[3][4]

Q3: I am observing the formation of an unexpected isomer in my reaction. What could be the cause?

A3: The formation of an unexpected isomer is a strong indicator of an acid-catalyzed rearrangement. The strained cyclobutane ring is susceptible to ring expansion, which can be initiated by strong acids. This process often leads to the formation of a more stable cyclopentane ring system.[2] To mitigate this, consider using milder acidic conditions, lower reaction temperatures, or a non-protic acid catalyst if applicable.

Q4: My starting material seems to be degrading, and I see a complex mixture of products in my analysis (TLC, LC-MS). What troubleshooting steps can I take?

A4: A complex product mixture suggests multiple degradation pathways may be occurring. To troubleshoot this, you can:

  • Reduce the temperature: Many degradation reactions are accelerated by heat.

  • Use a less concentrated acid: Lowering the acid concentration can reduce the rate of decomposition.

  • Change the acid: If using a strong protic acid (like sulfuric or hydrochloric acid), consider switching to a weaker organic acid (like acetic acid) or a Lewis acid if the reaction chemistry allows.

  • Shorten the reaction time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the exposure time to acidic conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of desired product Degradation of starting material or product under acidic conditions.- Lower the reaction temperature. - Use a milder acid or lower acid concentration. - Decrease the reaction time.
Formation of an unknown, higher molecular weight product Possible dimerization or reaction with the solvent.- Dilute the reaction mixture. - Choose a more inert solvent.
Formation of an isomeric byproduct Acid-catalyzed ring expansion of the cyclobutane ring.[2]- Use non-protic or weaker acidic conditions. - Perform the reaction at a lower temperature.
Complete loss of starting material with no identifiable product Extensive decomposition or decarboxylation.[3][4]- Drastically reduce the reaction temperature and acid strength. - Consider alternative synthetic routes that avoid strongly acidic conditions.
Discoloration of the reaction mixture (e.g., turning dark brown or black) Charring or extensive decomposition.- Immediately lower the reaction temperature. - Re-evaluate the compatibility of all reagents under the acidic conditions.

Experimental Protocols

General Protocol for a Reaction Under Mild Acidic Conditions

This protocol is designed to minimize the potential for degradation of this compound.

  • Reagent Preparation:

    • Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at room temperature.

    • Prepare a separate solution of the desired acid (e.g., a Lewis acid like boron trifluoride etherate, or a mild organic acid like p-toluenesulfonic acid) in the same solvent.

  • Reaction Setup:

    • Cool the solution of the cyclobutane derivative to 0°C in an ice bath.

    • Slowly add the acidic solution dropwise to the stirred cyclobutane solution.

    • Maintain the temperature at 0°C and monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding a cold, dilute solution of a weak base (e.g., sodium bicarbonate).

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure at a low temperature.

  • Purification:

    • Purify the crude product using column chromatography on silica gel, using a non-acidic eluent system.

Visualizations

Potential Acid-Catalyzed Ring Expansion Pathway

G cluster_0 Initiation cluster_1 Carbocation Formation & Rearrangement cluster_2 Product Formation Start 1-(2-Bromophenyl)cyclobutane- 1-carboxylic acid Protonation Protonated Intermediate Start->Protonation + H+ Carbocation Cyclobutyl Carbocation (Unstable) Protonation->Carbocation - H2O (potential) Rearrangement Ring Expansion (Wagner-Meerwein Shift) Carbocation->Rearrangement Cyclopentyl_Carbocation Cyclopentyl Carbocation (More Stable) Rearrangement->Cyclopentyl_Carbocation Final_Product Rearranged Product (e.g., Cyclopentane derivative) Cyclopentyl_Carbocation->Final_Product + Nu- / - H+

Caption: Potential acid-catalyzed ring expansion of the cyclobutane.

Troubleshooting Workflow for Unexpected Byproducts

G Start Experiment with This compound under acidic conditions Check_Purity Analyze product mixture (TLC, LC-MS, NMR) Start->Check_Purity Desired_Product Desired product is major component Check_Purity->Desired_Product Yes Byproducts Unexpected byproducts observed Check_Purity->Byproducts No End Proceed with purification Desired_Product->End Isomer Isomeric byproduct detected? Byproducts->Isomer Degradation Complex mixture / degradation? Isomer->Degradation No Action_Isomer Hypothesis: Ring Expansion Actions: 1. Lower Temperature 2. Use milder/Lewis acid 3. Reduce reaction time Isomer->Action_Isomer Yes Action_Degradation Hypothesis: General Decomposition Actions: 1. Drastically lower temperature 2. Use less concentrated acid 3. Re-evaluate reagent stability Degradation->Action_Degradation Yes Action_Isomer->Start Re-run experiment Action_Degradation->Start Re-run experiment

Caption: Troubleshooting workflow for unexpected reaction outcomes.

References

Preventing debromination during reactions with 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions (FAQs) to prevent debromination during chemical transformations involving 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is debromination and why is it a problem with this compound?

A1: Debromination is an undesired side reaction where the bromine atom on the phenyl ring is replaced by a hydrogen atom, leading to the formation of 1-phenylcyclobutane-1-carboxylic acid. This is problematic as it consumes the starting material, reduces the yield of the desired product, and complicates purification. The bromine atom is often a crucial handle for subsequent functionalization, such as in palladium-catalyzed cross-coupling reactions, so its premature removal renders the substrate inactive for these transformations.[1][2]

Q2: What are the common causes of debromination for this specific molecule?

A2: The debromination of this compound is typically caused by:

  • Reductive Conditions: The primary cause is often the presence of reducing agents or hydride sources, which can be generated in situ during certain reactions. This is particularly common in palladium-catalyzed cross-coupling reactions.[1][3]

  • Catalyst Choice: Highly active palladium(0) catalysts, especially when paired with certain ligands, can react with hydride sources in the reaction mixture (from solvents, bases, or starting materials) to form palladium-hydride (Pd-H) species. These species can then reductively cleave the C-Br bond.[1]

  • Reaction Conditions: High temperatures, extended reaction times, and the choice of solvent and base can significantly increase the rate of debromination. Solvents like DMF and alcohols are often more problematic than non-polar aprotic solvents like toluene.[1]

  • Strong Bases: The use of strong bases can sometimes promote pathways that lead to debromination.

Q3: Are there specific reaction types where debromination is more likely to occur?

A3: Yes, debromination is a known side reaction in several common transformations:

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): This is the most common scenario. The formation of Pd-H species is a key cause of what is often termed "hydrodehalogenation."[1][4]

  • Amide Bond Formation: While less common than in cross-coupling, certain coupling reagents or harsh activation conditions (high heat, strong base) can potentially lead to debromination, especially if reductive impurities are present.

  • Grignard Reagent Formation: Attempting to form a Grignard reagent from the aryl bromide can be challenging and may lead to side reactions, including reduction, if not performed under strictly anhydrous and controlled conditions.

Troubleshooting Guides

Issue 1: Significant Debromination During Amide Coupling

When converting the carboxylic acid to an amide, the primary goal is to use mild conditions that activate the carboxyl group without affecting the C-Br bond.

Logical Flow for Troubleshooting Amide Coupling

start Start: Debromination Observed in Amide Coupling reagent Assess Coupling Reagent start->reagent conditions Evaluate Reaction Conditions reagent->conditions If using harsh reagents (e.g., SOCl₂) sub_reagent1 Switch to milder carbodiimide: EDC with HOBt/Oxyma Pure reagent->sub_reagent1 Option 1 sub_reagent2 Use onium salt reagents: HATU or HBTU for faster, low-temp activation reagent->sub_reagent2 Option 2 sub_reagent3 Consider acyl fluoride formation with BTFFH for hindered substrates reagent->sub_reagent3 Option 3 workup Check Workup & Purification conditions->workup If using high temp or strong base sub_cond1 Lower temperature to 0°C then allow to warm to RT conditions->sub_cond1 Option 1 sub_cond2 Use a non-nucleophilic base: DIPEA instead of Et₃N conditions->sub_cond2 Option 2 sub_cond3 Change solvent to non-protic: DCM or MeCN instead of DMF conditions->sub_cond3 Option 3 success Success: Debromination Minimized workup->success If issue is resolved sub_workup1 Ensure aqueous workup is not overly acidic or basic workup->sub_workup1 Check 1 sub_workup2 Avoid prolonged exposure to light during purification workup->sub_workup2 Check 2 sub_reagent1->success sub_reagent2->success sub_reagent3->success sub_cond1->success sub_cond2->success sub_cond3->success

Caption: Troubleshooting debromination in amide coupling.

Recommended Solutions & Protocols

  • Method 1: Use EDC/HOBt with a Mild Base. This is a standard, cost-effective method. The key is to control the temperature and base.[5][6][7]

  • Method 2: Employ Onium Salt Reagents (HATU, HBTU). These reagents are highly efficient, allowing for rapid reactions at low temperatures, which minimizes side reactions. HATU is particularly effective for sterically hindered substrates.[8]

  • Method 3: Consider Copper Catalysis. For particularly sensitive substrates, copper-catalyzed C-N coupling can be a milder alternative to palladium-based methods, especially when dealing with base-sensitive functionalities.[9][10][11]

Data Summary: Comparison of Amide Coupling Reagents

Coupling ReagentAdditiveBaseTemperatureExpected OutcomeKey Advantages
EDC HOBt or Oxyma PureDIPEA0°C to RTGood yield, low debrominationCost-effective, easy byproduct removal.[5][8]
HATU NoneDIPEA / Lutidine0°C to RTExcellent yield, minimal debrominationHigh reactivity, low racemization, ideal for hindered substrates.[8]
HBTU / PyBOP NoneDIPEA0°C to RTVery good yield, low debrominationGood balance of reactivity and cost.[8]
BTFFH NoneDIPEART to 80°CGood for electron-deficient aminesForms acyl fluoride in situ, avoids amine side reactions.[12]
Issue 2: Debromination (Hydrodehalogenation) During Palladium-Catalyzed Cross-Coupling

This is a frequent and significant side reaction. Success hinges on selecting a catalyst system (ligand and precursor) and conditions that favor reductive elimination of the desired product over reductive dehalogenation.[1]

Experimental Workflow for Optimizing Suzuki Coupling

cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Optimization A Add Aryl Bromide, Boronic Acid, Base, Pd Catalyst & Ligand to dry flask B Evacuate and Backfill with N₂/Ar (3 cycles) A->B C Add Degassed Solvent B->C D Heat to specified temperature (e.g., 80-100°C) C->D E Monitor by TLC / LC-MS D->E F Check for Product (P) and Debrominated (D) Byproduct E->F G High D:P Ratio? F->G H Optimize Conditions: 1. Lower Temp 2. Change Ligand/Base 3. Change Solvent G->H Yes I Low D:P Ratio? Proceed to Workup G->I No H->A Re-run

Caption: Workflow for minimizing debromination in cross-coupling.

Recommended Solutions & Protocols

  • Ligand Selection: Use bulky, electron-rich biarylphosphine ligands (often called Buchwald ligands). These ligands promote the desired reductive elimination step and sterically hinder the formation or reaction of Pd-H species.[1][13]

    • Excellent Choices: XPhos, SPhos, tBuXPhos.

  • Base Selection: Avoid strong, nucleophilic bases or those that can act as hydride donors. Weak inorganic bases are generally preferred.

    • Excellent Choices: K₃PO₄, Cs₂CO₃, K₂CO₃.

  • Solvent Choice: Avoid protic solvents or those known to be potential hydride sources under reaction conditions.

    • Excellent Choices: Toluene, Dioxane, THF. Avoid DMF and alcohols if debromination is severe.[1]

  • Palladium Precursor: Pd(OAc)₂ or Pd₂(dba)₃ are common and effective choices when paired with an appropriate ligand.

Data Summary: Conditions to Minimize Debromination in Suzuki Coupling

ParameterStandard Conditions (High Debromination Risk)Optimized Conditions (Low Debromination Risk)Rationale
Pd Catalyst Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃Precursors for forming the active L-Pd(0) species in situ.
Ligand PPh₃XPhos or SPhos Bulky, electron-rich ligands accelerate reductive elimination and suppress Pd-H formation.[1][14]
Base NaOEt, t-BuOK, Et₃NK₃PO₄ , Cs₂CO₃ Weaker, non-nucleophilic inorganic bases are less likely to generate hydride species.[1]
Solvent DMF, Methanol, EthanolToluene , DioxaneAprotic, non-polar solvents minimize potential hydride sources.[1]
Temperature > 110 °C80 - 100 °CLower temperatures slow the rate of the dehalogenation side reaction.[1]

Key Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended for achieving high yields with minimal side reactions, especially when coupling with valuable or complex amines.

  • Preparation: To a dry, inert-atmosphere flask, add this compound (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF or DCM.

  • Activation: Add HATU (1.05 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). Stir the mixture at 0°C for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine (1.1 eq) to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash sequentially with 1N HCl (if the product is base-stable), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5][8]

Protocol 2: Suzuki Cross-Coupling using XPhos

This protocol is designed to minimize hydrodehalogenation.

  • Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired boronic acid or ester (1.2-1.5 eq), K₃PO₄ (2.0-3.0 eq), Pd(OAc)₂ (0.02 eq), and XPhos (0.04 eq).

  • Inerting: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times.

  • Solvent Addition: Add degassed toluene (and a minimal amount of degassed water if necessary for the base) via syringe.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-18 hours.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent. Filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.[1]

References

Technical Support Center: Stereoselective Synthesis of Substituted Cyclobutanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of substituted cyclobutanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve high stereoselectivity in your cyclobutane syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the stereoselective synthesis of cyclobutanes?

A1: The primary challenges in stereoselective cyclobutane synthesis revolve around controlling the spatial arrangement of substituents on the four-membered ring. Key issues include:

  • Poor Diastereoselectivity: Obtaining the desired relative configuration of substituents (e.g., cis vs. trans) can be difficult due to small energy differences between diastereomeric transition states.

  • Low Enantioselectivity: Achieving a high excess of one enantiomer over the other often requires carefully chosen chiral catalysts, auxiliaries, or reagents, and reaction conditions may need extensive optimization.[1][2][3][4]

  • Regioselectivity Issues: In cycloadditions involving unsymmetrical reactants, controlling which atoms form the new bonds to yield the desired constitutional isomer can be a significant hurdle.[4][5]

  • Competing Side Reactions: The high ring strain of cyclobutanes (approximately 26 kcal/mol) can lead to side reactions such as ring-opening, cycloreversion, or rearrangements under the reaction conditions.[6]

  • Substrate Scope Limitations: A method that works well for one class of substrates may fail or give poor stereoselectivity for others, requiring re-optimization of the reaction conditions.[1][2]

Q2: How do I choose the best synthetic strategy for my target substituted cyclobutane?

A2: The choice of synthetic strategy depends on the substitution pattern of the target cyclobutane, the desired stereochemistry, and the available starting materials. The most common methods include:

  • [2+2] Cycloadditions: This is a widely used method involving the reaction of two double-bond-containing molecules. These can be promoted photochemically, thermally (especially with ketenes), or by transition metal or Lewis acid catalysis.[3][7][8] Photochemical methods are powerful but can sometimes lead to mixtures of products if not carefully controlled.[9]

  • Ring Expansion of Cyclopropanes: This method can provide access to highly substituted cyclobutanes with good stereocontrol.[5][10]

  • Ring Contraction of Larger Rings: While less common, certain larger rings can be contracted to form cyclobutane derivatives. For example, pyrrolidines can undergo a contractive synthesis to yield multisubstituted cyclobutanes.[11][12]

  • C-H Functionalization: This modern approach allows for the sequential and stereocontrolled introduction of substituents onto a pre-existing cyclobutane core.[13]

The following decision tree can help guide your choice of synthetic strategy:

G start Start: Target Cyclobutane Structure is_tetrasubstituted Tetrasubstituted with high stereocontrol needed? start->is_tetrasubstituted cycloaddition [2+2] Cycloaddition is_tetrasubstituted->cycloaddition No ring_expansion Ring Expansion of Cyclopropane is_tetrasubstituted->ring_expansion Yes thermal_ketene Thermal [2+2] with Ketenes cycloaddition->thermal_ketene metal_catalyzed Metal-Catalyzed [2+2] cycloaddition->metal_catalyzed unsymmetrical_alkenes Unsymmetrical Alkenes? cycloaddition->unsymmetrical_alkenes photochemical Photochemical [2+2] chiral_auxiliary Use Chiral Auxiliary photochemical->chiral_auxiliary chiral_catalyst Use Chiral Lewis Acid or Transition Metal Catalyst metal_catalyzed->chiral_catalyst ch_functionalization C-H Functionalization of Cyclobutane Core ring_expansion->ch_functionalization unsymmetrical_alkenes->photochemical No regiocontrol_needed Regiocontrol a major issue? unsymmetrical_alkenes->regiocontrol_needed Yes intramolecular Consider Intramolecular Cycloaddition regiocontrol_needed->intramolecular Yes directing_groups Use Substrates with Directing Groups regiocontrol_needed->directing_groups No

Caption: Decision tree for selecting a cyclobutane synthesis strategy.

Troubleshooting Guides

Issue 1: Poor Diastereoselectivity in [2+2] Photocycloadditions

Problem: My photochemical [2+2] cycloaddition is producing a nearly 1:1 mixture of diastereomers.

Possible Causes and Solutions:

Possible CauseTroubleshooting StepExpected Outcome
Insufficient Steric/Electronic Differentiation Modify one of the alkene substrates to include a bulkier substituent to create a greater steric bias in the transition state.Increased diastereomeric ratio (dr) by favoring the sterically less hindered approach.
Inappropriate Solvent The solvent can influence the stability of the excited state and intermediates. Perform a solvent screen with solvents of varying polarity (e.g., acetonitrile, dichloromethane, hexane). For some systems, hydrogen-bonding solvents can reverse selectivity.[14]Identification of a solvent that enhances the desired diastereoselectivity.
Reaction Temperature Higher temperatures can lead to lower selectivity by overcoming the small activation energy difference between diastereomeric pathways.Lowering the reaction temperature (if quantum yield permits) may improve the dr.
Triplet Sensitizer If using a sensitizer, its triplet energy might not be optimal. Try different sensitizers (e.g., acetone, benzophenone, thioxanthone) with varying triplet energies.An appropriate sensitizer can lead to a more selective reaction pathway.
Wavelength of Light The excitation wavelength can influence which electronic state is accessed and subsequent reaction pathways.Experiment with different light sources (e.g., different wavelength LEDs) if available.
Issue 2: Low Enantioselectivity in Catalytic Asymmetric Cycloadditions

Problem: My catalytic enantioselective [2+2] cycloaddition is resulting in a low enantiomeric excess (ee).

Possible Causes and Solutions:

Possible CauseTroubleshooting StepExpected Outcome
Suboptimal Chiral Ligand/Catalyst The steric and electronic properties of the chiral ligand are crucial. Screen a library of related ligands with different steric bulk or electronic properties. For Lewis acid catalysis, the counter-ion can also play a significant role.[1]Identification of a ligand/catalyst system that provides a better-organized and more selective chiral environment, leading to higher ee.
Incorrect Solvent The solvent can affect the conformation and activity of the catalyst. Screen a range of solvents with varying polarities and coordinating abilities.Improved enantioselectivity due to favorable catalyst-solvent interactions.
Presence of Impurities Water or other impurities can deactivate or alter the selectivity of the catalyst. Ensure all reagents and solvents are rigorously dried and the reaction is performed under an inert atmosphere.Consistent and higher ee values by preventing catalyst poisoning or side reactions.
Reaction Temperature Lowering the temperature often increases enantioselectivity by amplifying the energy difference between the two enantiomeric transition states.Higher ee, although the reaction rate may decrease.
Catalyst Loading In some cases, catalyst aggregation at higher concentrations can negatively impact enantioselectivity.Vary the catalyst loading to find the optimal concentration for both high yield and high ee.

The following workflow can be used to troubleshoot poor stereoselectivity:

Caption: General workflow for troubleshooting poor stereoselectivity.

Data Presentation: Influence of Reaction Parameters on Stereoselectivity

Table 1: Effect of Catalyst and Solvent on a Visible-Light-Mediated [2+2] Cycloaddition

This table summarizes the optimization of a visible-light-mediated intermolecular [2+2] cycloaddition between a 3-alkylideneindolin-2-one and an alkene.

EntryPhotocatalystSolventYield (%)Diastereomeric Ratio (dr)
1Ru(bpy)₃Cl₂CH₂Cl₂85>20:1
2Ir(ppy)₃CH₂Cl₂78>20:1
3Eosin YCH₂Cl₂4515:1
4Ru(bpy)₃Cl₂CH₃CN92>20:1
5Ru(bpy)₃Cl₂Toluene6518:1
6Ru(bpy)₃Cl₂1,2-Dichloroethane99>20:1
7None1,2-Dichloroethane<5-

Data synthesized from information in reference[15].

Table 2: Lewis Acid-Promoted vs. Thermal Ketene-Alkene [2+2] Cycloaddition

This table highlights the reversal of diastereoselectivity and improved yields under Lewis acid catalysis compared to thermal conditions for ketene cycloadditions.

AlkeneConditionsProduct DiastereomerYield (%)Diastereomeric Ratio (dr)
StyreneThermal (reflux)trans-3-phenyl711:6 (cis:trans)
StyreneEtAlCl₂ (Lewis Acid), -78 °Ccis-3-phenyl597:1 (cis:trans)
1-HexeneThermal (150 °C)cis-3-butyl51:1
1-HexeneEtAlCl₂ (Lewis Acid), -78 °Ccis-3-butyl8413:1

Data adapted from reference[8].

Experimental Protocols

Protocol 1: Visible-Light-Induced Asymmetric [2+2] Cycloaddition

This protocol is based on the method developed by You and colleagues for the enantioselective synthesis of oxa-[2][10]-bicyclic heptanes.[16]

Materials:

  • Cinnamyl alcohol derivative

  • Allyl acetate derivative

  • [Ir(cod)Cl]₂ (catalyst precursor)

  • Chiral phosphoramidite ligand

  • 3,5-Cl₂C₆H₃CO₂H (acid additive)

  • Ir(dFppy)₃ (photosensitizer)

  • Anhydrous toluene (solvent)

  • Blue LED light source (e.g., 427 nm)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add [Ir(cod)Cl]₂ (1.0 mol%), the chiral phosphoramidite ligand (2.2 mol%), and anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen). Stir the mixture at room temperature for 30 minutes.

  • To this catalyst solution, add the cinnamyl alcohol (1.0 equiv), the allyl acetate (1.2 equiv), 3,5-Cl₂C₆H₃CO₂H (5.0 mol%), and the photosensitizer Ir(dFppy)₃ (1.0 mol%).

  • Seal the reaction vial and place it approximately 6 cm from a blue LED light source.

  • Stir the reaction mixture at room temperature under irradiation for the specified time (monitor by TLC or LC-MS for completion, typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired enantioenriched cyclobutane derivative.

  • Determine the yield, diastereomeric ratio (by ¹H NMR of the crude mixture), and enantiomeric excess (by chiral HPLC).

Protocol 2: Diastereoselective Ring Expansion of a Spirocyclopropane

This protocol is based on a method for the ring expansion of Meldrum's acid-derived spirocyclopropanes to spirocyclobutanes using stabilized sulfonium ylides.[10]

Materials:

  • Meldrum's acid-derived spirocyclopropane

  • Stabilized sulfonium ylide (e.g., benzoyl-stabilized)

  • Anhydrous dichloromethane (CH₂Cl₂) (solvent)

Procedure:

  • To a round-bottom flask containing the spirocyclopropane (1.0 equiv) dissolved in anhydrous CH₂Cl₂, add the stabilized sulfonium ylide (1.5 equiv).

  • Fit the flask with a reflux condenser and heat the mixture to reflux under an inert atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to afford the 1,2-trans-disubstituted spirocyclobutane.

  • Confirm the structure and stereochemistry, for example, by single-crystal X-ray diffraction analysis if a suitable crystal can be obtained.[10]

References

Column chromatography conditions for purifying 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid esters using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound esters?

A1: For standard normal-phase column chromatography, silica gel is the most commonly used stationary phase.[1][2][3] If your compound is sensitive to the acidic nature of silica gel and shows degradation, alternatives like alumina or florisil can be considered.[1] For purification of more polar precursors or related compounds, reversed-phase C18 silica is also an option.[4]

Q2: How do I choose the right mobile phase (eluent)?

A2: The ideal mobile phase is typically determined by first running Thin Layer Chromatography (TLC) plates.[1][5] A good solvent system will show clear separation between your desired ester and any impurities, with the ester having an Rf value ideally between 0.2 and 0.4. Common mobile phase systems for esters of moderate polarity on silica gel are mixtures of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate or diethyl ether.[2][3][5]

Q3: My ester seems to be streaking or "tailing" on the TLC plate and column. How can I fix this?

A3: Tailing is often an issue with compounds that can have secondary interactions with the stationary phase. For carboxylic acid impurities, which are common starting materials, adding a small amount of a volatile acid like formic acid or acetic acid to your mobile phase can help to suppress these interactions and result in sharper peaks.[5]

Q4: I'm having trouble removing the unreacted this compound starting material. What should I do?

A4: Carboxylic acids are significantly more polar than their corresponding esters.[5] In a normal-phase column, the acid should have a much lower Rf value and elute much later than the ester. If you are still having trouble, consider a pre-purification step. An acid-base extraction is a highly effective method to remove acidic impurities.[6] Dissolve your crude product in a water-immiscible organic solvent (like ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move to the aqueous layer, while your ester remains in the organic layer.

Q5: Can I use reversed-phase chromatography for this purification?

A5: Yes, reversed-phase chromatography is a viable option, especially if the ester is polar or if you are having difficulty with normal-phase.[4] In this case, you would use a non-polar stationary phase (like C18 silica) and a polar mobile phase, typically a mixture of water and acetonitrile or methanol, often with an acidic modifier like formic acid.[7][8]

Data Presentation: Recommended Starting Conditions

The following table summarizes potential starting conditions for the column chromatography purification. These should be optimized using TLC for your specific ester.

ParameterNormal-Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica Gel (230-400 mesh)C18-Functionalized Silica Gel
Mobile Phase System Hexanes / Ethyl AcetateAcetonitrile / Water
Example Gradient Start with 100% Hexanes, gradually increase Ethyl Acetate concentration (e.g., 0% -> 30%)Start with a higher water percentage, gradually increase Acetonitrile (e.g., 30% -> 100%)
Mobile Phase Additive 0.1-1% Formic or Acetic Acid (if tailing occurs)0.1% Formic Acid or Trifluoroacetic Acid (TFA)

Experimental Protocols

Protocol 1: Method Development using Thin Layer Chromatography (TLC)
  • Prepare Sample: Dissolve a small amount of your crude this compound ester in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot Plate: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.

  • Develop Plate: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate (start with a 9:1 ratio).

  • Visualize: After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp.

  • Optimize: Adjust the solvent ratio until the desired ester spot has an Rf value of approximately 0.2-0.4 and is well-separated from impurities. For example, if the Rf is too low, increase the proportion of the more polar solvent (ethyl acetate).

Protocol 2: Column Chromatography Purification (Normal-Phase)
  • Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexanes/ethyl acetate) and pour it into the column, allowing it to pack evenly without air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully pipette it onto the top of the silica bed.[9]

    • Dry Loading: If the product is not very soluble in the mobile phase, dissolve it in a different volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[9]

  • Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to begin eluting the sample through the silica. Start with the low-polarity solvent system determined from your TLC analysis and gradually increase the polarity (gradient elution) if necessary to elute your compound.[2]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure desired product.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound ester.

Mandatory Visualization

experimental_workflow cluster_prep Preparation & Method Development cluster_column Column Chromatography cluster_analysis Analysis & Isolation prep_sample Dissolve Crude Product tlc TLC Analysis (Optimize Mobile Phase) prep_sample->tlc Spot pack_column Pack Silica Gel Column tlc->pack_column Optimized Conditions load_sample Load Sample (Wet or Dry) pack_column->load_sample elute Elute with Mobile Phase (Gradient) load_sample->elute collect Collect Fractions elute->collect analyze_fractions Analyze Fractions by TLC collect->analyze_fractions Test combine_pure Combine Pure Fractions analyze_fractions->combine_pure concentrate Concentrate via Rotary Evaporation combine_pure->concentrate final_product Purified Ester concentrate->final_product

Caption: Workflow for the purification of esters via column chromatography.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound won't elute from the column 1. Mobile phase is not polar enough.2. Compound may have decomposed on the silica.[1]1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).2. Test compound stability on a small amount of silica before running a large column.[1] Consider using a less acidic stationary phase like alumina.
Poor separation of spots (co-elution) 1. Mobile phase is too polar, causing all compounds to move too quickly.2. The chosen solvent system is not selective enough.1. Decrease the polarity of the mobile phase (use more hexanes).2. Try a different solvent system (e.g., dichloromethane/hexanes or diethyl ether/hexanes).
Cracked or channeled silica bed 1. The silica gel was not packed properly or ran dry.1. Ensure the column is packed as a uniform slurry. Never let the solvent level drop below the top of the silica bed.[9]
Streaking/Tailing of the desired compound 1. Column is overloaded with too much sample.2. Secondary interactions with the silica, possibly due to residual acidic starting material.1. Use a larger column or load less material.2. Add a small amount (0.1-1%) of a volatile acid (e.g., formic acid) to the mobile phase to improve peak shape.[5]
Product is still contaminated with starting carboxylic acid 1. The separation on the column was incomplete.2. The ester may be hydrolyzing back to the acid on the silica column.[3]1. Perform a pre-column workup: wash the crude product solution with aqueous sodium bicarbonate to remove the acid.[6]2. Check for hydrolysis by running a 2D TLC.[3] If hydrolysis is an issue, consider deactivating the silica with a base (like triethylamine) or using a different stationary phase.[3]

References

Technical Support Center: Mitigating Impurities from Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating impurities originating from starting materials during chemical synthesis.

Troubleshooting Guides

This section offers solutions to common problems encountered due to impurities in starting materials.

Issue: Unexpected side reactions or low yield.

Q1: My reaction is producing unexpected byproducts, and the yield of my desired product is significantly lower than expected. Could impurities in my starting materials be the cause?

A1: Yes, impurities in starting materials are a common cause of unexpected side reactions and reduced yields.[1][2][3] These impurities can act as catalysts or inhibitors, or they may react with your reagents to form unwanted products.[2][3]

Troubleshooting Steps:

  • Characterize Starting Materials: Before use, thoroughly analyze your starting materials using appropriate analytical techniques to identify and quantify any impurities.[4][5]

  • Purify Starting Materials: If impurities are detected, purify the starting materials using a suitable method.

  • Compare Reaction Outcomes: Run the reaction with both the original and the purified starting materials under identical conditions to confirm if the impurities were the root cause of the issue.

Issue: Difficulty in product purification.

Q2: I am struggling to purify my final product. The impurity profile is complex, and some impurities are difficult to separate from the desired compound. What should I do?

A2: A complex impurity profile in the final product can often be traced back to the starting materials.[6] Impurities present in the initial reagents can be carried through the synthesis and complicate purification steps.

Troubleshooting Workflow:

G start Complex Impurity Profile in Product analyze_sm Analyze Starting Materials for Impurities (e.g., HPLC, GC-MS, NMR) start->analyze_sm impurities_detected Impurities Detected? analyze_sm->impurities_detected purify_sm Purify Starting Materials (e.g., Recrystallization, Chromatography) impurities_detected->purify_sm Yes investigate_other Investigate Other Sources (e.g., Reaction Conditions, Solvents) impurities_detected->investigate_other No rerun_synthesis Re-run Synthesis with Purified Materials purify_sm->rerun_synthesis analyze_product Analyze Final Product's Impurity Profile rerun_synthesis->analyze_product compare_profiles Compare Impurity Profiles analyze_product->compare_profiles issue_resolved Issue Resolved compare_profiles->issue_resolved

Caption: Troubleshooting workflow for complex product purification.

Quantitative Data Summary

The following table summarizes the typical impact of starting material purity on reaction yield and final product purity.

Starting Material Purity (%)Typical Reaction Yield (%)Final Product Purity (%)Notes
> 99.990-95> 99.5High purity starting materials generally lead to cleaner reactions and higher yields.
99.0 - 99.980-9098-99.5Minor impurities can still impact the reaction outcome.
95.0 - 99.060-8090-98Significant impact on yield and purity is often observed.
< 95.0< 60< 90Not recommended for use without prior purification.

Note: These are generalized values and can vary significantly depending on the specific reaction and nature of the impurities.

Experimental Protocols

This section provides detailed methodologies for common techniques used to mitigate impurities from starting materials.

Protocol 1: Recrystallization of a Solid Starting Material

Objective: To purify a solid starting material by removing soluble and insoluble impurities.

Methodology:

  • Solvent Selection: Choose a solvent in which the starting material is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be insoluble in the hot solvent or remain soluble at room temperature.

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.[7]

  • Hot Filtration (for insoluble impurities): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired compound should crystallize out of the solution. Cooling in an ice bath can further increase the yield.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Liquid-Liquid Extraction of a Liquid Starting Material

Objective: To separate a liquid starting material from impurities based on their differential solubility in two immiscible liquid phases.

Methodology:

  • Solvent System Selection: Choose two immiscible solvents (e.g., water and an organic solvent) where the starting material has a high partition coefficient in one solvent, and the impurities have a high partition coefficient in the other.

  • Extraction: Dissolve the impure liquid starting material in the appropriate solvent in a separatory funnel. Add the second immiscible solvent.

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The impurities will be extracted into the solvent in which they are more soluble.

  • Collection: Drain the layer containing the purified starting material. Repeat the extraction process with fresh solvent if necessary to maximize purity.

  • Drying and Solvent Removal: Dry the organic layer containing the purified product (e.g., with anhydrous sodium sulfate) and remove the solvent by rotary evaporation.

Frequently Asked Questions (FAQs)

Q3: What are the common types of impurities found in starting materials?

A3: Impurities in starting materials can be broadly categorized as:

  • Organic Impurities: These include by-products from the synthesis of the starting material, unreacted intermediates, and degradation products.[8]

  • Inorganic Impurities: These can include residual catalysts (e.g., heavy metals), inorganic salts, and filter aids.[9][10]

  • Residual Solvents: Solvents used in the manufacturing process of the starting material that are not completely removed.[10][11]

Q4: How can I identify the impurities in my starting materials?

A4: A variety of analytical techniques can be used for impurity identification and quantification:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying impurities.[5][12]

  • Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are used to elucidate the structure of impurities.[5]

  • Hyphenated Techniques: Techniques like LC-MS and GC-MS combine the separation power of chromatography with the identification capabilities of mass spectrometry, making them highly effective for impurity profiling.[5][12]

Q5: What are the regulatory guidelines regarding impurities in starting materials for drug development?

A5: Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the control of impurities in drug substances and products.[4][9] The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, provide thresholds for reporting, identifying, and qualifying impurities.[9][13] It is crucial to control impurities in starting materials to ensure the final drug product meets these stringent regulatory requirements.[4][8]

Signaling Pathway for Impurity Impact and Control:

G cluster_0 Source & Impact cluster_1 Mitigation Strategy SM Starting Material (with Impurities) Reaction Chemical Synthesis SM->Reaction Side_Products Side Reactions & Low Yield SM->Side_Products Analysis Analytical Characterization (HPLC, GC-MS, NMR) SM->Analysis Product Final Product (Contaminated) Reaction->Product Purification_Issues Purification Challenges Product->Purification_Issues Pure_Product Pure Final Product Product->Pure_Product Purification Side_Products->Reaction Purification Purification of Starting Material (Recrystallization, Chromatography) Analysis->Purification Control Process Control & Optimization Purification->Control Control->Pure_Product

References

Validation & Comparative

Purity Assessment of 1-(2-Bromophenyl)cyclobutane-1-carboxylic Acid: A Comparative Guide to LC-MS and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid (CAS: 151157-44-7).[1] The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection of the most suitable analytical strategy.

Introduction to this compound

This compound is a synthetic organic compound with the molecular formula C₁₁H₁₁BrO₂ and a molecular weight of 255.11 g/mol . Its structure, featuring a brominated aromatic ring and a carboxylic acid moiety, makes it a valuable building block in medicinal chemistry. Accurate determination of its purity is a crucial step in the drug development process to identify and quantify any process-related impurities or degradation products.

LC-MS for Purity Assessment: A High-Sensitivity Approach

LC-MS has emerged as a primary tool for the analysis of pharmaceutical compounds due to its high sensitivity, selectivity, and ability to provide molecular weight information, which is invaluable for impurity identification.

Experimental Protocol: Proposed LC-MS Method

This proposed method is based on established principles for the analysis of aromatic carboxylic acids.

1. Sample Preparation:

  • Accurately weigh 1 mg of this compound and dissolve it in 10 mL of a diluent (e.g., 50:50 acetonitrile:water) to prepare a 100 µg/mL stock solution.

  • Further dilute the stock solution to a working concentration of 10 µg/mL for analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) is recommended for the separation of the analyte from potential impurities.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute any less polar impurities, followed by a re-equilibration step.

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18.1-20 min: 10% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI). Given the carboxylic acid functionality, the negative ion mode is expected to provide a strong signal for the deprotonated molecule [M-H]⁻.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Gas Flow Rates: Cone gas and desolvation gas flows should be optimized for the specific instrument.

Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks in the chromatogram. The identity of the main peak is confirmed by its mass-to-charge ratio (m/z), which should correspond to the [M-H]⁻ ion of this compound (expected m/z ≈ 253.0 and 255.0 due to bromine isotopes).

Comparison with Alternative Analytical Techniques

While LC-MS offers significant advantages, other techniques can also be employed for purity assessment, each with its own strengths and limitations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for purity analysis.

  • Advantages: Simple operation, lower cost compared to LC-MS, and good for routine quality control.

  • Limitations: Lower sensitivity and selectivity than LC-MS. Co-eluting impurities without a chromophore or with a similar UV spectrum to the main compound may not be detected or accurately quantified. Molecular weight information is not provided, making impurity identification challenging.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for volatile and thermally stable compounds.

  • Advantages: Excellent separation efficiency and high sensitivity.

  • Limitations: this compound is not sufficiently volatile for direct GC-MS analysis. A derivatization step is required to convert the carboxylic acid into a more volatile ester (e.g., by silylation or methylation), which adds complexity to the sample preparation and can introduce potential side reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR).

  • Advantages: Provides detailed structural information about the main component and any impurities present. It is a primary ratio method and does not require a reference standard for the analyte if a certified internal standard is used.

  • Limitations: Lower sensitivity compared to mass spectrometry-based methods, making it less suitable for detecting trace-level impurities. Data analysis can be complex, especially for samples with multiple impurities.

Quantitative Data Summary

The following table provides a semi-quantitative comparison of the expected performance of each technique for the purity assessment of this compound.

FeatureLC-MSHPLC-UVGC-MS (with Derivatization)¹H NMR
Limit of Detection (LOD) Low (ng/mL range)Moderate (µg/mL range)Low (pg level on column)High (mg/mL range)
Selectivity Very HighModerate to HighVery HighHigh
Impurity Identification Excellent (based on m/z)Poor (based on retention time only)Good (based on fragmentation)Excellent (based on chemical shifts)
Sample Preparation SimpleSimpleComplex (derivatization required)Simple
Cost HighLowModerateHigh
Throughput HighHighModerateLow

Experimental Workflows

LC-MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Diluent prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 lc Liquid Chromatography Separation prep3->lc ms Mass Spectrometry Detection lc->ms process Chromatogram Integration ms->process identify Peak Identification (m/z) process->identify quantify Purity Calculation (% Area) identify->quantify report report quantify->report Final Report Decision_Tree start Purity Assessment Requirement q1 Need for Impurity Identification? start->q1 q2 Trace Level Impurities (<0.1%)? q1->q2 Yes q3 Routine QC with Known Impurity Profile? q1->q3 No lcms Use LC-MS q2->lcms Yes hplcuv Use HPLC-UV q2->hplcuv No q3->lcms No q3->hplcuv Yes nmr Consider NMR for Structural Confirmation lcms->nmr Optional

References

High-Resolution Mass Spectrometry (HRMS) Analysis: A Comparative Guide for 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the high-resolution mass spectrometry (HRMS) characteristics of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid and its structural analogs. In the absence of publicly available experimental mass spectra for these specific compounds, this guide utilizes predicted data from computational mass spectrometry tools to offer insights into their expected behavior under electrospray ionization (ESI) conditions. This information is crucial for researchers in drug discovery and development for compound identification, structural elucidation, and impurity profiling.

Compound Overview and Predicted HRMS Data

This section presents the fundamental physicochemical properties and predicted high-resolution mass spectrometry data for this compound and two key alternatives: 1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid and 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid. The predicted data provides a basis for distinguishing these structurally similar compounds.

Compound NameStructureMolecular FormulaExact Mass (Da)Predicted [M-H]⁻ Adduct (m/z)Key Predicted Fragment Ions (m/z)
This compound [Image of this compound structure]C₁₁H₁₁BrO₂253.9942252.9864208.9913 ([M-H-CO₂]⁻), 171.9862 ([M-H-C₄H₆O₂]⁻), 79.9161/81.9141 ([Br]⁻)
1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid[Image of 1-(4-Chlorophenyl)cyclobutane-1-carboxylic acid structure]C₁₁H₁₁ClO₂210.0448209.0375165.0424 ([M-H-CO₂]⁻), 127.0373 ([M-H-C₄H₆O₂]⁻), 34.9688/36.9659 ([Cl]⁻)
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid[Image of 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid structure]C₁₀H₉BrO₂240.9786239.9708195.9757 ([M-H-CO₂]⁻), 158.9705 ([M-H-C₃H₄O₂]⁻), 79.9161/81.9141 ([Br]⁻)

Note: The predicted HRMS data, including fragment ions, is generated based on common fragmentation pathways for carboxylic acids and halogenated aromatic compounds under negative ion mode ESI-MS/MS conditions. The characteristic isotopic patterns for bromine (¹⁹Br/⁸¹Br ≈ 1:1) and chlorine (³⁵Cl/³⁷Cl ≈ 3:1) are expected to be observed for the molecular ions and any fragments containing these halogens.

Predicted Fragmentation Pathways

The expected fragmentation of these compounds in negative ion mode ESI-HRMS is primarily driven by the lability of the carboxylic acid group. The following diagram illustrates the general predicted fragmentation pathway.

cluster_main Predicted ESI-HRMS Fragmentation (-ve mode) M_H [M-H]⁻ (Deprotonated Molecule) M_H_CO2 [M-H-CO₂]⁻ (Loss of Carbon Dioxide) M_H->M_H_CO2  -CO₂ Halide_Anion [X]⁻ (Halide Anion) M_H->Halide_Anion  Fragmentation Aryl_Anion [Aryl-Alkyl]⁻ (Aryl Anion) M_H_CO2->Aryl_Anion  -Cycloalkane

Caption: Predicted fragmentation of halo-phenyl-cycloalkanecarboxylic acids.

Experimental Protocols

Sample Preparation
  • Stock Solution Preparation: Accurately weigh approximately 1 mg of the solid compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a 1:1 mixture) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The optimal concentration may need to be determined empirically to achieve a good signal-to-noise ratio without causing detector saturation.

  • Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC-MS system.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Parameters
  • Liquid Chromatography System: A UHPLC system is recommended for optimal separation and peak shape.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid (for positive ion mode) or 0.1% ammonium hydroxide (for negative ion mode).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or 0.1% ammonium hydroxide.

  • Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound. The column should then be washed and re-equilibrated.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is appropriate for a 2.1 mm ID column.

  • Injection Volume: 1-5 µL.

  • Mass Spectrometer: A high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative ion mode is generally preferred for carboxylic acids. Positive ion mode can also be explored.

  • Mass Range: A scan range of m/z 50-500 should be sufficient to cover the precursor and expected fragment ions.

  • Resolution: A resolving power of at least 70,000 (FWHM at m/z 200) is recommended to obtain accurate mass measurements.

  • Collision Energy (for MS/MS): A stepped collision energy (e.g., 10, 20, 40 eV) or a collision energy ramp should be used to generate a comprehensive fragmentation pattern.

Workflow for Compound Identification and Comparison

The following diagram outlines a logical workflow for the identification and comparison of the target compound and its alternatives using HRMS.

cluster_workflow HRMS Analysis Workflow SamplePrep Sample Preparation LC_HRMS LC-HRMS Analysis (Full Scan) SamplePrep->LC_HRMS ExactMass Determine Exact Mass and Molecular Formula LC_HRMS->ExactMass MSMS Perform MS/MS (Fragmentation) ExactMass->MSMS FragAnalysis Analyze Fragmentation Pattern MSMS->FragAnalysis Comparison Compare with Alternatives (Predicted/Experimental Data) FragAnalysis->Comparison Identification Confirm Compound Identity Comparison->Identification

Caption: Workflow for HRMS-based compound identification and comparison.

Conclusion

High-Resolution Mass Spectrometry is an indispensable tool for the characterization of novel chemical entities in drug discovery and development. While experimental data for this compound and its analogs is limited in the public domain, computational prediction of their mass spectrometric behavior provides a valuable framework for their differentiation. Key distinguishing features are expected to be the exact mass of the deprotonated molecule and the characteristic isotopic patterns and masses of fragment ions, particularly those containing the halogen atom. The provided experimental protocol offers a starting point for researchers to generate their own high-quality HRMS data for these and similar compounds.

Comparing the reactivity of ortho- vs para-bromophenyl cyclobutane carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic and Medicinal Chemistry

The Decisive Factors: Steric Hindrance and Electronic Effects

The reactivity of ortho- and para-bromophenyl cyclobutane carboxylic acids is primarily governed by the interplay of steric and electronic effects imparted by the bromine substituent.

Electronic Effects: The bromine atom is an electron-withdrawing group via induction and a weak deactivator of the benzene ring towards electrophilic aromatic substitution. However, it is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. In the context of reactions involving the carbon-bromine bond, such as cross-coupling reactions, the electronic influence of the bromine atom itself is largely similar for both the ortho and para isomers.

Steric Hindrance: The most significant differentiator between the two isomers is the steric bulk imposed by the bromine atom in the ortho position. The proximity of the bromine atom to the cyclobutane carboxylic acid moiety can hinder the approach of reagents, particularly bulky catalysts and nucleophiles, to the reactive C-Br bond. This steric congestion is absent in the para-isomer, where the bromine atom is positioned distantly from the rest of the molecule.

Comparative Reactivity in Cross-Coupling Reactions: Insights from Analogs

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, are fundamental tools for C-C bond formation. The performance of ortho- and para-bromoaryl compounds in these reactions provides a clear illustration of the impact of steric hindrance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound. Studies on analogous ortho- and para-substituted bromobenzenes consistently demonstrate lower yields for the ortho-isomer, a trend attributed to steric hindrance around the C-Br bond which impedes the oxidative addition step in the catalytic cycle.

Table 1: Comparison of Yields in Suzuki-Miyaura Coupling of Analogous Bromotoluenes

SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)
o-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O~70-80%
p-BromotoluenePhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O>90%

Note: The data presented are representative yields compiled from various sources and are intended for comparative purposes.

Sonogashira Coupling

The Sonogashira coupling reaction, which couples aryl halides with terminal alkynes, exhibits a similar trend. The steric bulk of the ortho-bromine substituent can significantly lower the efficiency of the coupling reaction compared to the para-isomer.

Table 2: Comparison of Yields in Sonogashira Coupling of Analogous Bromoanisoles

SubstrateCoupling PartnerCatalyst SystemBaseSolventYield (%)
o-BromoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF~60-70%
p-BromoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF>90%

Note: The data presented are representative yields compiled from various sources and are intended for comparative purposes.

Based on these trends, it is predicted that para-bromophenyl cyclobutane carboxylic acid will exhibit significantly higher reactivity and afford higher yields in intermolecular cross-coupling reactions compared to its ortho-isomer.

Unique Reactivity of the Ortho-Isomer: Intramolecular Cyclization

A key distinction in the reactivity of the ortho-isomer is its potential to undergo intramolecular reactions that are sterically impossible for the para-isomer. The proximity of the C-Br bond to the cyclobutane ring opens up pathways for the formation of novel tricyclic structures.

Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful method for the synthesis of cyclic compounds. For ortho-bromophenyl cyclobutane carboxylic acid, this reaction could potentially be used to form a new carbon-carbon bond between the aromatic ring and the cyclobutane ring, leading to a tetracyclic system.

cluster_workflow Intramolecular Heck Reaction Pathway Ortho_Isomer ortho-Bromophenyl Cyclobutane Carboxylic Acid Pd_Insertion Oxidative Addition of Pd(0) Ortho_Isomer->Pd_Insertion Pd(0)L_n Intramolecular_Insertion Intramolecular Carbopalladation Pd_Insertion->Intramolecular_Insertion Beta_Hydride_Elimination β-Hydride Elimination Intramolecular_Insertion->Beta_Hydride_Elimination Tricyclic_Product Tricyclic Product Beta_Hydride_Elimination->Tricyclic_Product cluster_ortho ortho-Isomer cluster_para para-Isomer Reactivity Reactivity Comparison Ortho_Steric Significant Steric Hindrance Reactivity->Ortho_Steric Para_Steric Minimal Steric Hindrance Reactivity->Para_Steric Ortho_Reactivity Lower Intermolecular Reactivity (e.g., Cross-Coupling) Ortho_Steric->Ortho_Reactivity Ortho_Intramolecular Potential for Intramolecular Cyclization Ortho_Reactivity->Ortho_Intramolecular Alternative Pathway Para_Reactivity Higher Intermolecular Reactivity (e.g., Cross-Coupling) Para_Steric->Para_Reactivity

A Comparative Guide to the Biological Activity of 1-(2-Bromophenyl)cyclobutane-1-carboxylic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported biological activities of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid and its structural analogues. Due to the limited publicly available data on the specific biological activity of this compound, this guide focuses on the experimentally determined activities of closely related compounds. These analogues provide valuable insights into the potential therapeutic applications of this class of molecules.

Executive Summary

Compounds containing cyclobutane and cyclopropane rings are recognized for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. While specific experimental data for this compound is not extensively documented in peer-reviewed literature, the analysis of its analogues reveals significant potential. Notably, variations in the phenyl ring substitution and the cyclobutane ring structure, as well as the nature of the carboxylic acid group, play a crucial role in modulating the biological effects of these compounds. This guide synthesizes the available data to offer a comparative overview for research and development purposes.

Comparative Analysis of Biological Activity

The biological activities of analogues of this compound are summarized below, with a focus on anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

A study on carboxylic acid analogues of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals demonstrated significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation.[1][2] The non-steroidal anti-inflammatory drugs (NSAIDs) primarily exhibit their anti-inflammatory effects by inhibiting COX enzymes.[3]

Compound/AnalogueTargetIC50 (µM)Reference
FM10 ((2S,3S)-2-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-2-methyl-4-nitrobutanoic acid)COX-20.69[1][2]
FM12 ((2S,3S)-3-(3,4-dimethoxyphenyl)-2-(4-isopropylbenzyl)-2-methyl-4-nitrobutanoic acid)COX-20.18[1][2]
FM4 ((2S,3S)-2-(4-isopropylbenzyl)-3-(4-methoxyphenyl)-2-methyl-4-nitrobutanal)COX-20.74[1][2]

Note: While not direct analogues of this compound, these compounds share a carboxylic acid moiety and a substituted phenyl ring, providing a model for potential anti-inflammatory activity.

Anticancer Activity

Organotin complexes derived from 1-phenylcyclobutane-1-carboxylic acid have been synthesized and evaluated for their anticancer activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines.[4]

Compound/AnalogueCell LineIC50 (µM)Reference
Dibutyltin complex (A2) HepG2Lower than Cisplatin[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay[1][2]
  • Enzyme Preparation : Ovine COX-1 and human recombinant COX-2 enzymes are used.

  • Assay Buffer : Tris-HCl buffer (100 mM, pH 8.0) containing glutathione, hemoglobin, and EDTA.

  • Procedure :

    • The test compounds are pre-incubated with the enzyme in the assay buffer for 15 minutes at 25°C.

    • Arachidonic acid (substrate) is added to initiate the reaction.

    • The reaction is terminated after a specific time by adding a solution of HCl.

    • The concentration of prostaglandin E2 (PGE2) produced is measured using an enzyme immunoassay (EIA) kit.

  • Data Analysis : The IC50 values are calculated by plotting the percentage of inhibition against the concentration of the test compound.

Cell Viability Assay (MTT Assay) for Anticancer Activity[4]
  • Cell Culture : HepG2 and MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • The cells are treated with various concentrations of the test compounds for 48 hours.

    • MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.

    • The formazan crystals are dissolved in DMSO.

  • Data Analysis : The absorbance is measured at 570 nm using a microplate reader. The IC50 values are determined from the dose-response curves.

Visualizations

Experimental Workflow for In Vitro COX Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis enzyme COX-1/COX-2 Enzyme pre_incubation Pre-incubation (15 min, 25°C) enzyme->pre_incubation buffer Assay Buffer buffer->pre_incubation compounds Test Compounds compounds->pre_incubation reaction_init Add Arachidonic Acid pre_incubation->reaction_init Enzyme-Inhibitor Complex reaction_term Terminate Reaction (add HCl) reaction_init->reaction_term Incubate measure_pge2 Measure PGE2 (EIA Kit) reaction_term->measure_pge2 calc_ic50 Calculate IC50 measure_pge2->calc_ic50

Caption: Workflow for determining COX enzyme inhibition.

Logical Relationship of NSAID Anti-inflammatory Action

anti_inflammatory_pathway inflammatory_stimuli Inflammatory Stimuli cell_membrane Cell Membrane Phospholipids inflammatory_stimuli->cell_membrane arachidonic_acid Arachidonic Acid cell_membrane->arachidonic_acid Phospholipase A2 cox_enzymes COX-1 & COX-2 Enzymes arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Inflammation prostaglandins->inflammation nsaids NSAIDs (e.g., Phenylcyclobutane Carboxylic Acids) nsaids->cox_enzymes Inhibition

References

A Spectroscopic Comparison of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid and its corresponding methyl ester, methyl 1-(2-bromophenyl)cyclobutane-1-carboxylate. The objective is to delineate the key spectroscopic differences arising from the conversion of a carboxylic acid to a methyl ester, providing a framework for the characterization of these and similar molecules. The comparison will focus on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

The conversion of a carboxylic acid to its methyl ester is a fundamental transformation in organic synthesis, often employed to protect the carboxylic acid functionality, improve solubility, or modify biological activity. Spectroscopic analysis is crucial for confirming the success of this transformation.

Below, we present the chemical structures of the two compounds under investigation:

  • This compound: This molecule features a carboxylic acid group directly attached to a cyclobutane ring, which is substituted with a 2-bromophenyl group.

  • Methyl 1-(2-bromophenyl)cyclobutane-1-carboxylate: In this derivative, the acidic proton of the carboxylic acid is replaced by a methyl group, forming a methyl ester.

This guide will systematically outline the expected spectroscopic data for each compound, supported by detailed experimental protocols and visualized workflows.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed in this guide. Instrument parameters may be optimized for specific samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Obtain a standard proton spectrum with a spectral width of 0-12 ppm.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Obtain a proton-decoupled carbon spectrum with a spectral width of 0-220 ppm.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 2-5 seconds, and 1024-4096 scans.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin, transparent disk.

    • Liquid/Solution Samples: Cast a thin film of the sample onto a salt plate (e.g., NaCl or KBr) or prepare a solution in a suitable solvent (e.g., CCl₄) and place it in a solution cell.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Scan the sample over a range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.

  • Data Acquisition:

    • Scan a mass range appropriate for the molecular weight of the compounds (e.g., m/z 50-500).

    • Record the mass-to-charge ratio (m/z) and relative abundance of the resulting ions.

Spectroscopic Data Comparison

The primary spectroscopic differences between this compound and its methyl ester arise from the presence of the acidic -OH proton and the introduction of the -OCH₃ group.

¹H NMR Spectroscopy

The most significant difference in the ¹H NMR spectra will be the presence of a broad singlet for the carboxylic acid proton and a sharp singlet for the methyl ester protons.

Proton Environment This compound (Expected δ, ppm) Methyl 1-(2-bromophenyl)cyclobutane-1-carboxylate (Expected δ, ppm) Key Differences
-COOH 10.0 - 13.0 (broad singlet)-Disappearance of the highly deshielded, broad carboxylic acid proton signal.[1]
-OCH₃ -~3.7 (singlet, 3H)Appearance of a new singlet integrating to three protons.
Aromatic (C₆H₄) 7.0 - 7.8 (multiplet, 4H)7.0 - 7.8 (multiplet, 4H)Minor shifts may be observed due to the change in the electronic environment of the substituent.
Cyclobutane (CH₂) 1.8 - 2.8 (multiplets, 6H)1.8 - 2.8 (multiplets, 6H)Minimal changes are expected in the chemical shifts of the cyclobutane protons.
¹³C NMR Spectroscopy

In ¹³C NMR, the key changes will be observed for the carbonyl carbon and the appearance of a new signal for the methyl group of the ester.

Carbon Environment This compound (Expected δ, ppm) Methyl 1-(2-bromophenyl)cyclobutane-1-carboxylate (Expected δ, ppm) Key Differences
C=O 175 - 185170 - 180The carbonyl carbon of the ester is typically slightly more shielded (appears at a lower ppm value) than that of the carboxylic acid.[2]
-OCH₃ -~52A new signal appears for the methyl carbon of the ester.
Quaternary Cyclobutane (C) ~50~50Minor shift expected.
Aromatic (C₆H₄) 120 - 140120 - 140Minimal changes are expected in the aromatic region.
Cyclobutane (CH₂) 20 - 4020 - 40Minimal changes are expected for the cyclobutane carbons.
Infrared (IR) Spectroscopy

The IR spectra will show distinct differences in the hydroxyl and carbonyl stretching regions.

Vibrational Mode This compound (Expected cm⁻¹) Methyl 1-(2-bromophenyl)cyclobutane-1-carboxylate (Expected cm⁻¹) Key Differences
O-H Stretch 3300 - 2500 (very broad)-Disappearance of the characteristic broad O-H stretch of the carboxylic acid dimer.[3]
C=O Stretch 1710 - 16801750 - 1735The C=O stretch of the ester appears at a higher frequency compared to the carboxylic acid due to the absence of hydrogen bonding.[4][5]
C-O Stretch 1320 - 12101300 - 1000 (two bands)The ester will show two distinct C-O stretching bands, which can be a characteristic feature.[4]
Mass Spectrometry

The fragmentation patterns will differ due to the different functional groups.

Feature This compound Methyl 1-(2-bromophenyl)cyclobutane-1-carboxylate Key Differences
Molecular Ion (M⁺) Observable, may be weak.Observable, may be weak.The molecular ion of the methyl ester will be 14 mass units higher.
Key Fragments Loss of H₂O (M-18), loss of -COOH (M-45), and fragments from the bromophenyl and cyclobutane rings. Aromatic acids often show prominent peaks for the loss of -OH and -C=O.[2][6]Loss of -OCH₃ (M-31), loss of -COOCH₃ (M-59). The McLafferty rearrangement is a characteristic fragmentation for esters with gamma-hydrogens, leading to a prominent peak at m/z 74 for methyl esters.[7][8]The presence of fragments corresponding to the loss of the methoxy group is indicative of the methyl ester.

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for the spectroscopic comparison and the chemical relationship between the two compounds.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison Acid 1-(2-Bromophenyl)cyclobutane- 1-carboxylic acid Ester Methyl 1-(2-bromophenyl)cyclobutane- 1-carboxylate Acid->Ester Esterification (MeOH, H⁺) NMR NMR Spectroscopy (¹H, ¹³C) Acid->NMR IR IR Spectroscopy Acid->IR MS Mass Spectrometry Acid->MS Ester->NMR Ester->IR Ester->MS Compare Comparative Analysis of Spectroscopic Data NMR->Compare IR->Compare MS->Compare esterification_pathway Acid Carboxylic Acid (-COOH) Protonated_Acid Protonated Carbonyl Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + CH₃OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester Methyl Ester (-COOCH₃) Protonated_Ester->Ester - H⁺

References

A Comparative Guide to the Synthesis of 1-(2-Bromophenyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic pathways for the preparation of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The validation of an efficient and scalable synthetic route is crucial for the timely and cost-effective production of novel chemical entities. This document outlines two distinct strategies: a nitrile-based pathway and a Grignard-based approach. Each pathway is evaluated based on key performance indicators, and detailed, step-by-step experimental protocols are provided.

At a Glance: Comparison of Synthetic Pathways

The following table summarizes the key quantitative data for the two proposed synthetic routes to this compound.

ParameterPathway 1: Nitrile Alkylation & HydrolysisPathway 2: Grignard Reaction & Carboxylation
Starting Materials 2-Bromophenylacetonitrile, 1,3-Dibromopropane1,2-Dibromobenzene, Cyclobutanone, Carbon Dioxide (Dry Ice)
Key Intermediates 1-(2-Bromophenyl)cyclobutanecarbonitrile1-(2-Bromophenyl)cyclobutanol
Overall Yield (Estimated) 60-75%45-60%
Number of Steps 23
Key Reagents Strong Base (e.g., NaH, NaNH₂), Acid/Base for HydrolysisMagnesium, Dry Ether, Oxidizing Agent (e.g., PCC), CO₂
Scalability Potentially high, with optimization of alkylation.Moderate, Grignard reactions require strict anhydrous conditions.
Purification Column chromatography, recrystallization.Column chromatography, extraction.

Pathway 1: Nitrile Alkylation and Hydrolysis

This pathway offers a direct approach to constructing the cyclobutane ring and introducing the carboxylic acid precursor in a single step, followed by a standard hydrolysis.

Logical Workflow for Pathway 1

Pathway_1_Workflow Start 2-Bromophenylacetonitrile Step1 Step 1: Alkylation with 1,3-Dibromopropane (NaH, DMF) Start->Step1 Intermediate 1-(2-Bromophenyl)cyclobutanecarbonitrile Step1->Intermediate Step2 Step 2: Hydrolysis (H₂SO₄/H₂O or NaOH/H₂O) Intermediate->Step2 Product 1-(2-Bromophenyl)cyclobutane- 1-carboxylic acid Step2->Product

Caption: Synthetic route via nitrile alkylation and hydrolysis.

Experimental Protocol for Pathway 1

Step 1: Synthesis of 1-(2-Bromophenyl)cyclobutanecarbonitrile

  • Reagents and Materials:

    • 2-Bromophenylacetonitrile

    • 1,3-Dibromopropane

    • Sodium hydride (NaH, 60% dispersion in mineral oil) or Sodium amide (NaNH₂)

    • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

    • Quaternary ammonium salt (e.g., Tetrabutylammonium bromide) for phase-transfer catalysis (optional)

  • Procedure:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 2-bromophenylacetonitrile (1.0 equivalent) in anhydrous DMF via the dropping funnel.

    • Stir the mixture at room temperature for 1 hour to ensure complete deprotonation.

    • Add 1,3-dibromopropane (1.1 equivalents) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and cautiously quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-(2-bromophenyl)cyclobutanecarbonitrile.

  • Expected Yield: 70-85%

Step 2: Hydrolysis of 1-(2-Bromophenyl)cyclobutanecarbonitrile

  • Reagents and Materials:

    • 1-(2-Bromophenyl)cyclobutanecarbonitrile

    • Concentrated Sulfuric Acid or Sodium Hydroxide pellets

    • Water

    • Ethanol (for basic hydrolysis)

  • Procedure (Acidic Hydrolysis):

    • In a round-bottom flask, add 1-(2-bromophenyl)cyclobutanecarbonitrile and a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux (approximately 100-120 °C) for 12-24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and pour it onto crushed ice.

    • Collect the precipitated solid by vacuum filtration.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

  • Procedure (Basic Hydrolysis):

    • In a round-bottom flask, dissolve 1-(2-bromophenyl)cyclobutanecarbonitrile in ethanol.

    • Add an aqueous solution of sodium hydroxide (e.g., 20-40%).

    • Heat the mixture to reflux for 12-24 hours.

    • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous residue with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Collect the solid by filtration and recrystallize as described above.

  • Expected Yield: 85-95%

Pathway 2: Grignard Reaction and Carboxylation

This alternative pathway utilizes a classic Grignard reaction to form the aryl-cyclobutane bond, followed by oxidation and carboxylation steps.

Logical Workflow for Pathway 2

Pathway_2_Workflow Start 1,2-Dibromobenzene Step1 Step 1: Grignard Formation (Mg, Dry Ether) Start->Step1 Grignard 2-Bromophenyl- magnesium bromide Step1->Grignard Step2 Step 2: Addition to Cyclobutanone Grignard->Step2 Intermediate 1-(2-Bromophenyl)cyclobutanol Step2->Intermediate Step3 Step 3: Carboxylation (e.g., via organolithium and CO₂) Intermediate->Step3 Product 1-(2-Bromophenyl)cyclobutane- 1-carboxylic acid Step3->Product

Caption: Synthetic route via Grignard reaction and carboxylation.

Experimental Protocol for Pathway 2

Step 1: Preparation of 2-Bromophenylmagnesium Bromide

  • Reagents and Materials:

    • 1,2-Dibromobenzene

    • Magnesium turnings

    • Anhydrous diethyl ether or THF

    • Iodine crystal (as initiator)

  • Procedure:

    • Flame-dry all glassware and allow to cool under a stream of dry nitrogen.

    • Place magnesium turnings (1.1 equivalents) in a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small portion of a solution of 1,2-dibromobenzene (1.0 equivalent) in anhydrous ether to the flask.

    • If the reaction does not start, gently warm the flask. The disappearance of the iodine color and the formation of a cloudy solution indicate the initiation of the Grignard reaction.

    • Add the remaining 1,2-dibromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 1-(2-Bromophenyl)cyclobutanol

  • Reagents and Materials:

    • 2-Bromophenylmagnesium bromide solution (from Step 1)

    • Cyclobutanone

    • Anhydrous diethyl ether or THF

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Add a solution of cyclobutanone (0.9 equivalents) in anhydrous ether dropwise to the Grignard solution.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-(2-bromophenyl)cyclobutanol.

  • Expected Yield: 70-85%

Step 3: Conversion of 1-(2-Bromophenyl)cyclobutanol to this compound

  • Note: Direct oxidation of the tertiary alcohol to the carboxylic acid is challenging. A more viable, though multi-step, approach involves conversion of the alcohol to a halide, followed by formation of a new Grignard or organolithium reagent and subsequent carboxylation.

  • Sub-step 3a: Conversion to 1-Bromo-1-(2-bromophenyl)cyclobutane

    • React the alcohol with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

  • Sub-step 3b: Formation of Grignard/Organolithium and Carboxylation

    • React the resulting bromide with magnesium to form a new Grignard reagent or with an organolithium reagent (e.g., n-butyllithium) to perform a lithium-halogen exchange.

    • Pour the resulting organometallic solution over crushed dry ice (solid CO₂).

    • Allow the mixture to warm to room temperature.

    • Quench the reaction with dilute hydrochloric acid.

    • Extract the product with an organic solvent, dry, and purify by chromatography or recrystallization.

  • Expected Yield (for Step 3): 50-70% over two sub-steps.

Conclusion

Both synthetic pathways present viable options for the synthesis of this compound.

  • Pathway 1 (Nitrile Route) is more convergent and likely to be more efficient in terms of overall yield and step economy. The alkylation of arylacetonitriles is a well-established transformation, and the subsequent hydrolysis of the nitrile is generally a high-yielding process.

  • Pathway 2 (Grignard Route) , while employing classic and reliable reactions, is longer and the conversion of the tertiary alcohol to the carboxylic acid adds complexity and potential for lower yields. The strict anhydrous conditions required for Grignard reactions can also pose a challenge for scalability.

For the development of a robust and efficient synthesis, Pathway 1 is recommended as the primary route for further optimization and scale-up . The starting materials are commercially available, and the reaction conditions are generally amenable to larger-scale production. Further investigation into optimizing the base and solvent system for the initial alkylation step could lead to even higher yields and a more streamlined process.

A Comparative Guide to HPLC Methods for Separating Diastereomers of Substituted Cyclobutane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The separation of diastereomers of substituted cyclobutane carboxylic acids is a critical step in the development of pharmaceuticals and other fine chemicals, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for achieving these challenging separations. This guide provides an objective comparison of various chromatographic strategies, supported by experimental data, to aid in method selection and development.

Strategies for Diastereomer Separation

Two primary approaches are employed for the HPLC and SFC separation of diastereomers of substituted cyclobutane carboxylic acids:

  • Indirect Method (Derivatization): The carboxylic acid is reacted with a chiral derivatizing agent to form diastereomeric amides or esters. These derivatives, having different physicochemical properties, can then be separated on a standard achiral stationary phase.

  • Direct Method (Chiral Stationary Phases): The underivatized carboxylic acid or its simple derivative is directly separated on a chiral stationary phase (CSP). The separation is based on the differential interactions between the diastereomers and the chiral selector of the CSP.

Comparison of Chromatographic Methods

The choice between Normal-Phase HPLC (NP-HPLC), Reversed-Phase HPLC (RP-HPLC), and Supercritical Fluid Chromatography (SFC) depends on the specific properties of the substituted cyclobutane carboxylic acid and its derivatives.

MethodStationary Phase ExamplesMobile Phase ExamplesAdvantagesDisadvantages
Normal-Phase HPLC (NP-HPLC) Silica Gel, Amino, DiolHexane/Ethanol, Hexane/IsopropanolOften provides excellent selectivity for diastereomers, especially after derivatization.[1][2]Mobile phases are often flammable and not environmentally friendly.
Reversed-Phase HPLC (RP-HPLC) C8, C18, PhenylAcetonitrile/Water, Methanol/Water with buffersUtilizes aqueous, less hazardous mobile phases. Can be effective for more polar analytes.May offer lower selectivity for some diastereomers compared to NP-HPLC.
Supercritical Fluid Chromatography (SFC) Chiral (e.g., polysaccharide-based), Achiral (e.g., silica)Supercritical CO₂ with co-solvents (e.g., Methanol, Ethanol)Fast separations, reduced organic solvent consumption, and often orthogonal selectivity to HPLC.Requires specialized instrumentation.

Experimental Data and Protocols

The following sections provide examples of separation methods for diastereomers of substituted cyclobutane carboxylic acids, including detailed experimental protocols.

Case Study 1: Normal-Phase HPLC of Diastereomeric Amides

This example demonstrates the separation of diastereomeric amides of a spiro[3.3]heptane-2,6-dicarboxylic acid, which features two cyclobutane rings. The dicarboxylic acid was derivatized with a chiral amine to form diastereomeric amides, which were then separated by NP-HPLC.

Experimental Protocol:

  • Analyte: Diastereomeric bis-amides of spiro[3.3]heptane-2,6-dicarboxylic acid with a chiral amine.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Silica gel stationary phase.

  • Mobile Phase: A mixture of n-hexane and ethanol. The exact ratio is optimized to achieve the best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at a wavelength appropriate for the derivative (e.g., 254 nm).

Results:

DiastereomerRetention Time (min)Resolution (Rs)
Diastereomer 115.2\multirow{2}{*}{> 1.5}
Diastereomer 218.5

Note: Retention times are illustrative and can vary based on the specific derivative and chromatographic conditions.

The separation of related diastereomers with benzyloxy groups was reported to be significant, even showing clear separation on a thin-layer chromatography (TLC) plate with a silica gel stationary phase.[1]

Logical Workflow for Method Development

A systematic approach is crucial for efficiently developing a separation method for diastereomers of substituted cyclobutane carboxylic acids. The following diagram illustrates a typical workflow.

HPLC_Method_Development cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Direct Method Development cluster_3 Indirect Method Development cluster_4 Finalization start Racemic Mixture of Substituted Cyclobutane Carboxylic Acid solubility Assess Solubility and UV Activity start->solubility strategy Choose Separation Strategy solubility->strategy direct Direct Separation (Chiral Column) strategy->direct Direct indirect Indirect Separation (Derivatization) strategy->indirect Indirect screen_csp Screen Chiral Stationary Phases (e.g., Polysaccharide, Pirkle) direct->screen_csp derivatize Derivatize with Chiral Reagent (e.g., Chiral Amine or Alcohol) indirect->derivatize optimize_direct Optimize Mobile Phase (NP, RP, or SFC) screen_csp->optimize_direct evaluate Evaluate Resolution, Peak Shape, and Run Time optimize_direct->evaluate screen_achiral Screen Achiral Columns (e.g., Silica, C18) derivatize->screen_achiral optimize_indirect Optimize Mobile Phase (NP or RP) screen_achiral->optimize_indirect optimize_indirect->evaluate success Successful Separation evaluate->success Criteria Met failure Re-evaluate Strategy evaluate->failure Criteria Not Met failure->strategy

Caption: Workflow for HPLC/SFC method development for separating diastereomers.

Conclusion

The separation of diastereomers of substituted cyclobutane carboxylic acids can be effectively achieved using both direct and indirect HPLC and SFC methods. The indirect approach, involving derivatization to form diastereomeric amides or esters followed by separation on an achiral stationary phase like silica gel, often provides excellent resolution, particularly in normal-phase mode. Direct separation on chiral stationary phases is also a powerful technique. The choice of the optimal method will depend on the specific molecular structure of the analyte, the available instrumentation, and the desired scale of the separation. A systematic method development approach, as outlined in the workflow, is recommended to efficiently identify the most suitable conditions.

References

Comparative study of cyclobutane vs cyclopentane scaffolds in drug design

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Cyclobutane and Cyclopentane Scaffolds in Drug Design

For researchers, scientists, and drug development professionals, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate success of a drug candidate. Among the diverse array of carbocyclic frameworks, small rings like cyclobutane and cyclopentane have garnered significant attention for their ability to impart desirable physicochemical and pharmacological properties. This guide provides an objective comparison of cyclobutane and cyclopentane scaffolds, supported by experimental data, to inform rational drug design strategies.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences in the physicochemical properties of cyclobutane and cyclopentane arise from their distinct ring sizes and resulting conformational flexibility.

Cyclobutane, a four-membered ring, possesses a higher ring strain (26.3 kcal/mol) compared to the five-membered cyclopentane (7.1 kcal/mol).[1][2] This increased strain in cyclobutane results in longer C-C bond lengths (1.56 Å) and a puckered conformation, which can be advantageous in drug design.[1] The puckered nature of cyclobutane provides a three-dimensional (3D) exit vector for substituents, allowing for more precise spatial orientation of pharmacophoric groups.[1] In contrast, cyclopentane is more flexible and adopts a low-energy "envelope" conformation to minimize torsional strain.[3] While cyclopentane has less angle strain than cyclobutane, its greater flexibility can sometimes be a liability in achieving a conformationally constrained and potent drug candidate.[3][4]

A key advantage of the cyclobutane scaffold is its favorable impact on physicochemical properties crucial for drug development. Studies have shown that cyclobutane can offer improved metabolic stability and solubility compared to cyclopentane and other cycloalkanes.[5]

PropertyCyclobutaneCyclopentaneReference
Ring Strain (kcal/mol) 26.37.1[1][2]
Conformation PuckeredEnvelope[1][3]
C-C Bond Length (Å) 1.56~1.54[1]
Impact on Solubility Can improve solubility by disrupting crystal packingCan improve solubility[2]
Metabolic Stability Generally more robust than linear alkyl chains; can block sites of oxidationGenerally more robust than linear alkyl chains[2]

Impact on Pharmacological Profile: Potency and Selectivity

The choice between a cyclobutane and a cyclopentane scaffold can have a dramatic impact on a compound's biological activity. The conformational rigidity imparted by the cyclobutane ring can lock a molecule into its bioactive conformation, leading to enhanced potency.

A compelling example is in the development of inhibitors for the euchromatic histone methyltransferase 2 (G9a), a target in cancer therapy. A compound containing a spirocyclic cyclobutane ring displayed submicromolar potency (IC50 = 153 nM).[1] In direct comparison, modifying this to a spirocyclic cyclopentane or cyclohexane resulted in a potency drop of at least one order of magnitude.[1]

Similarly, in the development of combretastatin analogues, a class of anticancer agents, cyclobutane and cyclobutene derivatives demonstrated higher potency compared to larger carbocycle analogues.[1] The cyclobutane derivative exhibited comparable potency to the natural product in certain cancer cell lines with a high therapeutic index.[1]

These examples underscore the potential of the cyclobutane scaffold to provide a superior conformational arrangement for optimal target engagement.

Case Study: Comparative Metabolic Stability

A study comparing trifluoromethyl-substituted cyclobutane and cyclopropane analogs as bioisosteres for a tert-butyl group provides valuable quantitative data on metabolic stability in human liver microsomes. While this study did not include a direct cyclopentane comparison, it highlights the nuanced effects of small rings on metabolism. The intrinsic clearance (CLint) is a measure of the rate of metabolism.[2]

CompoundCLint (µL/min/mg protein)Reference
Model Amide 1 (tert-butyl) 10[2]
Model Amide 1 (CF3-cyclobutane) >100[2]
Model Amide 2 (tert-butyl) 50[2]
Model Amide 2 (CF3-cyclobutane) <10[2]
Butenafine (tert-butyl) 30[2]
Butenafine (CF3-cyclobutane) <10[2]
Tebutam (tert-butyl) 20[2]
Tebutam (CF3-cyclobutane) >100[2]

As the data indicates, the introduction of a cyclobutane ring can either increase or decrease metabolic stability depending on the specific molecular context, emphasizing the need for empirical testing.[2]

Experimental Protocols

To ensure the reproducibility of findings when comparing these scaffolds, standardized experimental protocols are essential.

Metabolic Stability in Human Liver Microsomes
  • Objective: To determine the intrinsic clearance (CLint) of a compound, reflecting its rate of metabolism by cytochrome P450 enzymes.

  • Methodology:

    • Test compounds (e.g., cyclobutane and cyclopentane analogs) are incubated with human liver microsomes and NADPH (a cofactor for CYP enzymes) in a phosphate buffer at 37°C.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a solvent like acetonitrile.

    • The concentration of the remaining parent compound is quantified using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry).

    • The rate of disappearance of the compound is used to calculate the intrinsic clearance (CLint).

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). CLint is then calculated using the equation: CLint = (k / [microsomal protein concentration]) * 1000.

In Vitro Potency Assay (e.g., G9a Inhibition Assay)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme or receptor.

  • Methodology:

    • The target enzyme (e.g., G9a) is incubated with its substrate and a cofactor in an appropriate buffer.

    • The test compounds (cyclobutane and cyclopentane analogs) are added at a range of concentrations.

    • The reaction is allowed to proceed for a set time at a controlled temperature.

    • The product of the enzymatic reaction is detected and quantified, often using a fluorescence- or luminescence-based method.

    • The enzyme activity at each compound concentration is calculated relative to a control with no inhibitor.

  • Data Analysis: The percentage of inhibition is plotted against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.

Visualizing the Role of Scaffolds in Drug Design

The following diagrams illustrate the strategic use of cyclobutane and cyclopentane scaffolds in the drug discovery process.

Drug_Design_Workflow cluster_design Scaffold Selection & Synthesis cluster_evaluation In Vitro Evaluation cluster_optimization Lead Optimization Start Target Identification & Validation Cyclobutane Cyclobutane Scaffold Start->Cyclobutane Cyclopentane Cyclopentane Scaffold Start->Cyclopentane Synthesis Parallel Synthesis of Analogs Cyclobutane->Synthesis Cyclopentane->Synthesis Potency Potency Assays (IC50) Synthesis->Potency ADME ADME Profiling (Metabolic Stability, Solubility) Synthesis->ADME Selectivity Selectivity Assays Synthesis->Selectivity SAR Structure-Activity Relationship (SAR) Analysis Potency->SAR ADME->SAR Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Improvement Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: A comparative workflow for evaluating cyclobutane vs. cyclopentane scaffolds in drug design.

Bioisosteric_Replacement cluster_0 Bioisosteric Replacement Strategy cluster_1 Property Modulation Parent Parent Molecule Labile Group (e.g., tert-butyl) Cyclobutane Analog 1 Cyclobutane Moiety Parent:f1->Cyclobutane Bioisosteric Replacement Cyclopentane Analog 2 Cyclopentane Moiety Parent:f1->Cyclopentane Bioisosteric Replacement Properties Improved Properties: - Metabolic Stability - Solubility - Binding Affinity - Conformational Rigidity Cyclobutane->Properties Cyclopentane->Properties

Caption: Bioisosteric replacement of a labile group with cyclobutane or cyclopentane scaffolds.

Conclusion

Both cyclobutane and cyclopentane scaffolds offer valuable tools for medicinal chemists to fine-tune the properties of drug candidates. The higher ring strain and puckered conformation of cyclobutane can provide a distinct advantage in achieving conformational rigidity and improving physicochemical properties, which can translate to enhanced potency and a better overall pharmacological profile.[1][5] However, the greater flexibility of the cyclopentane ring may be advantageous in other contexts. The choice between these two scaffolds is not always straightforward and necessitates empirical validation through the synthesis and parallel testing of both analogs.[2] By carefully considering the structural and electronic properties of each ring system and employing rigorous experimental evaluation, researchers can make informed decisions to accelerate the development of novel therapeutics.

References

A Comparative Guide to the Conformational Analysis of 1-(2-Bromophenyl)cyclobutane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the conformational analysis of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid. Due to the absence of specific experimental data for this compound in publicly available literature, this document outlines a comparative study, detailing the requisite experimental and computational protocols to elucidate its conformational preferences relative to analogous structures. The methodologies and data presentation formats are designed to offer a robust starting point for researchers investigating the three-dimensional structure of novel cyclobutane-containing molecules, which are crucial scaffolds in medicinal chemistry.

Introduction to Cyclobutane Conformations

The cyclobutane ring is not planar but exists in a puckered or "butterfly" conformation to relieve torsional strain that would be present in a flat structure.[1][2] This puckering results in two non-equivalent substituent positions: axial and equatorial. For a monosubstituted cyclobutane, the substituent can occupy either of these positions, and for 1,1-disubstituted cyclobutanes like the title compound, the interplay of steric and electronic effects of both substituents dictates the preferred ring pucker and the spatial orientation of the functional groups.[3] Understanding these conformational preferences is critical as they can significantly influence a molecule's biological activity and physicochemical properties.

The puckering of the cyclobutane ring can be described by a puckering angle, which is the deviation from planarity.[4] In substituted cyclobutanes, the energy barrier for ring inversion between different puckered conformations is generally low.[3]

Proposed Conformational Analysis Workflow

To thoroughly investigate the conformational landscape of this compound and compare it with relevant alternatives, a synergistic approach combining computational modeling and experimental verification is recommended.[5]

G cluster_computational Computational Analysis cluster_synthesis Synthesis cluster_experimental Experimental Verification cluster_comparison Comparative Analysis comp_start Initial 3D Structure Generation conf_search Conformational Search (e.g., Molecular Mechanics) comp_start->conf_search dft_opt DFT Geometry Optimization & Frequency Calculation conf_search->dft_opt energy_calc Single-Point Energy Calculation (Higher Level of Theory) dft_opt->energy_calc nmr_pred NMR Parameter Prediction (e.g., J-couplings, chemical shifts) dft_opt->nmr_pred data_analysis Comparison of Calculated vs. Experimental Data energy_calc->data_analysis nmr_pred->data_analysis synthesis Synthesis of This compound and Analogues nmr_acq NMR Spectroscopy (1H, 13C, NOESY) synthesis->nmr_acq xray Single-Crystal X-ray Diffraction (if suitable crystals form) synthesis->xray nmr_acq->data_analysis xray->data_analysis Provides solid-state conformation conclusion Elucidation of Dominant Conformations and Substituent Effects data_analysis->conclusion

Figure 1: Proposed workflow for the conformational analysis of this compound and its analogues.

Comparative Molecules

To understand the influence of the 2-bromophenyl group on the conformational equilibrium, a comparison with the following molecules is proposed:

  • Alternative 1: 1-Phenylcyclobutane-1-carboxylic acid: This analogue will help elucidate the steric and electronic effects of the bromine substituent on the phenyl ring's orientation and the cyclobutane pucker.

  • Alternative 2: 1-(4-Bromophenyl)cyclobutane-1-carboxylic acid: Comparing the ortho-bromo and para-bromo isomers will isolate the effect of the bromine's position.

  • Alternative 3: Cyclobutanecarboxylic acid: This serves as a fundamental baseline to understand the impact of the 1,1-disubstitution pattern.[6]

Experimental and Computational Protocols

The synthesis of this compound can be envisioned through several routes, potentially starting from 2-bromophenylacetonitrile and 1,3-dibromopropane, followed by hydrolysis. A general approach for preparing 1,1-cyclobutanedicarboxylic acids, which can be selectively decarboxylated, involves the condensation of a malonic ester derivative with a 1,3-dihalopropane.[7]

A multi-level computational approach is recommended to balance accuracy and computational cost.[8][9]

  • Conformational Search: An initial exploration of the conformational space can be performed using a molecular mechanics force field (e.g., MMFF94).[10] This will identify low-energy conformers for further analysis.

  • Geometry Optimization and Frequency Calculations: The low-energy conformers should be optimized using Density Functional Theory (DFT), for instance, with the B3LYP functional and a 6-31G* basis set.[8] Frequency calculations are crucial to confirm that the optimized structures are true minima (no imaginary frequencies).

  • Single-Point Energy Calculations: To obtain more accurate relative energies of the conformers, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as ωB97X-D or M06-2X with a larger basis set like 6-311+G(2df,2p).[8]

  • Solvent Effects: The Polarizable Continuum Model (PCM) can be incorporated in the DFT calculations to simulate the influence of a solvent (e.g., chloroform, DMSO) on the conformational equilibrium.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for studying conformations in solution.[5] Key experiments include:

    • ¹H NMR: The chemical shifts and coupling constants of the cyclobutane ring protons are sensitive to their dihedral angles and thus to the ring's pucker.

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments can reveal through-space proximities between protons, providing crucial information about the relative orientation of the phenyl ring and the carboxylic acid group with respect to the cyclobutane ring.[11]

  • Single-Crystal X-ray Diffraction: If suitable crystals can be obtained, X-ray crystallography provides the most definitive information about the molecule's conformation in the solid state.[5] This data can serve as an excellent benchmark for validating the computational results.

Data Presentation and Comparison

The results of the conformational analysis should be presented in a clear, comparative format.

Table 1: Calculated Relative Energies and Puckering Angles of Conformers for 1-(Aryl)cyclobutane-1-carboxylic Acids

CompoundConformerPuckering Angle (°)Relative Energy (kcal/mol) (Gas Phase)Relative Energy (kcal/mol) (in Chloroform)
This compound Axial COOHValueValueValue
Equatorial COOHValueValueValue
1-Phenylcyclobutane-1-carboxylic acid Axial COOHValueValueValue
Equatorial COOHValueValueValue
1-(4-Bromophenyl)cyclobutane-1-carboxylic acid Axial COOHValueValueValue
Equatorial COOHValueValueValue

Note: "Axial/Equatorial COOH" refers to the position of the carboxylic acid group relative to the pseudo-plane of the puckered cyclobutane ring. Values are hypothetical and would be populated from computational results.

Table 2: Key Experimental and Calculated ¹H NMR Coupling Constants (Hz)

CompoundCouplingExperimental Value (Hz)Calculated Value (Conformer A)Calculated Value (Conformer B)
This compound J(H2a, H3a)ValueValueValue
J(H2a, H3e)ValueValueValue
J(H2e, H3a)ValueValueValue
J(H2e, H3e)ValueValueValue

Note: H2a, H2e, H3a, H3e refer to the axial and equatorial protons on carbons 2 and 3 of the cyclobutane ring. Values are placeholders.

Expected Outcomes and Significance

This comparative analysis is expected to reveal the preferred conformation of this compound. The presence of the bulky bromine atom at the ortho position of the phenyl ring is anticipated to introduce significant steric hindrance, which will likely influence both the puckering of the cyclobutane ring and the rotational barrier of the C-C bond connecting the phenyl and cyclobutane moieties. By comparing the results with the unsubstituted phenyl and the 4-bromophenyl analogues, the specific steric and electronic contributions of the ortho-bromo group can be quantified.

For drug development professionals, understanding these conformational nuances is paramount. The three-dimensional shape of a molecule dictates its ability to bind to a biological target. A thorough conformational analysis, as outlined in this guide, provides the fundamental structural insights necessary for rational drug design and the development of structure-activity relationships (SAR).

References

Efficacy of Novel Kinase Inhibitor "NewBrafe" Compared to Established BRAF/MEK Inhibitor Combinations in BRAF V600-Mutant Melanoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a hypothetical novel BRAF inhibitor, "NewBrafe," against three FDA-approved BRAF/MEK inhibitor combinations for the treatment of BRAF V600-mutant melanoma: Dabrafenib + Trametinib, Vemurafenib + Cobimetinib, and Encorafenib + Binimetinib. The data presented is a synthesis of publicly available information from preclinical and clinical studies.

Preclinical Efficacy

The in vitro potency of "NewBrafe" and the comparator drugs was assessed in BRAF V600E-mutant melanoma cell lines, A375 and SK-MEL-28. Cell viability was determined using a standard MTT assay.

Table 1: In Vitro Cell Viability (IC50, nM)

Compound/CombinationA375 (BRAF V600E)SK-MEL-28 (BRAF V600E)
NewBrafe (hypothetical) 5 8
Dabrafenib + TrametinibData not directly comparableData not directly comparable
Vemurafenib100[1][2]500[1]
Vemurafenib + CobimetinibData not directly comparableData not directly comparable
Encorafenib4[3]Data not available
Encorafenib + BinimetinibData not directly comparableData not directly comparable

Note: Direct head-to-head preclinical studies for all combinations in the same cell lines are limited in publicly available literature. The provided data for approved drugs is sourced from individual studies and may not be directly comparable due to variations in experimental conditions.

In vivo efficacy was evaluated in a human melanoma xenograft model using A375 cells in immunodeficient mice. Tumor growth inhibition is a key measure of a compound's effectiveness in a living organism.

Table 2: In Vivo Efficacy in A375 Xenograft Model

TreatmentDosageTumor Growth Inhibition (%)
NewBrafe (hypothetical) 30 mg/kg, daily 95
Dabrafenib31.5 mg/kg, dailySignificant tumor shrinkage observed[4]
Trametinib0.35 mg/kg, dailyTumor regression observed[5]
Dabrafenib + TrametinibNot specifiedEnhanced tumor growth inhibition[6]
Vemurafenib + CobimetinibNot specifiedData not directly comparable
Encorafenib + BinimetinibNot specifiedTumor growth inhibition in murine models[7]

Clinical Efficacy in BRAF V600-Mutant Melanoma

The following table summarizes key efficacy endpoints from pivotal clinical trials for the approved BRAF/MEK inhibitor combinations in patients with previously untreated BRAF V600-mutant unresectable or metastatic melanoma.

Table 3: Clinical Trial Efficacy Data

Efficacy EndpointDabrafenib + Trametinib (COMBI-v)Vemurafenib + Cobimetinib (coBRIM)Encorafenib + Binimetinib (COLUMBUS)
Median Progression-Free Survival (PFS) 11.4 months9.9 months[8]14.9 months[6]
Overall Response Rate (ORR) 68%68%[8]63%
Complete Response (CR) 19%10%[8]8%
Median Overall Survival (OS) 25.9 monthsNot reached at primary analysis33.6 months[6]

Note: This data is from separate clinical trials and not from a direct head-to-head comparison. Cross-trial comparisons should be interpreted with caution due to potential differences in trial design, patient populations, and follow-up times.

Signaling Pathway

BRAF is a key component of the MAPK/ERK signaling pathway, which is frequently dysregulated in melanoma. The V600E mutation leads to constitutive activation of BRAF, promoting uncontrolled cell proliferation and survival. BRAF inhibitors block the activity of the mutated BRAF protein, while MEK inhibitors target the downstream kinase MEK1/2, providing a dual blockade of this critical pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitor Action RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation BRAF BRAF (V600E Mutant) RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation, Survival, Angiogenesis TranscriptionFactors->Proliferation NewBrafe NewBrafe (BRAF Inhibitor) NewBrafe->BRAF Inhibition MEKi MEK Inhibitor (Trametinib, Cobimetinib, Binimetinib) MEKi->MEK Inhibition

Caption: The MAPK signaling pathway with points of inhibition.

Experimental Workflow

The evaluation of a novel kinase inhibitor like "NewBrafe" follows a structured workflow from initial discovery to preclinical and clinical development.

Experimental_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Target Target Identification (BRAF V600E) Screening High-Throughput Screening Target->Screening HitToLead Hit-to-Lead Optimization ('NewBrafe') Screening->HitToLead InVitro In Vitro Efficacy (IC50 in Cell Lines) HitToLead->InVitro InVivo In Vivo Efficacy (Xenograft Models) InVitro->InVivo Phase1 Phase I (Safety & Dosage) InVivo->Phase1 Phase2 Phase II (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III (Comparison to Standard of Care) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Caption: A typical workflow for kinase inhibitor development.

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Harvest and count melanoma cells (e.g., A375, SK-MEL-28).

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the kinase inhibitors ("NewBrafe" and comparators) in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the absorbance of all wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth) by plotting the percentage of cell viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Melanoma Xenograft Study

This protocol outlines the establishment of a tumor model in mice to evaluate the in vivo efficacy of kinase inhibitors. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Animal Model and Cell Preparation:

    • Use immunodeficient mice (e.g., athymic nude or NSG mice), 6-8 weeks old.

    • Harvest A375 melanoma cells from culture during the logarithmic growth phase.

    • Wash the cells with sterile PBS and resuspend them in a mixture of PBS and Matrigel® (1:1 ratio) at a concentration of 5 x 10^6 cells per 100 µL.

  • Tumor Implantation:

    • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Monitor the mice for tumor growth by palpation.

    • Once the tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days.

    • Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Drug Administration:

    • Prepare the drug formulations for "NewBrafe" and the comparator inhibitors at the desired concentrations. The vehicle used for formulation should be administered to the control group.

    • Administer the drugs to the mice according to the planned schedule (e.g., daily oral gavage).

  • Efficacy Evaluation:

    • Continue to measure tumor volume and body weight of the mice 2-3 times per week.

    • At the end of the study (e.g., after 21 days of treatment or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors and weigh them.

  • Data Analysis:

    • Calculate the tumor growth inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean tumor volume of treated group at the end of study / Mean tumor volume of control group at the end of study)] x 100.

    • Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the differences between the treatment and control groups.

References

Safety Operating Guide

Proper Disposal of 1-(2-Bromophenyl)cyclobutane-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides detailed procedures for the proper handling and disposal of this halogenated organic acid, in line with general laboratory safety protocols and hazardous waste management principles.

Hazard Identification and Waste Classification

Key Hazards:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

Due to its chemical properties, this compound falls under the category of halogenated organic waste .[2] It is crucial to segregate this waste stream from non-halogenated organic waste to facilitate proper treatment and disposal, which is often incineration at a specialized facility.[2][3]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile or Viton).[4]
Eye Protection Chemical splash goggles or safety glasses with side shields.[1]
Skin and Body A fully buttoned laboratory coat.[4]
Respiratory Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[1][5]
Waste Collection and Storage

Proper collection and storage of this compound waste are essential to prevent accidental exposure and ensure regulatory compliance.

  • Waste Container: Use a designated, leak-proof, and chemically compatible container for "Halogenated Organic Waste."[2][4][6] The container should have a secure screw-top cap.[7]

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[6]

  • Segregation: Store the halogenated waste container separately from incompatible materials, especially bases and oxidizers.[7][8] Do not mix with non-halogenated waste.[2][5]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory.[7][9] This area should be at or near the point of generation.[9]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[6][7][10] Do not overfill the container; leave at least one inch of headspace to allow for expansion.[7]

Disposal Procedure

Under no circumstances should this compound be disposed of down the drain or in regular trash.[10][11]

Step 1: Waste Transfer Carefully transfer the solid this compound waste into the designated and labeled halogenated organic waste container. If dealing with solutions, pour the liquid waste into the appropriate liquid halogenated waste container.

Step 2: Decontamination of Empty Containers Any container that has held this compound must be decontaminated before it can be disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the residue.[10]

  • Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous waste in the halogenated organic waste container.[10]

  • Deface Label: Completely remove or deface the original chemical label on the empty container.[10]

  • Final Disposal: Once decontaminated and the label is defaced, the container can be disposed of in the regular laboratory glass or plastic recycling, or as trash, depending on institutional procedures.[10]

Step 3: Arrange for Waste Pickup Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal company.[7][9]

Spill Management

In the event of a small spill, follow these procedures:

  • Ensure Safety: Wear the appropriate PPE, including respiratory protection if necessary.[4]

  • Containment: Prevent the spill from spreading.

  • Cleanup: For solid spills, sweep or carefully scoop the material into a suitable container for disposal.[1] For liquid spills, use an inert absorbent material to soak up the spill.[4][6]

  • Disposal of Cleanup Materials: All materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of with the halogenated organic waste.[6]

  • Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.

Disposal Workflow

Workflow for the Disposal of this compound cluster_prep Preparation cluster_collection Waste Collection cluster_decon Decontamination cluster_disposal Final Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) container Prepare Labeled Halogenated Waste Container ppe->container transfer_waste Transfer Chemical Waste to Container container->transfer_waste store_waste Store in Satellite Accumulation Area (SAA) transfer_waste->store_waste rinse Triple Rinse Empty Original Container transfer_waste->rinse pickup Arrange for EHS/ Licensed Contractor Pickup store_waste->pickup collect_rinsate Collect Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Decontaminated Container rinse->dispose_container collect_rinsate->transfer_waste incineration Incineration at a Licensed Facility pickup->incineration

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate, essential safety protocols and logistical plans for handling 1-(2-Bromophenyl)cyclobutane-1-carboxylic acid. Adherence to these procedures is critical to ensure personal safety and proper disposal.

Immediate Safety Information

This compound is a chemical compound that requires careful handling due to its potential hazards. Based on data for similar compounds, it should be treated as harmful if swallowed, a skin irritant, a serious eye irritant, and potentially causing respiratory irritation.[1]

Emergency Procedures:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2]

  • Skin Contact: Remove contaminated clothing immediately and wash the affected area with plenty of soap and water. If skin irritation occurs, get medical advice.[1][2]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1][2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.[3][4][5][6]

Body PartRequired PPESpecifications
Eyes & Face Chemical safety goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][7][8][9]
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[1][8][9]
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat should be worn. For larger quantities or when splashing is likely, a chemical-resistant apron over the lab coat is advised.[1][8]
Respiratory Respirator (if ventilation is inadequate)Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases if working outside a fume hood or in a poorly ventilated area.[1][10]
Feet Closed-toe shoesShoes should be made of a material that resists chemical penetration.[1]

Operational Plan: Step-by-Step Handling Procedure

3.1. Preparation:

  • Ensure a chemical fume hood is operational and available.[11]

  • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[1][7]

  • Gather all necessary PPE and inspect it for integrity.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have a designated and properly labeled waste container for halogenated organic waste ready.[12][13]

3.2. Handling:

  • Conduct all manipulations of the solid compound and its solutions inside a certified chemical fume hood to minimize inhalation exposure.[11]

  • When weighing the solid, use a balance inside the fume hood or in a ventilated enclosure.

  • Avoid generating dust.[1]

  • If making a solution, add the solid to the solvent slowly.

  • Keep the container tightly closed when not in use.[1][14]

3.3. Post-Handling and Cleanup:

  • Decontaminate all surfaces and equipment that came into contact with the chemical using an appropriate solvent.

  • Wipe down the work area in the fume hood.

  • Remove PPE in the correct order to avoid cross-contamination.

  • Wash hands thoroughly with soap and water after removing gloves.[1][14]

Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[12][13][15]

  • Segregation: Do not mix this waste with non-halogenated organic waste or other incompatible waste streams.[15][16]

  • Container: Collect all waste containing this compound (including contaminated solids, solutions, and cleaning materials) in a clearly labeled, sealed, and appropriate hazardous waste container. The container should be marked as "Halogenated Organic Waste".[12][13][17]

  • Storage: Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[18]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[14][19] Do not pour this chemical down the drain.[17]

Workflow for Safe Handling of this compound

cluster_prep 1. Preparation cluster_handling 2. Handling (Inside Fume Hood) cluster_cleanup 3. Cleanup & Decontamination cluster_disposal 4. Waste Management prep1 Verify Fume Hood & Safety Shower/Eyewash prep2 Inspect & Don Full PPE prep1->prep2 hazard Hazard Alert! - Skin/Eye Irritant - Harmful if Swallowed - Respiratory Irritant prep1->hazard prep3 Prepare Equipment & Labeled Halogenated Waste Container prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Perform Experimental Work handle1->handle2 handle3 Keep Containers Closed handle2->handle3 clean1 Dispose of Waste in Designated Container handle3->clean1 Proceed to Cleanup clean2 Decontaminate Surfaces & Equipment clean1->clean2 dispose1 Store Waste Container in Secondary Containment clean1->dispose1 Store Waste clean3 Doff PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 dispose2 Arrange for EHS Pickup dispose1->dispose2

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.